molecular formula C24H18BF2N3O2S B606005 BDP TR alkyne

BDP TR alkyne

Katalognummer: B606005
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: NRAIVGWGVIETRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BDP TR is a borondipyrromethene fluorophore for ROX (Texas Red) channel. This is a universal fluorophore that can be used for microscopy, fluorescence polarization assay, and other applications. This derivative is a terminal alkyne for copper-catalyzed Click chemistry.

Eigenschaften

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIVGWGVIETRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BDP TR Alkyne: Photophysical Profiling & Bioconjugation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles BDP TR Alkyne , a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) for the orange-red channel. Unlike traditional rhodamine-based dyes, BDP TR offers electrical neutrality and exceptional photostability, making it critical for extended-exposure microscopy and single-molecule imaging.

This document details the spectral characteristics, molecular stability, and a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol designed to maximize labeling efficiency while preserving biomolecular integrity.

Photophysical Characterization

BDP TR (Texas Red) is a bright, neutral fluorophore. Its core advantage over sulfonated rhodamines (like Texas Red-X) is its resistance to photobleaching and oxidation. It is spectrally matched to the ROX/Texas Red filter sets common in flow cytometers and fluorescence microscopes.

Spectral Data Summary
ParameterValueUnitNotes
Excitation Max (

)
589nmMatches 561 nm or 594 nm laser lines
Emission Max (

)
616nmDeep red emission
Extinction Coeff.[1] (

)
~69,000

High absorptivity
Quantum Yield (

)
0.90-Near-unity efficiency in organics
Stokes Shift ~27nmNarrow, requiring precise filter sets
Solubility DMSO, DMF, DCM-Hydrophobic core; requires organic co-solvent
Correction Factor (260 nm) 0.15-For DNA concentration correction
Correction Factor (280 nm) 0.19-For Protein concentration correction

Senior Scientist Insight:

Do not confuse BDP TR with BDP TMR. While both are BODIPY dyes, TMR excites at ~540 nm.[2] BDP TR is red-shifted. Ensure your optical configuration utilizes a 561 nm or 594 nm excitation source; exciting at 532 nm will result in suboptimal signal-to-noise ratios.

Molecular Architecture & Stability

The BODIPY Core Advantage

Traditional Texas Red dyes are susceptible to oxidation and pH fluctuations. The BDP TR scaffold is based on a boron-dipyrromethene core which provides:

  • Photostability: Significantly higher resistance to bleaching during time-lapse imaging compared to fluorescein or rhodamine derivatives.

  • pH Independence: Fluorescence intensity remains stable across the physiological pH range (pH 4–10).

  • Narrow Emission: The sharp emission peak reduces spectral bleed-through (crosstalk) into the far-red (Cy5) channel, facilitating multicolor experiments.

The Alkyne Handle

The "Alkyne" designation indicates a terminal acetylene group (


). This is a bio-orthogonal handle designed for Click Chemistry  (CuAAC).[3] It reacts specifically with azides, forming a stable triazole linkage. This is superior to NHS-ester labeling for intracellular targets because the click reaction is bio-orthogonal—it will not cross-react with native cysteine or lysine residues.

Bioconjugation Workflow: CuAAC Reaction

The following diagram illustrates the mechanism and workflow for conjugating BDP TR Alkyne to an azide-modified biomolecule (e.g., DNA, protein, or metabolic analog).

G cluster_inputs Reactants cluster_catalyst Catalytic System Azide Biomolecule-Azide (Target) Triazole Stable Triazole Conjugate Azide->Triazole Cycloaddition Alkyne BDP TR Alkyne (Fluorophore) Alkyne->Triazole Cu Cu(II) Sulfate Complex Active Cu(I)-Ligand Complex Cu->Complex Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Complex Ligand THPTA/TBTA (Cu Stabilizer) Ligand->Complex Stabilization Complex->Triazole Catalysis Purification Purification (Spin Column/HPLC) Triazole->Purification

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism ensuring specific conjugation of BDP TR to azide-tagged targets.[4][5]

Experimental Protocol: Protein Labeling

Objective: Label an Azide-modified protein with BDP TR Alkyne via CuAAC.

Reagents Required[3][4][5][6][7]
  • Protein-Azide: 50–100

    
    M in PBS (must be azide-modified first).
    
  • BDP TR Alkyne: 10 mM stock in DMSO.[3][5][6]

  • CuSO

    
    :  20 mM in water.
    
  • THPTA Ligand: 50 mM in water (Crucial for protecting proteins from oxidation).

  • Sodium Ascorbate: 100 mM in water (Make fresh immediately before use).

  • Aminoguanidine: 100 mM (Optional: prevents protein aggregation by scavenging dehydroascorbate).

Step-by-Step Methodology

1. Preparation of the Catalyst Complex (The "Pre-mix" Strategy)

  • Why: Mixing Copper and Ligand before adding to the protein prevents Cu(I)-induced protein denaturation.

  • Action: In a separate tube, mix CuSO

    
     and THPTA in a 1:5 molar ratio (e.g., 2 
    
    
    
    L Cu + 10
    
    
    L THPTA). Incubate for 2 minutes.

2. Reaction Assembly

  • Add the Protein-Azide solution to a microcentrifuge tube.

  • Add BDP TR Alkyne (Final conc: 2–5x molar excess over protein). Note: Keep DMSO < 5% of total volume.

  • Add Aminoguanidine (Final conc: 5 mM).

  • Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).

  • Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

3. Incubation

  • Vortex gently.[7][8] Flush headspace with N

    
     or Argon if possible (oxygen inhibits the reaction).
    
  • Incubate for 30–60 minutes at Room Temperature in the dark .

4. Purification (Self-Validation Step)

  • Remove excess dye using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis.

  • Validation: Measure Absorbance at 280 nm (Protein) and 589 nm (Dye).

  • Calculate Degree of Labeling (DOL):

    
    
    (Use correction factor 0.19 for A280 subtraction).
    

Troubleshooting & Optimization

Use this decision tree to resolve common issues during BDP TR labeling.

Troubleshooting Start Issue Observed Precipitation Dye Precipitates (Cloudy Solution) Start->Precipitation LowSignal Low Fluorescence Signal Start->LowSignal Background High Background (Non-specific Binding) Start->Background DMSO_Check Check DMSO % Is it < 5%? Precipitation->DMSO_Check O2_Check Oxygen Inhibition? (Cu(I) oxidation) LowSignal->O2_Check Wash_Check Inefficient Wash? Background->Wash_Check Add_Cosolvent Increase DMSO to 10% or add 0.1% Tween-20 DMSO_Check->Add_Cosolvent No (Too low) Fresh_Ascorbate Use FRESH Ascorbate & Degas Buffers O2_Check->Fresh_Ascorbate Likely Better_Wash Use Desalting Column (Not just dialysis) Wash_Check->Better_Wash

Figure 2: Troubleshooting logic for BDP TR Alkyne conjugation, addressing solubility and catalytic efficiency.

Critical "Senior Scientist" Notes:
  • Hydrophobicity Warning: BDP dyes are more hydrophobic than sulfonated rhodamines. If labeling a hydrophobic protein, the conjugate may aggregate. Solution: Add non-ionic detergent (0.05% Tween-20) to the reaction buffer.

  • Filter Sets: Ensure your microscope has a "Texas Red" or "mCherry" filter set. Standard TRITC filters (Ex 540/Em 570) will capture <30% of the signal, leading to false negatives.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

The Definitive Guide to BODIPY TR Alkyne: Unraveling its High Fluorescence Quantum Yield for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive exploration of the fluorescence quantum yield of BODIPY TR alkyne, a versatile fluorophore increasingly pivotal in biological imaging and diagnostics. We will delve into the core principles governing its exceptional brightness, provide a field-proven protocol for the precise determination of its quantum yield, and offer expert insights into the practical nuances of its application. This guide is structured to empower researchers with the knowledge to confidently and accurately utilize BODIPY TR alkyne in their demanding experimental workflows.

Introduction to the BODIPY Fluorophore Family: A Legacy of Brightness and Versatility

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold is the cornerstone of a class of high-performance organic fluorescent dyes.[1] Renowned for their sharp emission peaks, high molar absorptivity, and robust chemical and photostability, BODIPY dyes have become indispensable tools across a spectrum of scientific disciplines, including bioimaging, photodynamic therapy, and materials science.[2]

A key characteristic of the BODIPY core is its unique planar and rigid structure, which minimizes non-radiative energy loss from the excited state.[1] This structural rigidity is a primary contributor to their intrinsically high fluorescence quantum yields, often approaching unity.[1] Furthermore, the BODIPY core offers numerous sites for chemical modification, allowing for the fine-tuning of its spectral properties to suit a wide array of applications.[1]

BODIPY TR Alkyne: A Red-Emitting Workhorse for Bioconjugation

BODIPY TR alkyne is a derivative of the Texas Red®-like BODIPY TR fluorophore. Its defining feature is the terminal alkyne group, which makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[3][4] This highly efficient and bioorthogonal conjugation reaction allows for the covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and small-molecule drugs, with minimal perturbation to their biological function.[5][6]

The exceptional photophysical properties of BODIPY TR alkyne, particularly its high fluorescence quantum yield, make it a superior choice for applications demanding high sensitivity and a strong signal-to-noise ratio.

Key Photophysical Properties of BODIPY TR Alkyne

The performance of a fluorophore is dictated by a set of key photophysical parameters. For BODIPY TR alkyne, these are summarized in the table below. The high fluorescence quantum yield, in particular, underscores its exceptional brightness and utility in demanding imaging experiments.

PropertyValueSource
Absorption Maximum (λabs) 589 nm[3][4]
Emission Maximum (λem) 616 nm[3][4]
Molar Extinction Coefficient (ε) 69,000 M-1cm-1[3]
Fluorescence Quantum Yield (Φf) 0.9 [3][4]
Recommended Laser Line 561 nm[7]
Common Emission Filter 610/20 nm[7]

Understanding Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible brightness. The high quantum yield of BODIPY TR alkyne (Φf = 0.9) signifies that it is an exceptionally efficient emitter, converting 90% of the absorbed light into a detectable fluorescent signal.[3][4]

Factors Influencing the Quantum Yield of BODIPY Dyes

While the BODIPY core imparts a high intrinsic quantum yield, several factors can modulate this property:

  • Solvent Polarity: BODIPY dyes are generally considered to be relatively insensitive to solvent polarity.[8] However, significant changes in the solvent environment, particularly in highly polar or hydrogen-bonding solvents, can sometimes lead to a decrease in quantum yield.[9]

  • Structural Modifications: The introduction of certain functional groups to the BODIPY core can dramatically alter the quantum yield. For instance, the incorporation of heavy atoms (e.g., bromine or iodine) can promote intersystem crossing to the triplet state, thereby quenching fluorescence and reducing the quantum yield.[10] Similarly, the addition of nitro groups is known to drastically decrease the fluorescence quantum yield.[8]

  • Concentration: At high concentrations, fluorophores can exhibit self-quenching, where excited-state molecules are deactivated through interactions with ground-state molecules of the same species. This leads to a decrease in the observed quantum yield. To mitigate this, it is crucial to work with optically dilute solutions.

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[2][11]

The Principle of the Relative Method

The relative quantum yield (Φf(x)) of an unknown sample (x) is calculated using the following equation:

Φf(x) = Φf(std) * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)

Where:

  • Φf(std) is the known quantum yield of the standard.

  • Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

  • Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

  • nx and nstd are the refractive indices of the solvents used for the sample and the standard, respectively.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The accuracy of a relative quantum yield measurement hinges on several critical experimental choices. Here, we explain the reasoning behind these best practices:

  • Selection of a Suitable Standard: The ideal standard should have absorption and emission profiles that are as close as possible to the sample under investigation. This minimizes wavelength-dependent biases in the spectrometer's detection system. For BODIPY TR alkyne, with its absorption maximum at 589 nm and emission maximum at 616 nm, a suitable standard is Cresyl Violet Perchlorate in methanol, which has a reported quantum yield of 0.54.[12][13] Alternatively, Rhodamine 6G in ethanol (Φf ≈ 0.95) can be used, although its spectral overlap is less ideal.[2][3][8]

  • Optically Dilute Solutions (Absorbance < 0.1): This is arguably the most critical parameter to control. The Beer-Lambert law, which dictates a linear relationship between absorbance and concentration, is only valid at low concentrations. At higher absorbances (typically > 0.1 in a 1 cm cuvette), inner filter effects can occur.[9]

    • Primary Inner Filter Effect: The sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette where fluorescence is being measured, leading to an underestimation of the true fluorescence intensity.

    • Secondary Inner Filter Effect: Emitted fluorescence is reabsorbed by other fluorophore molecules in the light path, also leading to a lower measured intensity. By keeping the absorbance below 0.1 at the excitation wavelength, we ensure that the excitation light intensity is uniform throughout the sample and that reabsorption of emitted light is negligible, thus yielding a more accurate measurement.

  • Identical Excitation Wavelength and Slit Widths: Using the same excitation wavelength for both the sample and the standard ensures that any wavelength-dependent variations in the excitation source intensity are canceled out. Maintaining constant excitation and emission slit widths is crucial as these parameters directly affect the measured fluorescence intensity.

Detailed Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield of BODIPY TR alkyne.

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_bodipy Prepare a stock solution of BODIPY TR alkyne in a suitable solvent (e.g., DMSO). prep_series_bodipy Prepare a series of dilutions of BODIPY TR alkyne in the final solvent (e.g., methanol). prep_bodipy->prep_series_bodipy prep_std Prepare a stock solution of Cresyl Violet Perchlorate in methanol. prep_series_std Prepare a series of dilutions of the standard in methanol. prep_std->prep_series_std measure_abs_bodipy Measure the absorbance of each BODIPY TR alkyne dilution at the chosen excitation wavelength (e.g., 580 nm). Ensure A < 0.1. prep_series_bodipy->measure_abs_bodipy measure_abs_std Measure the absorbance of each standard dilution at the same excitation wavelength. Ensure A < 0.1. prep_series_std->measure_abs_std prep_blank Prepare a solvent blank. measure_abs_blank Measure the absorbance of the solvent blank. prep_blank->measure_abs_blank measure_fluor_blank Measure the fluorescence emission spectrum of the solvent blank. measure_abs_blank->measure_fluor_blank measure_fluor_bodipy Measure the fluorescence emission spectrum of each BODIPY TR alkyne dilution. measure_abs_bodipy->measure_fluor_bodipy measure_fluor_std Measure the fluorescence emission spectrum of each standard dilution. measure_abs_std->measure_fluor_std correct_spectra Correct all emission spectra for the instrument's response function. measure_fluor_blank->correct_spectra measure_fluor_bodipy->correct_spectra measure_fluor_std->correct_spectra integrate_spectra Integrate the corrected emission spectra to obtain the total fluorescence intensity (I). correct_spectra->integrate_spectra plot_data Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. integrate_spectra->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard. plot_data->calculate_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer with a thermostatted cell holder

  • 1 cm pathlength quartz cuvettes

Reagents:

  • BODIPY TR Alkyne

  • Cresyl Violet Perchlorate (or another suitable standard)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of both BODIPY TR alkyne and the standard in a suitable solvent (e.g., DMSO for the alkyne, methanol for the standard).

    • From these stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard in the final spectroscopic solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

    • Prepare a solvent blank.

  • Absorbance Measurements:

    • Set the excitation wavelength on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and the standard have significant absorbance, and it should be on the red-edge of the absorption peak to minimize reabsorption effects. For BODIPY TR alkyne and Cresyl Violet, an excitation wavelength of ~580 nm is suitable.

    • Record the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. Ensure all absorbance values are below 0.1.

  • Fluorescence Measurements:

    • Transfer the solutions to quartz cuvettes.

    • In the fluorescence spectrometer, set the excitation wavelength to the same value used for the absorbance measurements.

    • Set the excitation and emission slit widths to an appropriate value that provides a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.

    • Record the emission spectrum of the solvent blank.

    • Record the emission spectra of each dilution of the sample and the standard over their entire emission range.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the sample and standard emission spectra.

    • Correct the emission spectra for the wavelength-dependent response of the detector using the instrument's correction file.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear and pass through the origin.

    • Determine the slope of the best-fit line for both the sample (mx) and the standard (mstd).

    • Calculate the quantum yield of BODIPY TR alkyne using the modified equation:

      Φf(x) = Φf(std) * (mx / mstd) * (nx2 / nstd2)

Applications in Research and Drug Development

The high fluorescence quantum yield and the presence of a "clickable" alkyne group make BODIPY TR alkyne a powerful tool for a variety of applications:

  • Fluorescence Microscopy: Its brightness allows for high-contrast imaging of labeled biomolecules in cells and tissues, even at low expression levels.

  • High-Content Screening: The strong signal is advantageous for automated imaging and analysis of cellular responses to drug candidates.

  • Flow Cytometry: Labeled cells can be easily detected and sorted based on their fluorescence intensity.

  • In Vivo Imaging: The red-shifted emission of BODIPY TR alkyne is beneficial for imaging in living organisms, as longer wavelengths penetrate tissues more effectively.

  • Drug Delivery and Targeting: By conjugating BODIPY TR alkyne to drugs or targeting moieties, their uptake, distribution, and localization can be tracked with high sensitivity.[5][6]

Conclusion: A Bright Future for a Brilliant Fluorophore

BODIPY TR alkyne stands out as a premier fluorescent probe due to its exceptional brightness, a direct consequence of its high fluorescence quantum yield. Its chemical versatility for bioconjugation via click chemistry further enhances its utility for a broad range of applications in modern biological and biomedical research. By understanding the principles that govern its fluorescence and by employing rigorous experimental protocols for its characterization, researchers can fully harness the power of this remarkable fluorophore to illuminate the intricate workings of biological systems.

References

  • Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: Syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891–4932.
  • Kuznetsova, R. T., Sazhnikov, V. A., & Mayer, G. V. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Molecules, 27(22), 8043.
  • Ziessel, R., & Harriman, A. (2021). Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy. Chemical Society Reviews, 50(8), 4883–4909.
  • FluoroFinder. (n.d.). BODIPY TR Dye Profile. Retrieved from [Link]

  • Kozyrev, A. N., & Burmistrov, V. A. (2022).
  • Kozyrev, A. N., & Burmistrov, V. A. (2022).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
  • Prahl, S. (2017). Rhodamine 6G. OMLC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Retrieved from [Link]

  • Fischer, M., & Kaeser, J. (1996). Fluorescence quantum yield of rhodamine 6G in ethanol as a function of concentration using thermal lens spectrometry. Journal of Physical Chemistry, 100(38), 15304–15307.
  • Prahl, S. (1995). Cresyl violet perchlorate. OMLC. Retrieved from [Link]

  • Luxottica Exciton. (n.d.). CRESYL VIOLET 670. Retrieved from [Link]

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232–1242.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

Sources

BDP TR alkyne molecular weight and structure

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Properties, Structural Analysis, and Bioorthogonal Applications

Executive Summary

BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne) is a high-performance fluorophore engineered for the ROX/Texas Red spectral channel.[1][2] Unlike traditional rhodamine-based dyes, the BDP (BODIPY) scaffold offers superior photostability, a high molar extinction coefficient, and a narrow emission bandwidth, making it ideal for multicolor microscopy and flow cytometry.

This guide details the molecular architecture of BDP TR Alkyne, its spectral behaviors, and a validated protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a robust framework for bioconjugation workflows.

Chemical Identity & Physiochemical Profile[1][2][3]

BDP TR Alkyne is a hydrophobic, uncharged fluorophore. Its core structure is modified to shift absorption/emission into the red spectrum (approx. 590/620 nm), avoiding overlap with GFP/FITC channels.

Table 1: Physiochemical Specifications
PropertySpecification
Common Name BDP TR Alkyne
CAS Number 2006345-35-1
Molecular Weight 461.29 Da
Molecular Formula C₂₄H₁₈BF₂N₃O₂S
Solubility Good in DMSO, DMF, DCM; Low in Water
Appearance Dark colored solid
Purity Standard ≥ 95% (HPLC-MS, ¹H NMR)
Table 2: Photophysical Properties
PropertyValueNotes
Excitation Max (

)
589 nmMatches 561 nm or 594 nm laser lines
Emission Max (

)
616 nmROX / Texas Red Channel
Extinction Coefficient (

)
69,000 M⁻¹cm⁻¹High brightness
Quantum Yield (

)
0.90Excellent efficiency
Stokes Shift ~27 nmMinimal self-quenching

Structural Analysis

The BDP TR fluorophore is built upon a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core.

  • Chromophore Core: The standard BODIPY core emits in the green (~500 nm). To achieve the "TR" (Texas Red) shift to ~616 nm, the core undergoes extended conjugation, typically via styryl groups or rigidified ring fusions at the 3,5-positions.

  • Alkyne Functionalization: A terminal alkyne group (

    
    ) is attached via a linker. This group is chemically inert under physiological conditions but highly reactive toward azides in the presence of a Copper(I) catalyst.
    
  • Lipophilicity: The BDP scaffold is inherently lipophilic. While this ensures membrane permeability for intracellular staining, it requires organic co-solvents (DMSO/DMF) during conjugation to preventing aggregation.

Mechanism of Action: CuAAC Click Chemistry

The primary application of BDP TR Alkyne is bioorthogonal labeling via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable 1,2,3-triazole linkage between the fluorophore and an azide-tagged biomolecule (protein, DNA, or lipid).

Mechanistic Pathway

The reaction is non-concerted and relies on the formation of a copper-acetylide intermediate.

CuAAC_Mechanism Azide Azide-Biomolecule (R-N3) Intermediate Copper-Acetylide Intermediate Azide->Intermediate + Cu(I) Alkyne BDP TR Alkyne (Terminal Alkyne) Alkyne->Intermediate + Cu(I) Cu_Cat Cu(I) Catalyst (Stabilized by THPTA) Cu_Cat->Intermediate Catalysis Product 1,2,3-Triazole Conjugate Intermediate->Product Cyclization

Figure 1: The CuAAC reaction pathway. The Cu(I) catalyst activates the terminal alkyne, facilitating the attack by the azide to form a regioselective 1,4-disubstituted triazole.

Experimental Protocol: Protein Labeling

Expert Insight: The instability of Cu(I) is the primary failure point in Click chemistry. Cu(I) rapidly oxidizes to inactive Cu(II) in air. This protocol uses Sodium Ascorbate (to reduce Cu(II) to Cu(I) in situ) and THPTA (a water-soluble ligand) to stabilize the Cu(I) state and protect proteins from oxidative damage.

Reagents Required[8][9][10]
  • Protein-Azide: 1–5 mg/mL in PBS (pH 7.4).

  • BDP TR Alkyne Stock: 10 mM in DMSO.[3][4]

  • CuSO₄: 20 mM in water.[5]

  • THPTA Ligand: 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

Step-by-Step Workflow

Protocol_Workflow Step1 1. PREPARATION Mix CuSO4 + THPTA (1:2 ratio) Incubate 5 mins (Pre-complexation) Step3 3. CATALYSIS INITIATION Add Cu-THPTA complex Add Sodium Ascorbate (Start Reaction) Step1->Step3 Step2 2. REACTION ASSEMBLY Protein-Azide + BDP TR Alkyne (Final dye conc: 2-5x molar excess) Step2->Step3 Step4 4. INCUBATION 30-60 mins @ RT Protect from light Step3->Step4 Step5 5. PURIFICATION Desalting Column / Dialysis Remove unreacted dye & copper Step4->Step5

Figure 2: Optimized conjugation workflow ensuring Cu(I) stability via THPTA pre-complexation.

Detailed Steps
  • Cu-Ligand Complexation: Premix CuSO₄ and THPTA (1:2 molar ratio) prior to the reaction.[5] This prevents copper precipitation and reduces ROS generation.

  • Reaction Mix: To the Azide-labeled protein solution, add BDP TR Alkyne (2–5 molar equivalents). Note: Keep DMSO concentration < 10% to prevent protein denaturation.

  • Initiation: Add the Cu-THPTA complex (final conc. 1 mM) and Sodium Ascorbate (final conc. 5 mM).

  • Incubation: Incubate for 30–60 minutes at room temperature in the dark.

  • Purification: Remove excess dye using a PD-10 desalting column or dialysis against PBS. BDP TR is hydrophobic; ensure the column resin is compatible with aromatic dyes.

Troubleshooting & Optimization

Self-Validating the System:

  • Issue: Precipitation of Dye.

    • Cause: BDP TR is hydrophobic.

    • Solution: Increase DMSO/DMF content to 10-20% if the biomolecule tolerates it, or use a sulfonated (sulfo-BDP) variant if water solubility is strictly required.

  • Issue: Protein Degradation/Precipitation.

    • Cause: Copper-induced oxidation.

    • Solution: Increase the THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh (solution should be clear, not yellow).

  • Issue: Low Fluorescence Signal.

    • Cause: Fluorescence quenching due to dye stacking (over-labeling).

    • Solution: Measure the Degree of Labeling (DOL). Aim for a DOL of 1–3 dyes per protein. If DOL > 4, reduce the molar excess of BDP TR during the reaction.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Antibodies.com. (n.d.). BDP TR Alkyne Product Specifications (A270113). Retrieved from [Link][1]

Sources

Technical Guide: Red-Emitting Alkyne Fluorophores for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical implementation of red and far-red alkyne fluorophores in fluorescence microscopy. While Green Fluorescent Protein (GFP) and DAPI dominate the blue/green spectrum, the red/far-red window (590–700 nm) is critical for minimizing phototoxicity and autofluorescence in deep-tissue or long-term live-cell imaging.

The integration of alkyne moieties allows for bioorthogonal "Click Chemistry" (CuAAC or SPAAC), enabling the labeling of small biomolecules (lipids, glycans, nucleic acids) with minimal steric perturbation. This document compares key fluorophore chemistries (Cyanine vs. Silicon Rhodamine), provides a validated CuAAC protocol using THPTA ligands to prevent oxidative damage, and details optimization strategies for super-resolution microscopy (STED/STORM).

The Photophysics of "Red" & The Chemistry of "Alkyne"

The Optical Window

For high-fidelity microscopy, the "Red" (Ex: ~561 nm) and "Far-Red" (Ex: ~640 nm) channels are superior to blue/green channels due to:

  • Reduced Rayleigh Scattering: Scattering scales as

    
    , meaning 640 nm light penetrates tissues deeper than 488 nm light.
    
  • Low Autofluorescence: Endogenous flavins and NADH emit in the green spectrum; the red window is comparatively "quiet."

  • Phototoxicity: Lower energy photons reduce the generation of Reactive Oxygen Species (ROS), preserving cell viability during time-lapse experiments.

The Alkyne Advantage

The alkyne handle (-C≡CH) is a "chemical reporter" of choice because it is:

  • Small: Unlike antibodies (~150 kDa) or Streptavidin (~53 kDa), an alkyne tag is <100 Da. This minimizes Linkage Error (the distance between the target and the fluorophore), which is critical for Super-Resolution Microscopy (SMLM).

  • Bioorthogonal: It does not react with native cellular components.[1][2]

Comparative Analysis of Fluorophore Classes

Selecting the right dye is not about "brightest is best"; it is about matching the dye's properties to the biological context (Live vs. Fixed).

The Contenders
  • Cyanine Derivatives (e.g., Alexa Fluor 647, Cy5): The gold standard for fixed cell imaging. They possess high extinction coefficients but suffer from "blinking" (useful for STORM, detrimental for confocal) and poor cell permeability.

  • Silicon Rhodamines (e.g., SiR-Alkyne): The gold standard for live cell imaging. Replacing the oxygen in the xanthene ring with silicon shifts the spectra to the far-red and renders the dye cell-permeable and fluorogenic (fluoresces only when bound/polar), reducing background wash steps.

  • Carbopyronines / Hybrid Dyes (e.g., ATTO 647N, CF Dyes): Engineered for extreme photostability, making them ideal for STED microscopy where depletion laser intensity is massive.

Technical Specifications Table
Fluorophore FamilyRepresentative DyeEx / Em (nm)Quantum Yield (Φ)Extinction Coeff.[3][4] (ε)Primary ApplicationKey Limitation
Cyanine Alexa Fluor 647 Alkyne650 / 6650.33239,000 M⁻¹cm⁻¹Fixed / dSTORMPoor cell permeability; requires reducing buffer for blinking.
Si-Rhodamine SiR-Alkyne (SiR-700)652 / 6740.39100,000 M⁻¹cm⁻¹Live Cell / STEDLower brightness than Cy5; sensitive to efflux pumps (Verapamil often needed).
Rhodamine TAMRA-Alkyne (5-TAMRA)546 / 5790.3092,000 M⁻¹cm⁻¹Fixed / General"Orange/Red" overlap; less photostable than SiR.
BODIPY BODIPY TMR Alkyne542 / 574~0.8060,000 M⁻¹cm⁻¹Lipid ImagingHydrophobic; tends to aggregate in aqueous buffers.
Benzopyrylium CF660/680 Alkyne660 / 680High>200,000 M⁻¹cm⁻¹Super-Res (STED)Proprietary structures; high cost.

Bioorthogonal Labeling Strategies

The labeling workflow depends on whether the cells are living or fixed. The diagram below illustrates the decision matrix between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.

Bioorthogonal_Workflow Start Target Molecule (DNA, Lipid, Glycan) Metabolic Metabolic Incorporation (e.g., EdU, Azido-Sugar) Start->Metabolic Decision Live or Fixed? Metabolic->Decision Live Live Cell Imaging Decision->Live Live Fixed Fixed Cell Imaging Decision->Fixed Fixed SPAAC SPAAC Reaction (Strain-Promoted) Live->SPAAC Reagent_Live Reagent: DBCO-Fluorophore (Copper-Free) SPAAC->Reagent_Live Imaging Fluorescence Microscopy Reagent_Live->Imaging Real-time Dynamics CuAAC CuAAC Reaction (Copper-Catalyzed) Fixed->CuAAC Reagent_Fixed Reagent: Alkyne-Fluorophore + CuSO4 + THPTA CuAAC->Reagent_Fixed Reagent_Fixed->Imaging High S/N Ratio

Figure 1: Decision matrix for bioorthogonal labeling. Note that while SPAAC is copper-free (non-toxic), the DBCO moiety is bulky and can cause steric hindrance. CuAAC is preferred for small alkyne tags but requires fixation or copper-protecting ligands.

Protocol: Optimized CuAAC Labeling with THPTA

Context: The classic "Click" reaction uses Copper(I).[5][6][7] However, Cu(I) generates ROS which degrades fluorescent proteins (like GFP) and destroys tissue morphology. The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[5] This ligand chelates Cu(I), accelerating the reaction while preventing oxidation of the sample.

Materials
  • Fluorophore: Alexa Fluor 647 Alkyne (Stock: 2 mM in DMSO).

  • Catalyst: CuSO₄ (100 mM in water).[5][7]

  • Reducing Agent: Sodium Ascorbate (Freshly prepared 100 mM).[5]

  • Ligand: THPTA (50 mM in water).

  • Buffer: 100 mM Tris or PBS (pH 7.4).

Step-by-Step Workflow
  • Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., 10 µM EdU for DNA) for the desired duration.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.

  • Permeabilization: Treat with 0.5% Triton X-100 in PBS for 10 mins. Wash 3x with PBS.

  • Reaction Cocktail Preparation (Critical Order):

    • Note: Prepare this immediately before use.

    • Mix in order:

      • 860 µL PBS

      • 20 µL CuSO₄ (100 mM)

      • 40 µL THPTA (50 mM) -> Vortex. Solution should remain clear/blue.

      • 2 µL Alkyne Fluorophore (2 mM) -> Final conc: ~4 µM.

      • 80 µL Sodium Ascorbate (100 mM) -> Add last. Solution turns colorless (Cu²⁺ -> Cu¹⁺).

  • Staining: Add the cocktail to cells. Incubate for 30 minutes at Room Temperature in the dark.

  • Washing: Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).

  • Imaging: Image in the Far-Red channel (Ex 640 / Em 665).

Advanced Application: Super-Resolution (dSTORM)

For Single Molecule Localization Microscopy (SMLM), the alkyne-fluorophore linkage is superior due to rigidity.

Mechanism: In dSTORM, the fluorophore is driven into a dark "off" state and stochastically blinked "on."

  • Recommended Dye: Alexa Fluor 647 Alkyne or CF660 Alkyne.

  • Buffer: Requires an oxygen scavenging system (GLOX: Glucose Oxidase + Catalase) and a thiol (MEA or BME) to induce blinking.

dSTORM_Pathway cluster_buffer dSTORM Buffer Environment Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Laser (640nm) Excited->Ground Fluorescence Triplet Triplet State (T1) Excited->Triplet ISC Dark Dark State (Radical Anion) Triplet->Dark Thiol (MEA) Reduction Dark->Ground O2 / Oxidation (Spontaneous Recovery)

Figure 2: The photophysical cycle of dSTORM. Red-emitting alkyne dyes like AF647 are preferred because they form stable dark states essential for single-molecule localization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific hydrophobic binding of dye.Reduce dye concentration; increase washing steps with 0.1% Tween-20.
No Signal Oxidation of Copper(I); inactive catalyst.[5]Freshly prepare Sodium Ascorbate. Ensure THPTA:Cu ratio is at least 2:1 (ideally 5:1).
GFP Signal Loss ROS generation during Click reaction.Increase THPTA concentration; reduce reaction time; ensure Ascorbate is not in large excess.
Precipitation Dye aggregation in aqueous buffer.Dissolve dye stock in high-quality anhydrous DMSO. Dilute into buffer only at the last step.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorogenic probe for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

  • Dempsey, G. T., et al. (2011). "Photoswitching mechanism of cyanine dyes." Journal of the American Chemical Society. Link

  • Thermo Fisher Scientific. "Click Chemistry Tools & Reagents." User Guide. Link

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA)." Product Protocol. Link

Sources

BDP TR alkyne extinction coefficient at 589 nm

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: BDP TR Alkyne

Photophysical Characterization, Bioconjugation Utility, and Experimental Validation

Part 1: Executive Summary & Core Metrics

BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne) is a bright, photostable fluorophore engineered to replace traditional Texas Red and ROX dyes in fluorescence microscopy and flow cytometry. Unlike traditional rhodamine derivatives, the BDP (BODIPY) core offers high quantum yield and resistance to photobleaching, while the alkyne handle enables precise bioconjugation via Click Chemistry.

The Critical Metric

At its absorption maximum of 589 nm , the molar extinction coefficient (


) of BDP TR Alkyne is:

69,000 M⁻¹cm⁻¹[1][2][3]

(Note: Values typically range between 60,000–70,000 M⁻¹cm⁻¹ depending on solvent polarity, but 69,000 is the standard reference value for concentration calculations in aqueous/organic mixtures.)

Part 2: Photophysical Profile & Comparative Analysis

To utilize BDP TR Alkyne effectively, one must understand how it behaves relative to the dyes it replaces. BDP dyes are neutral molecules (unlike the cationic rhodamines), which reduces non-specific binding to negatively charged cellular components.

Table 1: Spectral Properties of BDP TR Alkyne
PropertyValueNotes
Excitation Max (

)
589 nmMatches 561 nm or 594 nm lasers.
Emission Max (

)
616 nmDeep red channel (ROX/Texas Red).[1]
Extinction Coefficient (

)
~69,000 M⁻¹cm⁻¹Measured at

(589 nm).[2][3][1][4]
Quantum Yield (QY) 0.90Significantly brighter than Texas Red (QY ~0.3-0.5).
Solubility DMSO, DMF, DCMHydrophobic; requires organic co-solvent for stock.
Stokes Shift ~27 nmNarrow, reducing spectral crosstalk.
Why BDP TR Over Texas Red?
  • Photostability: BDP dyes lack the ionic charge of rhodamines, making them less susceptible to radical-induced photobleaching.

  • Brightness: With a QY of 0.90, BDP TR is nearly twice as bright as traditional Texas Red conjugates, allowing for lower laser power and reduced phototoxicity in live-cell imaging.

  • Chemical Resilience: The BDP core is stable across a wider pH range (pH 3–10) compared to ester-based dyes.

Part 3: Bioconjugation Mechanism (Click Chemistry)

The "Alkyne" designation indicates this molecule is a reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It reacts specifically with azides to form a stable triazole linkage.

Mechanism Visualization

The following diagram illustrates the specific pathway for labeling an azide-tagged protein with BDP TR Alkyne.

CuAAC_Mechanism Azide Protein-Azide (Target) Complex Copper-Acetylide Intermediate Azide->Complex binds Alkyne BDP TR Alkyne (Fluorophore) Alkyne->Complex binds Catalyst Cu(I) Catalyst (CuSO4 + THPTA + Ascorbate) Catalyst->Complex catalyzes Product Stable Triazole Conjugate (Fluorescent Protein) Complex->Product cyclization

Figure 1: The CuAAC reaction pathway. The terminal alkyne of BDP TR reacts with an azide-functionalized biomolecule in the presence of Copper(I) to form a covalent 1,2,3-triazole linkage.

Part 4: Experimental Protocols
Protocol A: Validation of Extinction Coefficient

Objective: To empirically determine the precise


 of your specific lot of BDP TR Alkyne in your experimental buffer.

Reagents:

  • BDP TR Alkyne solid.[1]

  • Anhydrous DMSO (Spectroscopic grade).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Stock Preparation: Dissolve 1 mg of BDP TR Alkyne in DMSO to create a ~10 mM Master Stock.

    • Calculation:

      
      .
      
    • Note: MW is typically ~461.29 Da (verify on specific vial label).

  • Dilution Series: Prepare 4 dilutions in PBS ranging from 1

    
    M to 10 
    
    
    
    M.
    • Critical: Keep DMSO concentration < 1% to prevent precipitation.

  • Measurement: Blank the spectrophotometer with PBS containing the same % DMSO. Measure Absorbance (

    
    ) at 589 nm.[2][3][1][4][5][6]
    
  • Calculation: Plot

    
     (y-axis) vs. Concentration (M) (x-axis). The slope of the linear regression is 
    
    
    
    .

Extinction_Protocol cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Step1 Weigh Solid Dye (e.g., 1 mg) Step2 Dissolve in DMSO (Master Stock ~10mM) Step1->Step2 Step3 Dilute into PBS (1-10 µM range) Step2->Step3 <1% DMSO final Step4 Measure Absorbance @ 589 nm Step3->Step4 Step5 Apply Beer-Lambert Law A = εlc Step4->Step5 Step6 Calculate ε (Slope of A vs C) Step5->Step6

Figure 2: Step-by-step workflow for empirically determining the extinction coefficient using the Beer-Lambert Law.

Protocol B: CuAAC Labeling of Azide-Modified Proteins

Objective: Label a protein containing an unnatural azide-amino acid or an azide-linker.

Reagents:

  • Protein-Azide (50–100

    
    M in PBS).
    
  • BDP TR Alkyne (10 mM DMSO stock).

  • CuSO

    
     (50 mM aqueous solution).
    
  • THPTA Ligand (250 mM aqueous solution).

  • Sodium Ascorbate (500 mM fresh aqueous solution).

Step-by-Step:

  • Mix Cu-Ligand Complex: Premix CuSO

    
     and THPTA in a 1:5 molar ratio (e.g., 2 
    
    
    
    L CuSO
    
    
    + 2
    
    
    L THPTA). Incubate for 5 minutes.
  • Prepare Reaction: In a microcentrifuge tube, combine:

    • Protein-Azide solution.

    • BDP TR Alkyne (Final conc: 2–5x molar excess over protein).

  • Activate: Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).

  • Initiate: Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubate: 30–60 minutes at Room Temp in the dark.

  • Purification: Remove excess dye via desalting column (e.g., PD-10 or Zeba Spin) or dialysis.

    • Validation: Measure ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (Protein) and 
      
      
      
      (Dye) to calculate Degree of Labeling (DOL).
Part 5: Troubleshooting & Optimization
  • Solubility Issues: BDP TR is hydrophobic. If you observe precipitation in the reaction buffer (cloudiness or loss of color intensity), increase the DMSO concentration to 5% or add a surfactant like 0.1% Tween-20, provided it does not interfere with your protein.

  • Quenching: If the conjugate is dim, check the Degree of Labeling (DOL). Over-labeling can cause self-quenching (homo-FRET). Aim for a DOL of 1–3 dyes per protein.

  • Copper Toxicity: For live-cell applications, Cu(I) is toxic. Use SPAAC (Copper-free click) reagents (DBCO-BDP TR) instead of the Alkyne version if labeling live cells, or use specific copper-protecting ligands like BTTES.

References
  • Lumiprobe Corporation. BDP TR Alkyne Datasheet & Spectral Properties. Retrieved from

  • Thermo Fisher Scientific. Texas Red Dye Spectral Characteristics. Retrieved from

  • BenchChem. The Enduring Brightness of BDP TR: A Technical Guide. Retrieved from

  • MtoZ Biolabs. Methodology for Extinction Coefficient Determination. Retrieved from

Sources

Technical Guide: BDP TR Alkyne (CAS 2006345-35-1)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorophore for Bioorthogonal Labeling & Imaging [1]

Executive Summary

BDP TR Alkyne (CAS 2006345-35-1) is a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) derivatives. Featuring a terminal alkyne handle, this probe is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioorthogonal labeling of azide-tagged biomolecules.

Unlike traditional rhodamine dyes, BDP TR exhibits exceptional photostability, high quantum yield (~0.9), and pH-independent fluorescence, making it a critical tool for single-molecule microscopy, flow cytometry, and fluorescence polarization assays where signal longevity is paramount.

Chemical & Photophysical Profile

BDP TR functions within the orange-red region of the spectrum, matching the ROX/Texas Red filter sets common in fluorescence microscopy and flow cytometers.

Physicochemical Specifications
PropertySpecification
CAS Number 2006345-35-1
Chemical Name BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne)
Molecular Formula C₂₄H₁₈BF₂N₃O₂S
Molecular Weight 461.29 Da
Solubility DMSO, DMF, DCM (Low solubility in water; requires organic co-solvent)
Appearance Dark colored solid
Spectral Properties
MetricValueNotes
Excitation Max 589 nmMatches 561 nm or 594 nm laser lines
Emission Max 616 nmDeep red emission, distinct from GFP/FITC
Extinction Coeff.[2] (ε) ~69,000 M⁻¹cm⁻¹High absorptivity for bright signal
Quantum Yield (Φ) ~0.90Significantly brighter than TRITC/ROX
Stokes Shift ~27 nmNarrow shift, typical of BODIPY cores

Mechanism of Action: Bioorthogonal Ligation

The core utility of BDP TR Alkyne lies in its ability to covalently ligate to azide-modified targets via CuAAC. This reaction is chemically inert to native biological functional groups (amines, thiols, carboxyls), ensuring high specificity.

Reaction Pathway

The terminal alkyne on the BDP TR scaffold undergoes a 1,3-dipolar cycloaddition with an organic azide in the presence of Cu(I), forming a stable 1,2,3-triazole linkage.[3][4]

CuAAC_Mechanism Azide Target Biomolecule (Azide-Tagged) Complex Cu-Acetylide Intermediate Azide->Complex Coordination Alkyne BDP TR Probe (Alkyne-Terminal) Alkyne->Complex Coordination Copper Cu(I) Catalyst (stabilized by THPTA) Copper->Complex Catalysis Product Fluorescent Conjugate (Stable Triazole Link) Complex->Product Cycloaddition

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing BDP TR Alkyne.

Technical Advantages over Legacy Dyes

Researchers often default to Texas Red or ROX. However, BDP TR offers distinct advantages driven by the rigid BODIPY core structure:

  • Photostability: BDP dyes lack the ionic charge separation of rhodamines, reducing susceptibility to photobleaching during time-lapse imaging.

  • Narrow Emission: The emission spectrum is narrower than Texas Red, reducing spectral bleed-through (crosstalk) into far-red channels (e.g., Cy5).

  • pH Insensitivity: Unlike fluorescein and some rhodamine derivatives, BDP TR fluorescence remains stable across a broad pH range (pH 3–10), making it ideal for acidic organelles (lysosomes).

  • Lipophilicity: The neutral core allows for membrane permeability, though this necessitates specific washing steps to remove non-specific hydrophobic binding.

Experimental Protocol: Intracellular Labeling

Context: Labeling of azide-modified nascent proteins (e.g., O-GlcNAc or AHA-labeled proteins) in fixed cells.

Reagents Required[5][6][7][8][9]
  • BDP TR Alkyne Stock: 5 mM in anhydrous DMSO. Store at -20°C.

  • CuSO₄ Solution: 100 mM in sterile water.

  • THPTA Ligand: 500 mM in sterile water (Protects proteins from Cu-induced oxidation).

  • Sodium Ascorbate: 100 mM in sterile water (Prepare fresh; turns yellow if oxidized).

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Workflow
  • Fixation & Permeabilization:

    • Fix cells with 4% PFA for 15 min at RT.

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 min.

  • Click Reaction Cocktail Preparation:

    • Critical: Premix CuSO₄ and THPTA before adding to the main buffer to ensure copper chelation.

    • Order of Addition (for 1 mL reaction buffer):

      • PBS: 860 µL

      • CuSO₄ (100 mM): 20 µL (Final: 2 mM)

      • THPTA (500 mM): 10 µL (Final: 5 mM) -> Vortex and incubate 2 min.

      • BDP TR Alkyne (5 mM): 1-5 µL (Final: 5-25 µM)

      • Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last to initiate.

  • Labeling:

    • Add the reaction cocktail immediately to cells.

    • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Post-Labeling Wash:

    • Remove cocktail.

    • Wash 3x with PBS containing 1% BSA or 0.1% Tween-20 to remove excess hydrophobic dye.

    • Note: Because BDP TR is hydrophobic, an organic wash (e.g., 50% MeOH in PBS) can be used if background is high and protein targets are stable.

  • Imaging:

    • Mount and image using Texas Red / mCherry filter sets (Ex 561/594, Em 610-630).

Labeling_Workflow Step1 1. Fix & Permeabilize (4% PFA / Triton X-100) Step2 2. Premix Catalyst (CuSO4 + THPTA) Step3 3. Assemble Cocktail (Buffer + Catalyst + Probe + Ascorbate) Step1->Step3 Add to Cells Step2->Step3 Chelation Step4 4. Incubation (30-60 min, RT, Dark) Step3->Step4 Reaction Start Step5 5. Stringent Wash (PBS + Tween/BSA) Step4->Step5 Remove Unreacted Dye

Figure 2: Optimized workflow for in situ Click labeling using BDP TR Alkyne.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Hydrophobic adsorption of BDP dye.Increase wash stringency (add 0.1% Tween-20 or 1% BSA). Use a short 50% methanol wash if compatible.
Precipitation Dye insolubility in aqueous buffer.Ensure BDP TR stock is fully dissolved in DMSO. Do not exceed 25 µM final concentration.
No Signal Copper oxidation or Ascorbate degradation.Use fresh Sodium Ascorbate (must be white/crystalline, not yellow). Maintain 1:5 Cu:THPTA ratio.[3]
Sample Degradation Copper toxicity (ROS generation).Increase THPTA concentration. Reduce incubation time. Perform reaction at 4°C.

References

  • Antibodies.com. BDP TR alkyne (A270113).[2] Retrieved from [Link][2]

Sources

Introduction: Beyond Brightness - The Critical Role of Hydrophobicity in BDP TR's Performance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrophobic Properties of the BDP TR Fluorophore

To the researcher in cellular imaging or drug development, the selection of a fluorophore is a critical decision point that dictates the quality, reliability, and interpretability of experimental data. Among the elite class of fluorescent probes, the Boron-Dipyrromethene (BDP) family, and specifically BDP TR (Texas Red® spectral equivalent), stands out for its exceptional brightness, sharp spectral peaks, and remarkable photostability.[1][2] BDP TR is a synthetic borondipyrromethene dye renowned as a robust alternative to rhodamine dyes like ROX and Texas Red, offering superior resistance to oxidation.[1][3][4]

However, a fluorophore's utility is governed by more than just its spectral output. A fundamental, yet often overlooked, characteristic is its hydrophobicity . BDP TR is classified as a moderately hydrophobic fluorophore, a property that is not a mere footnote to its specifications but a core determinant of its behavior in biological systems.[5] This guide, written from the perspective of a senior application scientist, will dissect the hydrophobic nature of BDP TR. We will move beyond a simple description to a mechanistic understanding, providing you with the technical rationale and field-proven protocols to harness, or mitigate, its hydrophobic properties for precise and validated experimental outcomes.

Pillar 1: The Physicochemical Basis of BDP TR's Hydrophobicity

The term "hydrophobic" describes the tendency of a nonpolar molecule to repel water and associate with other nonpolar environments. For a fluorophore like BDP TR, this property dictates its partitioning behavior in the heterogeneous environment of a cell, influencing everything from its solubility in aqueous buffers to its propensity for non-specific binding.

The core of BDP TR is the boron-dipyrromethene scaffold, a largely nonpolar ring system.[4] This intrinsic hydrophobicity is why the broader BODIPY class of dyes has found extensive use in staining lipids and membranes.[6][] The fluorescence of many BODIPY dyes, including BDP TR, is sensitive to the polarity of its immediate environment.[8] In aqueous, polar environments, water molecules can quench fluorescence, leading to a lower quantum yield. Conversely, when the dye partitions into a nonpolar, hydrophobic environment—such as a lipid bilayer or a protein's hydrophobic pocket—it is shielded from this quenching effect, often resulting in a significant increase in fluorescence intensity.[9][10] This phenomenon is not a bug, but a feature; it is the very principle that allows fluorescent probes to report on the nature of their surroundings.

Understanding this behavior is critical for experimental design. A researcher might leverage this property to develop a "turn-on" sensor that fluoresces brightly only upon binding to a hydrophobic target. Conversely, an immunofluorescence experiment could be compromised by a hydrophobic fluorophore non-specifically binding to cellular lipids, creating background noise and confounding results.[11] Indeed, studies have shown a strong correlation between a dye's hydrophobicity and its tendency for non-specific binding to substrates.[11]

Pillar 2: A Self-Validating Protocol for Characterizing BDP TR's Hydrophobicity

Trustworthy science relies on self-validating systems. Before employing BDP TR in a complex biological assay, one must understand its fundamental behavior. A robust method to characterize its hydrophobicity is to measure its photophysical properties across a spectrum of solvents with varying polarities, a technique known as solvatochromism.[8] A change in the emission maximum or fluorescence intensity with solvent polarity provides a direct readout of the fluorophore's environmental sensitivity and, by extension, its hydrophobic character.

Data Presentation: Photophysical Properties of BDP TR

The following table summarizes the key spectral properties of BDP TR, which form the baseline for the solvatochromism experiment.

PropertyValueSource(s)
Excitation Maximum (λex)~589 nm[1][12]
Emission Maximum (λem)~616 nm[1][12][13]
Molar Extinction Coefficient (ε)~60,000 - 69,000 cm⁻¹M⁻¹[4][12][14]
Fluorescence Quantum Yield (Φ)~0.9[4][13][14]
Fluorescence Lifetime (τ)~5 nanoseconds or longer[12]
Experimental Protocol: Characterizing BDP TR via Solvent-Dependent Spectroscopy

This protocol provides a validated workflow to quantify the environmental sensitivity of a BDP TR conjugate. The causality behind this choice is simple: by systematically observing the dye's response to controlled changes in polarity, we can predict its behavior in the uncontrolled, complex environment of a cell.

Objective: To determine the effect of solvent polarity on the fluorescence emission spectrum and intensity of BDP TR.

Materials:

  • BDP TR carboxylic acid (or other specific conjugate)[5]

  • A series of anhydrous solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Phosphate-Buffered Saline).

  • High-purity Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solution.

  • Quartz cuvettes (1 cm path length).

  • Calibrated spectrofluorometer and UV-Vis spectrophotometer.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of BDP TR (e.g., 1 mM) in anhydrous DMF or DMSO. BDP TR is highly soluble in these solvents.[15][16]

  • Working Solution Preparation:

    • For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation maximum).

    • Causality Check: A key step is to ensure the final concentration is identical across all solvents. Use the spectrophotometer to adjust the concentration of each working solution until the absorbance at the λex is matched (e.g., Abs = 0.05). This ensures that any observed differences in fluorescence intensity are due to solvent effects (quantum yield changes), not concentration differences.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the known absorbance maximum of BDP TR (~589 nm).[1]

    • Set the emission scan range to capture the full emission peak (e.g., 600 nm to 750 nm).

    • Use identical slit widths for all measurements to ensure comparability.

  • Data Acquisition:

    • For each solvent, record the fluorescence emission spectrum.

    • Record the wavelength of maximum emission (λem) and the peak fluorescence intensity.

    • Run a solvent-only blank for each solvent to subtract any background signal.

  • Data Analysis & Validation:

    • Plot the emission maximum (λem) as a function of the solvent polarity index. A significant shift (solvatochromic shift) indicates sensitivity to the environment.

    • Plot the peak fluorescence intensity (after background subtraction) as a function of the solvent polarity index. An increase in intensity in less polar solvents is a hallmark of a hydrophobic dye shielded from aqueous quenching.

    • Self-Validation: The consistency of the trend across multiple solvents validates the result. A random scattering of data points would suggest an experimental artifact or instability of the dye, whereas a clear correlation with polarity confirms the hydrophobic character.

Visualization: Hydrophobicity Assessment Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Prepare 1 mM BDP TR Stock in DMF/DMSO B Create Dilute Working Solutions in Solvents of Varying Polarity A->B C Normalize Concentration (Abs @ 589nm = 0.05) B->C D Set Spectrofluorometer (Ex: 589nm, Em: 600-750nm) C->D Normalized Samples E Record Emission Spectrum for Each Solvent D->E F Measure λem (max) and Peak Intensity E->F G Plot λem vs. Solvent Polarity F->G Spectral Data I Interpret Data: Assess Solvatochromic Shift & Quantum Yield Changes G->I H Plot Intensity vs. Solvent Polarity H->I

Caption: Workflow for assessing BDP TR hydrophobicity.

Pillar 3: Field-Proven Insights - Hydrophobicity in Action

Understanding the principles and protocols is foundational. The expertise of a Senior Application Scientist lies in translating this knowledge into successful application.

Application 1: Membrane & Lipid Imaging

The moderate hydrophobicity of BDP TR is a distinct advantage for imaging lipid-rich structures. Its nonpolar core allows it to readily partition into cellular membranes. This is powerfully demonstrated by derivatives like BDP TR ceramide, a synthetic fluorescent lipid that specifically accumulates in the membranes of the Golgi apparatus, enabling its visualization in living and fixed cells.[17] Similarly, other hydrophobic BODIPY dyes are workhorses for staining lipid droplets and tracing cell membranes.[][18]

  • Expert Insight: When using BDP TR for membrane labeling, the choice of conjugation strategy is paramount. A BDP TR-labeled antibody will target a surface protein, but the hydrophobic dye itself may still insert into the adjacent membrane, potentially altering its fluorescence lifetime or causing steric hindrance. This is a factor to consider when performing quantitative imaging or FRET studies.[1]

Application 2: Protein Labeling and the Challenge of Non-Specific Binding

When labeling proteins with BDP TR NHS ester or maleimide, the fluorophore's hydrophobicity can be a double-edged sword.[2][19] It can be used advantageously to probe hydrophobic binding pockets within a protein. However, it is more often a source of background signal. Unconjugated dye or labeled proteins can non-specifically associate with hydrophobic cellular components, such as lipid droplets or the endoplasmic reticulum.

  • Expert Insight & Mitigation Strategy: The key to trustworthy results is rigorous validation through controls.

    • Unconjugated Dye Control: Always image cells treated with a quenched, unconjugated form of the BDP TR derivative (e.g., hydrolyzed NHS ester) at the same concentration. This will reveal the extent of non-specific binding of the dye itself.

    • Blocking: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) in your buffers. The hydrophobic pockets of BSA can sequester excess free dye, reducing background.[11]

    • Wash Steps: Implement stringent and repeated wash steps after labeling to remove any loosely bound fluorophore.

Visualization: The Fate of BDP TR in a Cellular Milieu

This diagram illustrates the two primary fates of a hydrophobic fluorophore like BDP TR upon entering a cell, dictated by its inherent properties.

G cluster_fates Potential Cellular Fates cluster_outcomes Experimental Outcomes A BDP TR Conjugate (Moderately Hydrophobic) B Specific Binding (e.g., to Antibody Target) A->B Targeting Moiety C Non-Specific Partitioning (into Lipid Membranes / Droplets) A->C Hydrophobic Interaction D Desired Signal (High Signal-to-Noise) B->D E Background Noise (Low Signal-to-Noise) C->E

Sources

Methodological & Application

Application Note: High-Fidelity Labeling with BDP TR Alkyne via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

BDP TR Alkyne (Boron-dipyrromethene Texas Red analog) is a high-performance fluorophore engineered for the ROX/Texas Red channel.[1] Unlike traditional Rhodamine derivatives, BDP TR offers exceptional photostability, high quantum yield (~0.9), and pH insensitivity. However, its hydrophobic core presents specific solubility challenges in aqueous environments.

This guide details the CuAAC (Click Chemistry) protocol for conjugating BDP TR Alkyne to azide-modified biomolecules. The protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that protects biomolecules from oxidative damage by reactive oxygen species (ROS) generated during the Cu(I) catalytic cycle.

Technical Specifications
PropertyValueNotes
Ex / Em Maxima 589 nm / 616 nmMatches ROX / Texas Red filter sets
Extinction Coefficient ~69,000 M⁻¹cm⁻¹High brightness
Quantum Yield ~0.90Very efficient fluorescence
Stokes Shift ~27 nmCritical: High risk of self-quenching if Degree of Labeling (DOL) > 3
Solubility DMSO, DMF, DCMPoor water solubility ; requires organic co-solvent
Molecular Weight ~461.3 DaSmall molecule, minimal steric hindrance

Mechanistic Insight: The CuAAC Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple mixing step; it relies on the in situ generation of Cu(I) from Cu(II) (using Ascorbate) and its stabilization by the Ligand (THPTA).

  • Why THPTA? Without a ligand, Cu(I) is unstable and oxidizes to Cu(II) or disproportionates to Cu(0). Unliganded Cu(I) also generates hydroxyl radicals that degrade proteins. THPTA acts as a sacrificial antioxidant and accelerates the reaction.[2]

  • Why Ascorbate last? Ascorbate initiates the reduction. Adding it last ensures the Cu-Ligand complex forms before the catalytic species is generated.

CuAAC_Cycle Start Azide (R-N3) + Alkyne (BDP-C≡CH) Intermediate Copper-Acetylide Intermediate Start->Intermediate Coordination Cu2 Cu(II) Source (CuSO4) Complex Cu(II)-THPTA Complex Cu2->Complex Chelation Ligand Ligand (THPTA) Ligand->Complex Cu1 Active Catalyst [Cu(I)-THPTA] Complex->Cu1 Reduction Ascorbate Reducing Agent (Na-Ascorbate) Ascorbate->Cu1 Cu1->Intermediate Product Triazole Conjugate (Stable) Intermediate->Product Cyclization Product->Cu1 Regeneration

Figure 1: The Cu(I)-catalyzed cycle.[2] Note that the active catalyst is regenerated, but oxygen can re-oxidize it to Cu(II), necessitating excess ascorbate.

Protocol 1: Bioconjugation (Proteins & Antibodies)

Application: Labeling an Azide-modified antibody or protein with BDP TR Alkyne. Solubility Warning: BDP TR is hydrophobic. You must maintain at least 5-10% organic solvent (DMSO) in the final reaction mixture to prevent dye precipitation.

Reagent Preparation
  • BDP TR Alkyne Stock: 5 mM in anhydrous DMSO. Store at -20°C.

  • CuSO₄ Solution: 20 mM in HPLC-grade water.

  • THPTA Ligand: 50 mM in HPLC-grade water.

  • Sodium Ascorbate: 100 mM in HPLC-grade water. Make fresh immediately before use. (Yellow/brown ascorbate is oxidized and useless).

  • Reaction Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with chelators (EDTA/EGTA) as they strip the copper.

Step-by-Step Procedure
  • Protein Preparation:

    • Adjust protein concentration to 1–5 mg/mL in PBS.

    • Ensure the protein is Azide-modified (e.g., via NHS-Azide linker).

  • Calculations (Stoichiometry):

    • Dye Molar Excess: Use 1.5 to 3 equivalents of BDP TR per azide group.

    • Note: Do not exceed 5 equivalents for antibodies; BDP TR's small Stokes shift causes self-quenching if dyes are crowded.

    • Catalyst Ratio: Final concentrations should be 0.5–1 mM CuSO₄.

    • Ratio Rule: Cu : THPTA : Ascorbate = 1 : 5 : 10 .

  • Reaction Assembly (Order is Critical):

    • Step A: In a separate microtube, premix CuSO₄ and THPTA. Incubate for 2 minutes. This forms the protective blue complex.

    • Step B: Add the Protein-Azide solution to the main reaction tube.

    • Step C: Add the BDP TR Alkyne (in DMSO). Vortex gently while adding to prevent local precipitation. Ensure final DMSO is <10% (usually 5%).

    • Step D: Add the Cu-THPTA premix to the reaction.

    • Step E: Add Sodium Ascorbate last. The solution may turn colorless or pale yellow (reduction of Cu(II) to Cu(I)).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

    • Optional: Flush headspace with Nitrogen/Argon to prevent oxidation (recommended for reactions >1 hour).

  • Purification (Crucial):

    • Unreacted BDP TR is hydrophobic and will stick to plastic and proteins non-specifically.

    • Method: Use Desalting Columns (e.g., PD-10 or Zeba Spin) or Dialysis against PBS.

    • Expert Tip: If background is high, perform a "dye scavenge" wash using 5% BSA or perform gel filtration.

Protocol 2: Fixed Cell Imaging

Application: Visualizing azide-labeled glycans (e.g., metabolized Azido-sugars) or EdU-labeled DNA in cells.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 min. Wash 2x with PBS.

  • Click Reaction Cocktail (Prepare fresh):

    • PBS: Remaining volume

    • CuSO₄ (20 mM stock): Final 100 µM

    • THPTA (50 mM stock): Final 500 µM

    • Sodium Ascorbate (100 mM stock): Final 2.5 mM

    • BDP TR Alkyne (5 mM DMSO stock): Final 1–5 µM

  • Staining:

    • Add cocktail to cells immediately.

    • Incubate 30 min at RT in the dark.

  • Washing:

    • Remove cocktail. Wash 3x with PBS containing 1% BSA (The BSA helps scavenge hydrophobic dye residues).

    • Perform nuclear counterstain (DAPI) and mount.

Experimental Workflow Diagram

Workflow Prep 1. Prep Reagents (Fresh Ascorbate!) Premix 2. Cu-Ligand Premixing Prep->Premix Cu + THPTA Assembly 3. Reaction Assembly (Dye + Protein + Cat) Premix->Assembly Incubation 4. Incubation (30-60 min, Dark) Assembly->Incubation Purification 5. Purification (Desalting/Dialysis) Incubation->Purification QC 6. QC Analysis (A589/A280) Purification->QC

Figure 2: Linear workflow for protein conjugation. Step 5 is critical for removing hydrophobic BDP TR aggregates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation BDP TR is hydrophobic.Ensure DMSO/DMF concentration is 5-10%. Add dye while vortexing. Use sulfonated BDP variants if available.
Low Fluorescence Copper quenching or Oxidation.Add EDTA (10 mM) after the reaction is finished to chelate copper. Ensure Ascorbate was fresh.
High Background Non-specific hydrophobic binding.Wash with buffers containing 1-3% BSA or Tween-20. The protein acts as a "sponge" for excess dye.
Protein Degradation ROS generation.Increase THPTA:Cu ratio to 5:1. Reduce reaction time. Perform under inert gas (N₂).

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Click Chemistry Tools. (n.d.). Click Chemistry Protocol for Protein Labeling. Retrieved February 10, 2026, from [Link]

Sources

Application Note: Fluorescent Labeling of Azide-Modified Proteins with BDP TR Alkyne via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Traditional labeling methods often target common functional groups like amines or thiols, which can lead to non-specific labeling and potential disruption of protein function[1]. Bioorthogonal chemistry offers a powerful alternative, utilizing reactions between functional groups not naturally found in biological systems, ensuring that the labeling reaction is highly specific and occurs without interfering with native cellular processes[2][3].

Among the most robust bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity.[4][5][] It is effective over a wide pH range (4-12), can be performed in aqueous buffers, and the resulting triazole ring is exceptionally stable.[5][7]

This guide provides a detailed protocol for the fluorescent labeling of proteins that have been metabolically or chemically modified to contain an azide group. The labeling is achieved using BDP TR alkyne, a bright and photostable borondipyrromethene fluorophore. BDP TR is an excellent alternative to traditional rhodamine dyes like ROX or Texas Red, offering high fluorescence quantum yield and resistance to oxidation.[8][9][10] By following this protocol, researchers can specifically attach the BDP TR fluorophore to their azide-modified protein of interest for downstream applications such as fluorescence microscopy, flow cytometry, and SDS-PAGE analysis.

Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this labeling protocol is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While this reaction can occur thermally, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[11] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and, critically, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole product.[4][5]

The catalytic cycle can be summarized in several key steps[][11][12]:

  • Formation of Copper(I) Acetylide: The active catalyst, Cu(I), coordinates with the terminal alkyne of the BDP TR molecule. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (or even water under certain conditions) to form a copper-acetylide intermediate.

  • Activation of the Azide: A second copper atom is proposed to coordinate with the azide group on the modified protein, activating it for reaction.

  • Cycloaddition: The activated azide reacts with the copper-acetylide in a stepwise manner to form a six-membered copper-containing ring intermediate.

  • Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the copper catalyst for the next cycle.

Because the active catalytic species, Cu(I), is prone to oxidation to Cu(II) in aqueous, aerobic environments, a reducing agent, typically sodium ascorbate, is added in excess to regenerate Cu(I) from any Cu(II) present or formed during the reaction.[5][13] Furthermore, to enhance reaction efficiency and protect the target protein from potential damage by reactive oxygen species (ROS) generated by free copper ions, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strongly recommended.[14] This water-soluble ligand stabilizes the Cu(I) oxidation state, accelerating the reaction and minimizing protein degradation.[14]

CuAAC_Mechanism Protein_N3 Azide-Modified Protein (R-N₃) Complex Activated Azide-Alkyne Complex Protein_N3->Complex BDP_Alkyne BDP TR Alkyne (R'-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate BDP_Alkyne->Cu_Acetylide Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_II Cu(II) Ascorbate Sodium Ascorbate (Reducing Agent) Cu_II->Ascorbate Ascorbate->Cu_I Cu_Acetylide->Complex + Product Labeled Protein (Triazole Linkage) Complex->Product Cycloaddition & Rearrangement Product->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents and Materials

Key Reagents
ReagentSourceComments
Azide-Modified ProteinUser-providedMust be in an azide-free buffer (e.g., PBS, HEPES). Avoid sodium azide as a preservative.
BDP TR AlkyneCommercial VendorSee properties table below. Store desiccated at -20°C, protected from light.[8][15]
Protein Labeling Buffer Component 1: Copper(II) Sulfate (CuSO₄)Sigma-Aldrich, etc.Prepare a 20-50 mM stock solution in deionized water.
Protein Labeling Buffer Component 2: THPTA LigandCommercial VendorPrepare a 100 mM stock solution in deionized water.
Protein Labeling Buffer Component 3: Sodium AscorbateSigma-Aldrich, etc.Must be prepared fresh as a 50-300 mM stock solution in deionized water immediately before use.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, etc.For dissolving BDP TR alkyne.
Phosphate-Buffered Saline (PBS), pH 7.4User-prepared or CommercialBuffer for protein and reaction.
(Optional) AminoguanidineSigma-Aldrich, etc.Can be included in the reaction to prevent side reactions from ascorbate degradation products.[14]
BDP TR Alkyne Properties
PropertyValueSource
Molecular FormulaC₂₄H₁₈N₃BF₂O₂S[8]
Molecular Weight461.29 Da[8][16]
Excitation Max (λex)589 nm[8]
Emission Max (λem)616 nm[8]
Molar Extinction Coefficient69,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield0.9[8]
SolubilityGood in DMSO, DMF[8]
Equipment
  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Incubator or heat block set to room temperature (~25°C) or 37°C

  • SDS-PAGE equipment (gel box, power supply)

  • Fluorescence gel imager with appropriate filters for BDP TR (e.g., excitation ~580 nm, emission ~620 nm)

  • (Optional) Size-exclusion chromatography columns for purification

Experimental Protocols

This protocol is designed for a typical labeling reaction of ~100 µg of a 50 kDa protein. The volumes and concentrations should be optimized for your specific protein and application.

Preparation of Stock Solutions
  • BDP TR Alkyne (10 mM): Dissolve 1 mg of BDP TR alkyne (MW: 461.29) in 217 µL of anhydrous DMSO. Vortex thoroughly. Store any unused portion at -20°C, protected from light.

  • Copper(II) Sulfate (20 mM): Dissolve ~5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

  • THPTA Ligand (100 mM): Prepare a 100 mM solution in deionized water. Store at -20°C.

  • Sodium Ascorbate (300 mM): Prepare this solution fresh immediately before starting the labeling reaction. Dissolve ~59 mg of sodium ascorbate in 1 mL of deionized water.

Protein Labeling Reaction

The goal is to assemble the reaction components in a specific order to ensure the catalyst is formed correctly and the protein is not damaged. The final concentrations in this example are: 1-5 mg/mL protein, 10-100 µM BDP TR Alkyne, 1 mM CuSO₄, 5 mM THPTA, and 10 mM Sodium Ascorbate. A 3-10 fold molar excess of dye over protein is a good starting point.[14]

  • To a 1.5 mL microcentrifuge tube, add your azide-modified protein solution. For this example, let's assume 50 µL of a 2 mg/mL protein solution (100 µg total).

  • Add PBS buffer to bring the volume to 80 µL.

  • Add 5 µL of the 20 mM CuSO₄ solution. Vortex briefly.

  • Add 5 µL of the 100 mM THPTA solution. Vortex briefly. This pre-mixes the copper and the protective ligand before adding the dye and reductant.

  • Add the calculated volume of 10 mM BDP TR alkyne stock solution. For a 10-fold molar excess over a 50 kDa protein (2 nmol), this would be 2 µL (final concentration 200 µM). Vortex thoroughly.

  • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. The final volume is now 102 µL.

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1 hour at room temperature, protected from light. Longer incubation times may improve efficiency but should be tested.

Control Reaction (Highly Recommended): To verify that labeling is specific to the azide group, run a parallel reaction using the same protein that has not been modified with an azide. Weak labeling in this control may indicate some non-specific binding of the alkyne dye in the presence of the copper catalyst.[17]

(Optional) Removal of Unreacted Dye

For many downstream applications, removing the excess fluorescent dye is crucial.

  • Protein Precipitation: A common method is methanol/chloroform precipitation. This is effective but can be harsh and may lead to protein loss or denaturation.[17]

  • Size-Exclusion Chromatography (SEC): This is a gentler and highly effective method. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein to separate the labeled protein from the small molecule dye.

Analysis of Labeling Efficiency by SDS-PAGE
  • Take a small aliquot (e.g., 10 µL) of your reaction mixture.

  • Add an appropriate volume of SDS-PAGE loading buffer (e.g., 4X Laemmli buffer) and boil for 5-10 minutes.

  • Load the sample onto a polyacrylamide gel. Include lanes for:

    • Unlabeled protein (negative control).

    • Azide-modified protein that has not undergone the click reaction.

    • The reaction with the non-azide-modified protein (specificity control).

    • A molecular weight ladder.

  • Run the gel according to standard procedures.

  • In-gel Fluorescence Scan: Before staining with Coomassie or other protein stains, scan the gel using a fluorescence imager with settings appropriate for BDP TR (e.g., ROX or Texas Red channel). A fluorescent band should appear at the molecular weight of your target protein.

  • Total Protein Stain: After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.[18]

Data Analysis and Interpretation

  • Fluorescence Scan: A distinct fluorescent band at the correct molecular weight in the lane with your azide-modified protein indicates successful labeling. The absence of a strong band in the non-azide control lane confirms the specificity of the reaction.

  • Coomassie Stain: The Coomassie-stained gel should show the location of all proteins. Comparing the fluorescent image to the Coomassie image allows you to confirm that the fluorescence signal co-localizes with your protein of interest. You can also assess the purity of your protein sample.

  • Mobility Shift: The addition of the BDP TR alkyne (461 Da) is generally too small to cause a noticeable mobility shift on a standard SDS-PAGE gel.

Workflow Visualization

Workflow P1 Prepare Stock Solutions (Dye, CuSO₄, THPTA) P3 Combine Azide-Protein, Buffer, CuSO₄, & THPTA P1->P3 P2 Prepare Fresh Sodium Ascorbate P5 Initiate with Ascorbate Incubate 1 hr @ RT P2->P5 P4 Add BDP TR Alkyne P3->P4 P4->P5 P6 Purify Labeled Protein (e.g., SEC) P5->P6 Optional but Recommended P7 Analyze by SDS-PAGE P5->P7 P6->P7 P8 In-Gel Fluorescence Scan P7->P8 P9 Coomassie Stain P8->P9

Caption: Experimental workflow for labeling azide-modified proteins with BDP TR alkyne.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Labeling Efficiency Inefficient incorporation of azide into the protein.Verify azide incorporation using an alternative method if possible (e.g., mass spectrometry).
Degraded sodium ascorbate solution.Always prepare sodium ascorbate solution fresh immediately before use.
Presence of azide (e.g., sodium azide) in the protein buffer.Buffer exchange the protein into an azide-free buffer like PBS or HEPES.
Presence of copper chelators (e.g., EDTA) in the protein buffer.Buffer exchange the protein to remove chelators.
Insufficient dye concentration or incubation time.Increase the molar excess of BDP TR alkyne (e.g., 20-50x). Increase incubation time to 2-4 hours or overnight at 4°C.
High Background or Non-Specific Labeling Non-specific binding of the dye to the protein.Include a non-azide protein control to assess non-specific binding.[17] If observed, reduce dye concentration and/or incubation time. Ensure post-reaction purification is performed.
Inefficient removal of excess dye.Use a more stringent purification method, such as size-exclusion chromatography or dialysis.
Protein Precipitation or Aggregation Protein instability under reaction conditions.Lower the reaction temperature to 4°C (increase incubation time). Ensure the concentration of DMSO from the dye stock is low (<5% v/v).
Copper-induced protein damage.[13]Ensure the THPTA:Copper ratio is at least 4:1 to fully chelate and stabilize the copper ions.

References

  • Antibodies.com. (n.d.). BDP TR alkyne (A270113). Antibodies.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Proteomic Investigations. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2045–2053. Retrieved from [Link]

  • Ríos-Gutiérrez, C., Marín-Luna, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 793–803. Retrieved from [Link]

  • Uttamapinant, C., Sanchez, M. I., Liu, D. S., Yao, J. Z., & Ting, A. Y. (2013). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 8(9), 1633–1643. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]

  • PapersFlow. (2026). Protein Labeling with Click Chemistry Research Guide. PapersFlow. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. Retrieved from [Link]

  • McKay, C. S., Moran, J., & Pezacki, J. P. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 28(1), 18–26. Retrieved from [Link]

  • ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate. Retrieved from [Link]

  • Dieterich, D. C., & Schuman, E. M. (2011). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Neuromethods, 52, 111–123. Retrieved from [Link]

  • Tan, Y., & Takashima, Y. (2012). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 3, 22. Retrieved from [Link]

  • Rabilloud, T., & Lelong, C. (2011). Protein stains for proteomic applications: Which, when, why? Proteomics, 11(3), 363–373. Retrieved from [Link]

  • Patton, W. F. (2002). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Chromatography B, 771(1-2), 3–31. Retrieved from [Link]

  • wronged, S. S., & wronged, J. A. (2013). Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products. Redox Biology, 1(1), 389–398. Retrieved from [Link]

  • ResearchGate. (2017). Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. ResearchGate. Retrieved from [Link]

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Application Note: Robust and Efficient Labeling of Azide-Modified DNA with BDP TR Alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the covalent conjugation of the fluorescent dye BDP TR alkyne to azide-modified DNA oligonucleotides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for labeling nucleic acids.[1][2][3] This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification strategies, and a troubleshooting guide to empower researchers to achieve high-yield, high-purity fluorescently labeled DNA for a wide range of applications, including molecular diagnostics and nanotechnology.[4]

Introduction: The Power of Click Chemistry for DNA Labeling

The precise and efficient labeling of DNA with fluorescent probes is critical for numerous applications in life sciences and drug development, including DNA sequencing, fluorescence in situ hybridization (FISH), and the development of diagnostic assays.[5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has emerged as a superior method for DNA functionalization due to its high yields, mild reaction conditions, and remarkable bio-orthogonality.[7][8] Unlike traditional labeling methods that can suffer from side reactions and require harsh conditions, the CuAAC reaction's specificity between an azide and a terminal alkyne ensures a clean and efficient conjugation.[8][9]

This application note focuses on the conjugation of BDP TR alkyne, a bright and photostable borondipyrromethene fluorophore, to DNA strands containing an azide modification.[10][11] We will delve into the critical parameters of the CuAAC reaction, providing a scientifically grounded and field-proven protocol to ensure successful and reproducible results.

The Chemistry of CuAAC: A Mechanistic Overview

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition.[1] While the uncatalyzed reaction requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and yields exclusively the 1,4-regioisomer.[10]

The catalytic cycle involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The reaction initiates with the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the BDP TR dye.[10][12]

  • Coordination and Cycloaddition: The azide-modified DNA then coordinates to the copper-acetylide complex, bringing the two reactive partners into close proximity. This is followed by a stepwise cycloaddition process.[12][13]

  • Formation of the Triazole Ring: An intramolecular cyclization forms a six-membered copper metallacycle, which then rearranges to form the stable 1,2,3-triazole ring.[13][14]

  • Catalyst Regeneration: The product is released, and the copper(I) catalyst is regenerated to participate in another catalytic cycle.

A critical aspect of performing CuAAC with DNA is the potential for copper-mediated DNA damage through the generation of reactive oxygen species (ROS).[7][15] This is mitigated by the use of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protects the DNA from damage while enhancing the reaction rate.[7][16]

Diagram: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide_DNA Azide-DNA (R-N3) Reaction_Complex Reaction Complex Azide_DNA->Reaction_Complex BDP_TR_Alkyne BDP TR Alkyne (R'-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate BDP_TR_Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole (BDP TR-DNA Conjugate) Triazole_Product->Cu_I Catalyst Regeneration Cu_Acetylide->Reaction_Complex Coordination Metallacycle Six-membered Copper Metallacycle Reaction_Complex->Metallacycle Cycloaddition Metallacycle->Triazole_Product Rearrangement & Protonation

Caption: The catalytic cycle of the CuAAC reaction.

Materials and Reagents

Reagent/MaterialSpecificationsRecommended SupplierStorage
Azide-Modified DNACustom synthesis, HPLC purifiedStandard Oligonucleotide Suppliers-20°C
BDP TR Alkyne>95% purityLumiprobe, Antibodies.com-20°C, desiccated, dark[10][11]
Copper(II) Sulfate (CuSO₄·5H₂O)ACS grade or higherMajor Chemical SuppliersRoom Temperature
Sodium Ascorbate>99% purityMajor Chemical SuppliersRoom Temperature, desiccated
TBTA or THPTA>95% purityMajor Chemical Suppliers-20°C (TBTA) or RT (THPTA)
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Major Chemical SuppliersRoom Temperature
Nuclease-Free WaterRoom Temperature
Triethylammonium Acetate (TEAA) Buffer2.0 M, pH 7.0Room Temperature
Ethanol100%, molecular biology gradeMajor Chemical SuppliersRoom Temperature
Sodium Acetate3 M, pH 5.2Room Temperature
Purification Columnse.g., NAP-10, RP-HPLC columnRoom Temperature

Detailed Experimental Protocol

This protocol is optimized for a standard 20 nmol labeling reaction. Adjust volumes proportionally for different scales.

Reagent Preparation
  • Azide-Modified DNA (100 µM): Resuspend the lyophilized azide-modified DNA in nuclease-free water to a final concentration of 100 µM.

  • BDP TR Alkyne (10 mM): Dissolve BDP TR alkyne in anhydrous DMSO to a final concentration of 10 mM.[11] This solution should be prepared fresh or stored in small aliquots at -20°C, protected from light.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in nuclease-free water to a final concentration of 100 mM.

  • Sodium Ascorbate (1 M): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 1 M. Prepare this solution fresh immediately before use as it is prone to oxidation.

  • TBTA (10 mM in DMSO/t-BuOH 4:1) or THPTA (100 mM in water): Prepare the ligand solution as appropriate. THPTA is recommended for fully aqueous reactions.

CuAAC Reaction Setup

The order of addition is critical to prevent precipitation and DNA damage.[12]

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order:

    • Nuclease-free water: to a final volume of 200 µL

    • TEAA Buffer (2.0 M, pH 7.0): 20 µL (final concentration 0.2 M)

    • Azide-Modified DNA (100 µM): 20 µL (final concentration 10 µM, 2 nmol)

    • BDP TR Alkyne (10 mM): 4 µL (final concentration 200 µM, 20-fold excess)

    • DMSO: to adjust the final DMSO concentration to 10-50% (v/v). A higher DMSO concentration can help solubilize the hydrophobic dye and improve reaction efficiency.[4][12]

  • Vortex the mixture gently.

  • Prepare the Catalyst Premix: In a separate tube, mix:

    • Copper(II) Sulfate (100 mM): 2 µL

    • TBTA or THPTA solution: 10 µL of 10 mM TBTA or 2 µL of 100 mM THPTA (to achieve a 5:1 ligand to copper ratio)

  • Add the catalyst premix to the main reaction tube and vortex gently.

  • Initiate the Reaction: Add 10 µL of freshly prepared 1 M Sodium Ascorbate to the reaction mixture. The final concentration of sodium ascorbate will be 50 mM.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. For difficult conjugations, the temperature can be increased to 37°C.[12]

Diagram: Experimental Workflow for BDP TR-DNA Conjugation

Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Stock Solutions: - Azide-DNA - BDP TR Alkyne - CuSO4 - Sodium Ascorbate - Ligand (TBTA/THPTA) B Combine DNA, BDP TR Alkyne, Buffer, and DMSO D Add Catalyst Premix to Reaction Mixture B->D C Prepare Catalyst Premix (CuSO4 + Ligand) C->D E Initiate with Fresh Sodium Ascorbate D->E F Incubate at RT (1-4h) Protected from Light E->F G Ethanol Precipitation or Size-Exclusion Chromatography F->G Crude Product H RP-HPLC for High Purity G->H Optional I UV-Vis Spectroscopy (A260/A589) G->I H->I J Denaturing PAGE or Mass Spectrometry I->J

Caption: A streamlined workflow for the conjugation of BDP TR alkyne to azide-DNA.

Purification of the BDP TR-DNA Conjugate

Purification is essential to remove unreacted dye, copper catalyst, and other reaction components.

Method 1: Ethanol Precipitation (for desalting and removal of some impurities)

  • To the 200 µL reaction mixture, add 20 µL of 3 M Sodium Acetate (pH 5.2).

  • Add 600 µL of ice-cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the purified DNA conjugate in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high-purity applications)

RP-HPLC is highly effective for separating the more hydrophobic dye-labeled DNA from the unlabeled DNA.[14]

  • Column: C18 column

  • Mobile Phase A: 0.1 M TEAA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the DNA. The BDP TR-labeled DNA will have a longer retention time than the unlabeled DNA.

  • Detection: Monitor the elution profile at 260 nm (for DNA) and 589 nm (for BDP TR).[11]

Characterization of the Conjugate
  • UV-Vis Spectroscopy: Determine the concentration of the DNA and the dye using their respective extinction coefficients. The ratio of the absorbance at 589 nm (BDP TR) to 260 nm (DNA) can provide an estimate of the labeling efficiency.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The labeled DNA will exhibit a mobility shift compared to the unlabeled DNA. The product can be visualized by both UV shadowing (for DNA) and fluorescence imaging (for BDP TR).

  • Mass Spectrometry: For precise confirmation of the conjugation, techniques like ESI-MS or MALDI-TOF can be used to verify the expected mass of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.[13]
Inaccessible alkyne or azide groupsIncrease the reaction temperature to 37°C or add a denaturant like DMSO (up to 50%) to disrupt secondary structures.[12]
Insufficient catalystIncrease the concentration of the copper/ligand complex.
Precipitation of the hydrophobic dyeIncrease the DMSO concentration in the reaction mixture. Perform the reaction in a larger volume to maintain solubility.[2]
DNA Degradation Copper-mediated oxidative damageEnsure a sufficient excess of the copper-stabilizing ligand (at least 5:1 ligand to copper). Degas the reaction mixture by bubbling with an inert gas (e.g., argon) before adding the catalyst.[4]
High Background in Fluorescence Incomplete removal of unreacted dyeOptimize the purification method. RP-HPLC is highly recommended for removing hydrophobic dyes.[3][14] Perform a second ethanol precipitation.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a powerful and reliable method for labeling azide-modified DNA with BDP TR alkyne. By following the detailed protocol and considering the critical parameters outlined in this application note, researchers can achieve high yields of purified, fluorescently labeled DNA. The resulting conjugates are suitable for a wide array of downstream applications, empowering further discoveries in molecular biology and diagnostics.

References

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Tse, C., et al. (2023). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. STAR Protocols, 4(1), 102128. Available at: [Link]

  • Amato, D. N., & Amato, D. N. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6985-7036. Available at: [Link]

  • Arias-Serrano, C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5249-5259. Available at: [Link]

  • El-Sagheer, A. H., & Brown, T. (2012). CHAPTER 5: Click Chemistry – a Versatile Method for Nucleic Acid Labelling, Cyclisation and Ligation. In DNA Conjugates and Sensors (pp. 119-139). Royal Society of Chemistry. Available at: [Link]

  • Guntner, T., et al. (2009). Postsynthetic DNA Modification through the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction. Synlett, 2009(12), 1885-1901. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. Available at: [Link]

  • Fernández-Moreira, V., et al. (2010). Chemical Methods of DNA and RNA Fluorescent Labeling. Chemical Reviews, 110(3), 1644-1668. Available at: [Link]

  • Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. Available at: [Link]

  • Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 20(10), 1912-1916. Available at: [Link]

  • Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, 46(1), 4.45.1-4.45.15. Available at: [Link]

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Kennedy, S. D., et al. (2011). Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 133(43), 17273-17281. Available at: [Link]

  • Gogoi, K., et al. (2007). Click chemistry in solution for the synthesis of peptide–oligonucleotide conjugates. Nucleic Acids Research, 35(21), e139. Available at: [Link]

  • Smith, J. A., et al. (2025). "Click" disaggregation-induced emission of a fluorescent dye. Chemical Science. Retrieved from [Link]

  • Kennedy, S. D., et al. (2011). Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 133(43), 17273-17281. Available at: [Link]

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Illuminating the Intracellular World: A Guide to Staining with BDP TR Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry

In the intricate landscape of cellular biology, the ability to visualize specific molecules in their native environment is paramount to understanding their function. Traditional methods, while powerful, can sometimes be limited by the size of labeling agents or the harsh conditions required. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a transformative tool for molecular imaging.[1] At the heart of this technology is the "click chemistry" concept, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the precise and efficient labeling of biomolecules.[1]

This guide provides a comprehensive overview and detailed protocols for the intracellular staining of azide-modified biomolecules using the hydrophobic fluorophore, BDP TR alkyne. BDP TR is a bright and photostable borondipyrromethene dye that emits in the Texas Red channel, making it an excellent choice for fluorescence microscopy.[2][3] Its terminal alkyne group allows it to readily participate in CuAAC reactions, enabling the covalent attachment to azide-tagged targets within the cell. This approach is particularly valuable for researchers in drug development and fundamental biology seeking to track the localization, trafficking, and interactions of their molecules of interest with high specificity and minimal perturbation.

The Principle: A Two-Step Labeling Strategy

The intracellular labeling strategy using BDP TR alkyne is a two-step process that leverages the power of bioorthogonal chemistry:

  • Metabolic or Covalent Incorporation of an Azide: The first step involves introducing an azide-modified analog of a natural building block (e.g., an amino acid, nucleoside, or sugar) to the cells. These analogs are incorporated into newly synthesized biomolecules (proteins, DNA, RNA, or glycans) through the cell's own metabolic machinery. Alternatively, azide groups can be introduced to specific proteins through genetic code expansion or by covalent labeling of specific functional groups.

  • Copper-Catalyzed Click Reaction: Following the incorporation of the azide tag, the cells are fixed and permeabilized to allow the entry of the BDP TR alkyne and the click chemistry reagents. In the presence of a copper(I) catalyst, the terminal alkyne of the BDP TR molecule rapidly and specifically reacts with the azide group on the target biomolecule, forming a stable triazole linkage. This covalent bond permanently attaches the bright and photostable BDP TR fluorophore to the molecule of interest, allowing for its visualization by fluorescence microscopy.[1]

G cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Fixation, Permeabilization & Click Reaction cluster_2 Step 3: Imaging Azide_Analog Azide-Modified Building Block Cells Live Cells Azide_Analog->Cells Metabolic Incorporation Azide_Tagged_Biomolecule Azide-Tagged Biomolecule (Intracellular) Cells->Azide_Tagged_Biomolecule Fix_Perm Fixation & Permeabilization Azide_Tagged_Biomolecule->Fix_Perm Click_Cocktail BDP TR Alkyne + Cu(I) Catalyst + Ligand Fix_Perm->Click_Cocktail Addition of Reagents Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Cocktail->Labeled_Biomolecule Click Reaction Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy G cluster_0 Chemical Reaction Azide R1-N3 (Azide-tagged biomolecule) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne R2-C≡CH (BDP TR alkyne) Alkyne->Catalyst Triazole Stable Triazole Linkage (Fluorescently labeled biomolecule) Catalyst->Triazole Click Reaction

Figure 2. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Controls: Ensuring Data Integrity

To ensure the specificity of the staining, it is crucial to include the following controls in your experiment:

  • No Azide Control: Cells that have not been treated with the azide-modified metabolic precursor but are subjected to the entire staining protocol. This control will reveal any non-specific binding of the BDP TR alkyne.

  • No Copper Control: Cells that have been labeled with the azide precursor but are incubated with a click reaction cocktail lacking copper sulfate. This control confirms that the labeling is copper-dependent.

  • No BDP TR Alkyne Control: Azide-labeled cells that are incubated with a click reaction cocktail lacking the BDP TR alkyne. This control helps to assess any background fluorescence from the cells or other reagents.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High Background Staining - BDP TR alkyne concentration is too high.- Inadequate washing.- Non-specific binding of the hydrophobic dye.- Titrate the BDP TR alkyne concentration to find the optimal balance between signal and background.- Increase the number and duration of washing steps.- Include a blocking step with bovine serum albumin (BSA) after permeabilization. [4]
Weak or No Signal - Inefficient incorporation of the azide label.- Inefficient click reaction.- Incompatible fixation/permeabilization method.- Optimize the concentration and incubation time of the azide-modified precursor.- Ensure that the sodium ascorbate solution is freshly prepared.- Try a different fixation and permeabilization method. [5]
Cell Morphology is Poor - Harsh fixation or permeabilization conditions.- Reduce the concentration or incubation time of the fixative or permeabilizing agent.- Consider using a milder permeabilizing agent like saponin.
Photobleaching - High laser power or prolonged exposure during imaging.- Reduce the laser power and exposure time.- Use an anti-fade mounting medium.

Conclusion: A Powerful Tool for Cellular Imaging

Intracellular staining with BDP TR alkyne via click chemistry offers a robust and versatile method for visualizing a wide range of biomolecules within their cellular context. The high specificity, efficiency, and biocompatibility of this approach make it an invaluable tool for researchers in various fields, from fundamental cell biology to drug discovery. By carefully optimizing the protocols and including the appropriate controls, researchers can obtain high-quality, publication-ready images that provide deep insights into the complex workings of the cell.

References

  • Antibodies.com. BDP TR alkyne (A270113). [Link]

  • Soriano, A., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Chemical Biology, 5(5), 439-444.
  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(11), 3652-3653.
  • Jiang, H., et al. (2021). inCu-click: DNA-enhanced ligand enables live-cell, intracellular click chemistry reaction with copper catalyst.
  • Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Intracellular Staining Flow Cytometry. [Link]

  • Lyons, A. B., & Parish, C. R. (1995). Comparison of cell viability probes compatible with fixation and permeabilization for combined surface and intracellular staining in flow cytometry. Journal of Immunological Methods, 181(1), 9-19.
  • Jiang, H., et al. (2021).
  • ResearchGate. How to reduce unspecific binding in an intracellular click-reaction?. [Link]

  • Wang, D., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6(1), 35833.
  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(11), 2477-2486.
  • SickKids Research Institute. Intracellular Staining (BD Biosciences Protocol). [Link]

  • Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

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Application Note: High-Fidelity Visualization of Lipid Dynamics via Click Chemistry Labeling with BDP TR Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the fluorescent labeling of lipids using BDP TR alkyne, a bright and photostable borondipyrromethene dye. We detail the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for covalently tagging lipids that have been metabolically functionalized with an azide handle. This methodology enables high-sensitivity and high-resolution tracking of lipid localization, trafficking, and metabolism. We provide detailed, field-tested protocols for metabolic labeling of cellular lipids, the subsequent CuAAC reaction, and downstream analysis by fluorescence microscopy and biochemical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to robustly visualize lipid dynamics in complex biological systems.

Introduction: Unlocking Lipid Biology with Click Chemistry

Lipids are fundamental building blocks of cellular structures and critical players in signaling and metabolism. Studying their dynamic behavior has historically been challenging due to their structural diversity and the lack of tools for specific and non-perturbative labeling. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful solution.[1][2][3]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an ideal tool for this purpose.[4][5][6][] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional efficiency and specificity under aqueous, biocompatible conditions.[1][5][8] The workflow involves two key steps: first, the metabolic incorporation of a lipid analog bearing a small, inert azide group into cellular lipids; second, the "clicking" of a fluorescent alkyne probe onto the azide handle for visualization.[9][10][11][12]

BDP TR alkyne is an excellent choice as the detection reagent. It is a borondipyrromethene (BODIPY) fluorophore characterized by high brightness, photostability, and a high quantum yield.[13][14][] Its spectral properties are well-suited for the Texas Red/ROX channel, making it compatible with common microscopy filter sets and multiplexing experiments.

This guide will walk you through the entire workflow, from experimental design to data interpretation, providing the scientific rationale behind each step to ensure robust and reproducible results.

Principle of the Method

The core of this technique is a two-step process that leverages the cell's own metabolic machinery followed by a highly specific chemical ligation.

  • Metabolic Incorporation of an Azide-Modified Lipid Precursor: Cells are cultured in the presence of a lipid analog (e.g., an azido fatty acid, azido-choline, or azido-cholesterol) that contains an azide (N₃) functional group.[9][16][17] The cell's metabolic pathways incorporate this analog into complex lipids, such as phospholipids, triglycerides, and cholesterol esters. This effectively installs a chemical "handle" onto the target lipid population. The azide group is chosen for its small size and bio-inertness, minimizing perturbation of the lipid's natural behavior.[1]

  • Copper-Catalyzed Click Reaction (CuAAC): After labeling, the cells are typically fixed. A reaction cocktail containing the BDP TR alkyne probe and a Cu(I) catalyst is then added. The Cu(I) catalyst, generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), dramatically accelerates the cycloaddition between the lipid's azide handle and the dye's terminal alkyne.[4][8] This forms a stable, covalent triazole bond, permanently attaching the bright BDP TR fluorophore to the lipid of interest.[5][]

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Click Reaction cluster_2 Step 3: Analysis Culture Cells in Culture AzideLipid Add Azide-Lipid Precursor (e.g., Azido-Fatty Acid) Culture->AzideLipid Metabolism Cellular Metabolic Pathways Incorporate Azide into Complex Lipids AzideLipid->Metabolism LabeledCell Cell with Azide-Tagged Lipids Metabolism->LabeledCell Fixation Fix & Permeabilize Cells LabeledCell->Fixation ClickCocktail Add Click Reaction Cocktail: - BDP TR Alkyne - CuSO₄ + Sodium Ascorbate - Ligand (e.g., THPTA) Fixation->ClickCocktail CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ClickCocktail->CuAAC LabeledProduct Fluorescently Labeled Lipids in situ CuAAC->LabeledProduct Wash Wash to Remove Excess Reagents LabeledProduct->Wash Imaging Fluorescence Microscopy Wash->Imaging Extraction Lipid Extraction Wash->Extraction TLC_MS TLC / Mass Spectrometry Extraction->TLC_MS

Caption: Overall experimental workflow for lipid labeling.

Materials and Reagents

Reagent Properties

It is crucial to use high-purity reagents for efficient and specific labeling.

ReagentPropertyValue / NotesSource
BDP TR Alkyne Excitation Max (λex)589 nm[13]
Emission Max (λem)616 nm[13]
Molar Extinction Coeff.69,000 M⁻¹cm⁻¹[13]
Quantum Yield (Φ)~0.9[13]
Molecular Weight461.29 g/mol [13]
StorageStore at -20°C, desiccated and protected from light.[13][14]
Azide-Lipid Analog e.g., Azido-palmitic acidPurity >95%. Structure should minimize perturbation.N/A
Copper(II) Sulfate (CuSO₄) Anhydrous or PentahydratePrepare fresh stock solutions in ultrapure water.N/A
Sodium Ascorbate L-Ascorbic acid sodium saltMust be added fresh to the reaction mix as it is prone to oxidation.N/A
Copper Ligand e.g., THPTATris(hydroxypropyltriazolylmethyl)amine. Water-soluble Cu(I)-stabilizing ligand that accelerates the reaction and reduces cell damage.[18]
Required Materials
  • Cells and Culture Reagents: Cell line of interest, appropriate culture medium, fetal bovine serum (FBS), antibiotics, culture dishes/plates.

  • Azide-Lipid Precursor: e.g., Azido-fatty acid, Azido-choline iodide.

  • Click Chemistry Reagents: BDP TR Alkyne, Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, THPTA ligand.

  • Buffers and Solvents: Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Formaldehyde or Paraformaldehyde (for fixation), Triton™ X-100 or Saponin (for permeabilization).

  • Analysis Equipment: Fluorescence microscope with appropriate filter sets (e.g., Texas Red/ROX), equipment for lipid extraction, TLC plates, and/or mass spectrometer.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Lipids with Azido-Fatty Acid

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Prepare Labeling Medium: Prepare a stock solution of the azido-fatty acid (e.g., 10-50 mM in ethanol or DMSO). Dilute this stock into complete culture medium to a final working concentration of 25-100 µM.

    • Rationale: The optimal concentration must be determined empirically. It should be high enough for robust incorporation but low enough to avoid cytotoxicity.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 4-24 hours under normal culture conditions (37°C, 5% CO₂).

    • Rationale: The incubation time depends on the turnover rate of the lipid species of interest. Longer times lead to greater incorporation but may not reflect rapid dynamic processes.

  • Control Samples: Prepare parallel control samples:

    • No-Azide Control: Cells cultured without the azido-fatty acid but subjected to the full click reaction protocol. This control is essential to assess non-specific binding of the BDP TR alkyne.

    • No-Click Control: Cells labeled with the azido-fatty acid but incubated with a reaction cocktail lacking the copper catalyst. This verifies that the fluorescence is dependent on the click reaction.

Protocol 2: Copper-Catalyzed Click Reaction (CuAAC) for Imaging

This protocol is designed for fixed cells to ensure maximum reaction efficiency and image quality. While live-cell CuAAC is possible, it requires specialized ligands and careful optimization to manage copper toxicity.[18][19][20][21]

  • Cell Washing: After metabolic labeling, gently wash the cells twice with 1x PBS to remove unincorporated azido-lipid.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Rationale: Fixation crosslinks cellular components, preserving morphology and locking the labeled lipids in place.

  • Washing: Wash twice with 1x PBS.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton™ X-100 or 50 µg/mL Saponin in PBS for 10 minutes.

    • Rationale: Permeabilization is necessary to allow the click chemistry reagents to access intracellular lipids. Saponin is a milder detergent that selectively permeabilizes the plasma membrane.

  • Washing: Wash twice with 1x PBS.

  • Prepare Click Reaction Cocktail: Prepare the following stock solutions. It is critical to prepare the final cocktail immediately before use and to add the components in the specified order to prevent premature reaction or catalyst precipitation.

    • Component A (Premix): For each 1 mL of final cocktail, mix:

      • 880 µL of 1x PBS

      • 10 µL of BDP TR Alkyne (1 mM stock in DMSO; final concentration 10 µM)

      • 10 µL of THPTA (50 mM stock in water; final concentration 500 µM)

    • Component B: 50 µL of CuSO₄ (20 mM stock in water; final concentration 1 mM)

    • Component C: 50 µL of Sodium Ascorbate (100 mM stock in water; final concentration 5 mM)

      • Rationale: THPTA stabilizes the catalytically active Cu(I) ion and protects cells.[18] Sodium ascorbate reduces Cu(II) to Cu(I).[5] The ascorbate is added last and just before use to initiate the reaction.

  • Click Reaction: Add Component B to Component A and mix gently. Then, immediately add Component C and mix. The solution is now active. Add the complete cocktail to the fixed and permeabilized cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with 1x PBS. If desired, a nuclear counterstain like DAPI can be included in the second wash.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image using a fluorescence microscope equipped with a filter set for the Texas Red/ROX channel (e.g., Ex: 560/40 nm, Em: 630/75 nm).

Caption: Simplified CuAAC reaction schematic.
Protocol 3: Analysis by Lipid Extraction and TLC

For biochemical analysis, labeling can be performed on a cell pellet.

  • Harvest Cells: After metabolic labeling, scrape and pellet the cells.

  • Perform Click Reaction: Resuspend the cell pellet in the click reaction cocktail (Protocol 2, step 7) and incubate.

  • Wash Pellet: After incubation, pellet the cells and wash 2-3 times with PBS to remove excess reagents.

  • Lipid Extraction: Perform a total lipid extraction on the cell pellet using a standard method, such as the Bligh-Dyer or Folch procedure.[22][23]

  • TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate using a solvent system appropriate for the lipid classes of interest.

  • Visualization: Visualize the fluorescently labeled lipid spots using a gel/TLC scanner with appropriate excitation and emission filters. The migration of labeled lipids can be compared to standards.[23][24]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very weak fluorescence signal 1. Inefficient metabolic labeling.Optimize azido-lipid concentration and incubation time. Test cell viability after labeling.
2. Inactive click reaction cocktail.Ensure sodium ascorbate stock is fresh. Add reagents in the correct order.
3. Insufficient permeabilization.Increase detergent concentration or incubation time.
High background / non-specific signal 1. Aggregates of BDP TR alkyne.Centrifuge the BDP TR alkyne stock solution before preparing the cocktail.
2. Excess free dye not washed away.Increase the number and duration of post-reaction washes. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers.
3. Reagent ratio imbalance.Ensure ascorbate is in excess relative to CuSO₄.[25] Do not use excess alkyne dye.
Photobleaching during imaging 1. High laser power or long exposure.Reduce laser power and exposure time. Use an anti-fade mounting medium.
2. BDP TR is inherently photostable, but excessive excitation will cause bleaching.Acquire images efficiently.

Conclusion

The combination of metabolic labeling with azide-modified precursors and subsequent CuAAC reaction with BDP TR alkyne provides a robust, specific, and high-sensitivity method for visualizing lipids. The bright and photostable nature of the BDP TR dye allows for high-resolution imaging of lipid localization and trafficking. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently apply this powerful technique to gain deeper insights into the complex world of lipid biology.

References

  • BDP TR alkyne (A270113). (n.d.). Antibodies.com. Retrieved from [Link]

  • Bumpus, T. W., & Baskin, J. M. (2017). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Methods in Molecular Biology. Retrieved from [Link]

  • Yang, M., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science. Retrieved from [Link]

  • Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • Click chemistry. (2024). In Wikipedia. Retrieved from [Link]

  • Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol. Retrieved from [Link]

  • Yang, M., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science. Retrieved from [Link]

  • Pap, E. H., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine. Retrieved from [Link]

  • Revolutionizing Live-Cell Research With InCu-Click. (2024). Northeastern University College of Engineering. Retrieved from [Link]

  • Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. Retrieved from [Link]

  • A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research. (2021). Journal of Lipid Research. Retrieved from [Link]

  • Jao, C. Y., et al. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Tadros, C., et al. (2019). Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. ACS Omega. Retrieved from [Link]

  • Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PubMed. Retrieved from [Link]

  • Visualization of Choline-containing Phospholipids. (n.d.). Interchim. Retrieved from [Link]

  • Non-specific labelling with Click chemistry reaction? (2019). ResearchGate. Retrieved from [Link]

  • Ecker, J., & Liebisch, G. (2014). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research. Retrieved from [Link]

  • Münter, R., et al. (2017). Dissociation of Fluorescently Labeled Lipids from Liposomes in Biological Environments Challenges the Interpretation of Uptake Studies. Molecular Pharmaceutics. Retrieved from [Link]

  • Click Chemistry. (n.d.). Med Chem 101. Retrieved from [Link]

  • Lipid metabolic tracing – studying the dynamics of the lipidome. (n.d.). Limes-Institut-Bonn. Retrieved from [Link]

  • Neef, A. B., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. Retrieved from [Link]

  • Dissociation of Fluorescently Labeled Lipids from Liposomes in Biological Environments Challenges the Interpretation of Uptake Studies. (2017). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

BDP TR alkyne precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation & Aggregation in Aqueous Buffers
Part 1: The Solubility Paradox

Reagent Profile: BDP TR (Borondipyrromethene Texas Red) Alkyne Core Challenge: Hydrophobicity vs. Biological Necessity[1]

BDP TR Alkyne is a high-performance fluorophore designed to replace Texas Red (ROX channel).[1] While it offers superior photostability and brightness compared to traditional rhodamines, it possesses a rigid, hydrophobic core structure.

The Issue: You are likely experiencing "Solvent Shock." BDP TR Alkyne is soluble in organic solvents (DMSO, DMF) but thermodynamically unstable in polar aqueous buffers (PBS, Tris). When a concentrated organic stock is rapidly introduced into an aqueous buffer, the dye molecules instantaneously self-associate to minimize water contact.[1] This results in:

  • H-Aggregates: Stacked dimers that absorb light but do not fluoresce (quenching).[1]

  • Macroscopic Precipitation: Visible cloudiness or particulates.[1]

  • Failed Conjugation: The reactive alkyne is buried inside the aggregate, inaccessible to the azide target.

Part 2: Diagnostic Matrix

Is your experiment failing due to precipitation or chemistry? Use this matrix to diagnose the state of your dye.

Diagnostic ParameterSoluble Monomer (Active) H-Aggregate / Pre-Precipitation (Inactive) Macroscopic Precipitation (Dead)
Visual Appearance Crystal clear, pink/red solution.[1]Clear or slightly hazy; color may appear "dull."[1]Cloudy, opaque, or visible red particulates at bottom.
Absorbance (

)
Sharp peak at ~589 nm .[2]Peak shifts blue (hypsochromic) to ~540–550 nm; band broadens.Low overall absorbance (dye falls out of light path).
Fluorescence Bright emission at ~616 nm .[1][2]Significantly quenched (dim); <10% of expected intensity.Near zero fluorescence.[1]
Click Efficiency High (>80% conversion).Low to variable (<20% conversion).Failed reaction.
Part 3: Troubleshooting Guides (Q&A)
Issue 1: "The solution turned cloudy immediately upon adding the dye to my buffer."

Cause: Rapid polarity change (Solvent Shock). The Fix:

  • Increase Organic Co-solvent: The final reaction mixture should contain 5–10% DMSO or DMF if possible.

  • Reverse Addition Order: Do not squirt a small volume of dye into a large volume of buffer. Instead, dilute the dye into a larger volume of 50% DMSO/Water intermediate, then add that to your protein/cell mixture.

  • Vortexing: Vortex the buffer vigorously while adding the dye dropwise. This dissipates the local concentration of dye before aggregates can nucleate.

Issue 2: "My solution is clear, but the fluorescence is surprisingly weak."

Cause: Formation of soluble H-aggregates (ACQ - Aggregation Caused Quenching).[1] The dye is not precipitating out of solution, but it is stacking effectively enough to quench emission. The Fix:

  • Add a Dispersant: Incorporate 5% BSA (Bovine Serum Albumin) or 0.1% Tween-20 into the buffer before adding the dye.[1] Proteins like BSA act as a "chaperone," binding the hydrophobic dye monomers and preventing them from stacking, while keeping the alkyne accessible.

  • Check Copper Ligands: If using CuAAC (Copper-Catalyzed Click), ensure you are using THPTA or BTTAA .[1] These ligands complex with Copper but also help stabilize the local environment of hydrophobic reactants.

Issue 3: "The Click reaction failed despite no visible precipitation."

Cause: The alkyne tail is buried. In aqueous environments, the hydrophobic BDP core may fold over the alkyne linker to shield it from water, making it sterically hindered. The Fix:

  • Switch to DMSO/tBuOH: If your target (e.g., small molecule, peptide) can tolerate it, run the Click reaction in 50% DMSO / 50% t-Butanol .[1]

  • Temperature: Briefly heat the reaction to 37°C or 40°C (if biomolecule permits) to disrupt weak hydrophobic aggregates during the coupling step.

Part 4: Optimized Solubilization & Click Protocol

This protocol minimizes solvent shock for labeling proteins or cells in aqueous media.[1]

Reagents:

  • Stock: BDP TR Alkyne (5 mM in anhydrous DMSO).

  • Ligand Premix: CuSO4 mixed with THPTA (1:5 molar ratio).

  • Buffer: PBS (pH 7.[1]4) containing 0.1% Tween-20 or 3% BSA.[1]

Step-by-Step Workflow:

  • Prepare the "Intermediate" (Critical Step):

    • Do not add the 5 mM stock directly to the reaction.

    • Dilute the 5 mM stock 1:10 into pure DMSO or 50% DMSO/Water to create a 0.5 mM working solution.

  • Prepare the Target:

    • Dissolve your Azide-tagged molecule in the Buffer.[1] Ensure the buffer contains the surfactant/BSA additives mentioned above.

  • Controlled Addition:

    • While vortexing the Target solution gently, add the BDP TR working solution dropwise.

    • Target Final Concentration: 10–50 µM dye.[1]

    • Final Solvent: Ensure final DMSO concentration is ~5-10%.[1]

  • Catalyst Addition:

    • Add the Cu-THPTA complex last.[1]

    • Add Sodium Ascorbate (freshly prepared) to initiate the reaction.

  • Incubation:

    • Incubate for 30–60 mins in the dark at RT.

Part 5: Visualizing the Workflow
Diagram 1: The "Anti-Crash" Solubilization Workflow

This decision tree guides you through the correct order of operations to prevent precipitation.

BDP_Solubility_Workflow Start Start: BDP TR Alkyne Solid Stock 1. Make Stock (5-10 mM in 100% DMSO) Start->Stock Check_Target Target Type? Stock->Check_Target Small_Mol Small Molecule / Peptide Check_Target->Small_Mol Protein_Cell Protein / Live Cell Check_Target->Protein_Cell Solvent_High Use High Organic Solvent (50% DMSO or tBuOH) Small_Mol->Solvent_High Solvent_Aq Aqueous Buffer Required (PBS/Tris) Protein_Cell->Solvent_Aq Reaction 4. Add Catalyst (Cu/THPTA) & Ascorbate Solvent_High->Reaction Additive CRITICAL STEP: Add 5% BSA or 0.1% Tween-20 to Buffer FIRST Solvent_Aq->Additive Dilution 2. Intermediate Dilution (Dilute Stock to 0.5mM in 50% DMSO) Additive->Dilution Mixing 3. Dropwise Addition with Vortexing Dilution->Mixing Mixing->Reaction

Caption: Workflow for solubilizing BDP TR Alkyne. Note the divergence for sensitive biological targets requiring intermediate dilution and additives.

Diagram 2: Troubleshooting Logic

Follow this path if you suspect aggregation.

Troubleshooting_Logic Issue Problem: Low Signal / Haze Check_Spec Check Absorbance Spectrum Issue->Check_Spec Blue_Shift Blue Shift (<560nm) Broad Peak Check_Spec->Blue_Shift Shape Change Normal_Peak Peak at ~589nm But Low OD Check_Spec->Normal_Peak Low Intensity Diag_Agg Diagnosis: H-Aggregates (Soluble Aggregation) Blue_Shift->Diag_Agg Diag_Precip Diagnosis: Macroscopic Precip. (Dye fell out of solution) Normal_Peak->Diag_Precip Sol_Agg Solution: Add Detergent (Tween/Triton) or BSA Diag_Agg->Sol_Agg Sol_Precip Solution: Increase DMSO % Filter before use Diag_Precip->Sol_Precip

Caption: Logic tree to distinguish between soluble aggregates (H-dimers) and macroscopic precipitation.

References
  • Pauker, D. et al. (2020). Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. Journal of the American Chemical Society. Retrieved from [Link][1]

  • Marfin, Y.S. et al. (2020).[3] Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Journal of Fluorescence.[3] Retrieved from [Link]

Sources

Technical Guide: Optimizing Signal-to-Noise Ratios with Hydrophobic BDP Dyes

Author: BenchChem Technical Support Team. Date: February 2026

The Hydrophobic Paradox

BDP (Boron-Dipyrromethene) dyes, such as BDP 493/503 (structurally equivalent to BODIPY® 493/503), are the gold standard for staining neutral lipid droplets (LDs) and hydrophobic pockets. Their core strength is their weakness: extreme hydrophobicity .

While this property allows them to partition specifically into lipid-rich organelles, it also causes them to:

  • Precipitate immediately upon contact with aqueous buffers (forming "micro-crystals" that look like bright, punctate background).

  • Bind non-specifically to hydrophobic plastics, denatured proteins, and fixed membrane debris.

This guide moves beyond standard datasheets to address the causality of background noise and provides a self-validating system to eliminate it.

Phase I: Solubilization & Dispersion

The majority of background issues are created before the dye even touches the cells.

The "Crash-Out" Phenomenon

When you pipette a hydrophobic dye stock (dissolved in DMSO) directly into a static volume of PBS, the dye faces a "solubility shock." It crashes out of solution, forming sub-microscopic aggregates. These aggregates stick to cells and are impossible to wash away.

Protocol: The Vortex-Dispersion Method

To prevent this, you must maximize the kinetics of dispersion.

  • Prepare Stock: Dissolve BDP dye in anhydrous DMSO to 1–5 mM. Store at -20°C, desiccated.

  • The Intermediate Step (Critical): Do NOT add DMSO stock directly to the cell culture dish.

  • Rapid Dispersion:

    • Have your staining buffer (e.g., PBS or HBSS) ready in a tube.

    • While vortexing the buffer , slowly pipette the DMSO stock into the center of the vortex cone.

    • Target Final Concentration: 1–2 µM.

    • Why: This mechanical energy forces the dye into a metastable dispersion rather than allowing it to nucleate into crystals.

Visualization: Solubilization Workflow

solubilization_logic cluster_wrong Incorrect Method (High Background) cluster_right Correct Method (Clean Signal) A DMSO Stock B Static Buffer A->B Direct Add C Precipitation (Micro-crystals) B->C Hydrophobic Collapse D DMSO Stock E Vortexing Buffer D->E Dropwise Add + Kinetic Energy F Metastable Dispersion E->F Homogeneous Solution

Figure 1: Comparison of solubilization techniques. Direct addition leads to irreversible aggregation (noise), while kinetic dispersion creates a usable staining solution.

Phase II: The "Back-Exchange" Washing System

Standard PBS washes are ineffective for hydrophobic dyes because water cannot "solubilize" the dye off the non-specific sites.

The Solution: BSA Scavenging

The most effective way to reduce background is a technique called Back-Exchange . This involves using a protein with hydrophobic binding pockets (Bovine Serum Albumin - BSA) in your wash buffer.

The Mechanism:

  • High Affinity: The dye binds tightly to Lipid Droplets (Target).

  • Low Affinity: The dye binds loosely to plastic/membranes (Background).

  • The Scavenger: BSA competes for the dye. It is strong enough to pull dye off the "Low Affinity" background but too weak to strip it from the "High Affinity" Lipid Droplets.

Protocol: Validated Back-Exchange Wash
  • Stain: Incubate cells with BDP dye (1-2 µM) for 15 mins at 37°C.

  • Wash 1: PBS (removes bulk dye).[]

  • Wash 2 (The Scavenge): PBS + 1% Fatty-Acid-Free (FAF) BSA . Incubate for 5–10 minutes at Room Temperature.

    • Note: Use FAF BSA to ensure the albumin binding pockets are empty and ready to accept the dye.

  • Wash 3: PBS (removes the BSA-Dye complex).

Visualization: The Back-Exchange Mechanism

back_exchange Target Lipid Droplet (High Affinity) Background Cell Membrane/Plastic (Low Affinity) Dye Hydrophobic BDP Dye Dye->Target Stable Binding Dye->Background Weak Binding BSA Wash Buffer: BSA (The Scavenger) BSA->Background Extracts Dye

Figure 2: The Back-Exchange Mechanism. BSA acts as a "sink," selectively removing weakly bound dye from background sites while leaving the specific lipid droplet signal intact.

Phase III: Fixation Artifacts

Fixing cells after staining is the second most common source of failure.

The Problem: Crosslinking Traps

Aldehyde fixatives (Formalin/PFA) crosslink proteins. If you stain before fixing, the fixation process can:

  • Deform lipid droplets (fusion).

  • "Lock" the dye into non-specific protein sites.

  • Allow organic solvents (if methanol is present) to dissolve the lipids you are trying to image.

Optimization Table: Fixation vs. Live Cell
FeatureLive Cell ImagingFixed Cell Imaging
Signal-to-Noise Highest. Dye partitions naturally.Moderate. Background increases due to protein crosslinking.
Artifact Risk Low (phototoxicity is the main concern).High (droplet fusion, dye leakage).
Protocol Stain → Wash → Image immediately.Fix (4% PFA) → Wash → Stain → Wash.[][]
Contraindication Do not use mounting media containing organic solvents.Avoid Methanol/Acetone (dissolves lipids).

Recommendation: Whenever possible, image BDP dyes in live cells . If fixation is mandatory, fix with 3-4% PFA (methanol-free) before staining, and reduce dye concentration to 0.5 µM.

Troubleshooting & FAQs

Q1: I see bright, non-cellular green specks floating above my cells. What are they?

Diagnosis: Dye precipitation (ACQ - Aggregation-Caused Quenching/Crystallization). Fix:

  • Check your stock solution.[3] If it looks cloudy, centrifuge it at high speed (10,000 x g) and transfer the supernatant to a new tube.

  • Implement the Vortex-Dispersion Method (Section 2) during dilution.

  • Filter the working solution through a 0.2 µm syringe filter before adding to cells.

Q2: My background is high, but I cannot use BSA (it interferes with my other assay). What else works?

Alternative: Use serum-free media for the wash steps. If protein scavenging is strictly forbidden, increase the number of PBS washes and reduce the staining concentration to 100 nM (0.1 µM). Note: Detergents like Triton X-100 or Tween-20 are dangerous here—they will dissolve your lipid droplets.

Q3: The signal fades rapidly while I am imaging (Photobleaching).

Diagnosis: BDP dyes are relatively stable, but lipid environments are prone to oxidation. Fix:

  • Lower laser power/excitation intensity.

  • Use a "no-wash" fluorogenic variant if available (some modified BDP dyes only fluoresce in non-polar environments).

  • Limit exposure time.

Q4: Can I use BDP 493/503 for multicolor imaging with GFP?

Risk: High.[4] BDP 493/503 has an emission peak (~503 nm) that overlaps heavily with GFP (~509 nm). Fix: Use a red-shifted lipid dye (e.g., BDP 558/568 or LipidSpot™ 610) to separate the channels.

References

  • Spandl, J., et al. (2009).[5] "A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy." Traffic, 10(12), 1573-1579. Link

    • Key citation for the "Back-Exchange" washing method and fix
  • Listenberger, L. L., & Brown, D. A. (2003). "Fluorescent detection of lipid droplets and associated proteins." Current Protocols in Cell Biology. Link

    • Establishes the standard for methanol-free fix
  • Zanetti-Domingues, L. C., et al. (2013).[6] "Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding."[6] PLOS ONE. Link

    • Mechanistic explanation of hydrophobic dye aggreg
  • Thermo Fisher Scientific. "BODIPY™ 493/503 Product Information." Link

    • Source for spectral properties and basic solubility data.[7]

Sources

Technical Support Center: Troubleshooting CuAAC with BDP TR Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

BDP TR Alkyne (Bodipy Texas Red analog) is a bright, photostable fluorophore (Ex/Em: ~589/616 nm) widely used for metabolic labeling and microscopy. Unlike sulfonated dyes (e.g., Alexa Fluor 488), BDP TR is hydrophobic and electrically neutral.

The Critical Challenge: The primary failure mode with BDP TR is not the click chemistry itself, but the solubility mismatch between the lipophilic dye and aqueous biological buffers. This leads to aggregation-induced quenching (ACQ) and high non-specific background binding.

Pre-Reaction Checklist (The "Why" Before the "How")

Before starting, verify these three parameters to prevent 80% of common failures.

ParameterRequirementScientific Rationale
Solvent Compatibility DMSO or DMF (Stock)BDP TR is insoluble in water. Aqueous stocks will precipitate immediately, appearing as "dust" or causing zero signal.
Copper State Cu(I) Stabilization Cu(I) is thermodynamically unstable in water and oxidizes to Cu(II) (inactive) or disproportionates to Cu(0). You must use a stabilizing ligand (THPTA or BTTAA).
Oxygen Control Fresh Ascorbate Sodium Ascorbate reduces Cu(II) to Cu(I). It degrades rapidly in solution. Use a fresh (<1 hour old) solution every time.

Validated Experimental Protocol (THPTA-Mediated)

This protocol is optimized for labeling cell lysates or fixed cells to minimize BDP aggregation.

Reagents Preparation
  • BDP TR Alkyne Stock: 5 mM in DMSO. Store at -20°C.

  • CuSO₄ Solution: 20 mM in HPLC-grade water.

  • THPTA Ligand: 50 mM in water. (THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine).[1]

  • Sodium Ascorbate: 100 mM in water (Make Fresh ).

Step-by-Step Workflow

Step 1: The "Premix" (Critical for Catalyst Efficiency) Do not add Copper and Ligand separately to the sample. Premixing protects the biomolecules from free copper toxicity and ensures the active catalytic complex forms.

  • Mix 1 µL of CuSO₄ (20 mM) with 2 µL of THPTA (50 mM) .

  • Incubate for 2-5 minutes. The solution should remain clear/light blue.

Step 2: Reaction Assembly Add reagents to your sample (protein lysate or fixed cells in PBS) in this exact order :

  • Sample: Protein Lysate (1-2 mg/mL in PBS).

  • BDP TR Alkyne: Add to final conc. of 10–20 µM.

    • Tech Note: If the buffer turns cloudy, add 5-10% DMSO to solubilize the dye.

  • Cu-THPTA Complex: Add the premix from Step 1 (Final Cu conc: 1 mM).

  • Sodium Ascorbate: Add to final conc. of 5 mM.

    • Action: Vortex immediately. This initiates the reaction.[2]

Step 3: Incubation

  • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Post-Reaction: For lysates, precipitate with acetone/methanol to remove free dye. For cells, wash 3x with PBS + 1% BSA.

Visualizing the Workflow

The following diagram illustrates the critical "Premix" step and the reaction pathway, highlighting the role of THPTA in protecting the Cu(I) state.

CuAAC_Workflow cluster_0 Reaction Vessel CuSO4 CuSO4 (Cu II) Premix Cu-THPTA Complex (Stabilized Cu II) CuSO4->Premix Mix 1:5 Ratio THPTA THPTA Ligand THPTA->Premix ActiveCat Active Catalyst [Cu(I)-THPTA] Premix->ActiveCat Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->ActiveCat Product Fluorescent Conjugate (Triazole) ActiveCat->Product Catalyzes Substrates BDP TR Alkyne + Azide-Target Substrates->Product Cycloaddition

Figure 1: The CuAAC reaction pathway emphasizing the generation of the active Cu(I)-THPTA catalyst.[1][3] Direct addition of Cu(II) without ligand can lead to protein degradation.

Troubleshooting Center

Issue 1: No Fluorescence Signal

Is the reaction dead, or is the signal quenched?

Potential CauseDiagnosisSolution
Oxidation of Catalyst Solution turned yellow/brown (Cu₂O formation).Increase THPTA to 5:1 ratio vs Copper. Ensure Ascorbate is fresh. Degas buffers if possible.
Dye Aggregation "Speckled" fluorescence or precipitate at bottom of tube.Add Co-solvent. BDP TR requires ~5-10% DMSO or DMF in the final buffer to stay soluble.
Copper Quenching Signal appears weak but dye is present.Chelation Wash. Copper is paramagnetic and can quench fluorescence. Wash samples with buffers containing EDTA (10 mM) or BCS after the reaction to strip copper.
Issue 2: High Non-Specific Background

The most common issue with BODIPY dyes.

  • Root Cause: BDP TR is lipophilic. It sticks to hydrophobic pockets on proteins (albumin, membranes) independent of the click reaction.

  • The Fix:

    • Blocking: Pre-block samples with 3% BSA + 0.1% Triton X-100.

    • Stringent Washing: Post-reaction washes must include a detergent (e.g., 0.1% Tween-20 or Triton X-100) or a high-salt wash (1M NaCl) to disrupt hydrophobic interactions.

    • Negative Control: Always run a "No Catalyst" control (omit CuSO4). If this sample glows, your issue is sticky dye, not click chemistry.

Issue 3: Protein Precipitation
  • Root Cause: Free Copper (unliganded) triggers protein denaturation.

  • The Fix: Never add CuSO4 directly to protein. Always use the Cu-THPTA premix . Ensure the final Cu concentration does not exceed 1 mM.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Troubleshooting_Tree Start Problem Detected Signal No/Low Signal? Start->Signal Background High Background? Start->Background CheckSol Is Dye Precipitated? Signal->CheckSol Control Does 'No Cu' Control Fluoresce? Background->Control SolYes Yes: Hydrophobicity Issue CheckSol->SolYes SolNo No: Catalyst Failure CheckSol->SolNo FixSol Add 10% DMSO/DMF to Reaction Buffer SolYes->FixSol FixCat 1. Fresh Ascorbate 2. Increase THPTA:Cu to 5:1 SolNo->FixCat CtrlYes Yes: Non-Specific Binding Control->CtrlYes CtrlNo No: Incomplete Wash Control->CtrlNo FixBind 1. Wash with 0.1% Triton 2. Lower Dye Conc. CtrlYes->FixBind FixWash Add EDTA Wash Step (Remove Cu Quenching) CtrlNo->FixWash

Figure 2: Diagnostic logic for identifying solubility vs. catalytic failures in CuAAC.

References

  • Lumiprobe Corporation. BDP TR Alkyne Spectral Properties and Protocols. Retrieved from

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[4] (Establishes THPTA as the standard ligand). Retrieved from

  • Jena Bioscience. CuAAC Reaction Ligand Test Kit Protocol (THPTA & BTTAA). Retrieved from

  • Vector Laboratories. Cell Lysate Labeling Protocol. Retrieved from

Sources

optimizing copper catalyst concentration for BDP TR labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Copper Catalyst Concentration for BDP TR Labeling Content Type: Technical Support Center (Troubleshooting & FAQs)

Subject: Optimizing CuAAC Catalyst for BDP TR (Bodipy Texas Red) Conjugation

Senior Application Scientist Note: Achieving high-efficiency labeling with BDP TR (Bodipy Texas Red) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a precise balance. Unlike hydrophilic dyes (e.g., Alexa Fluor 488), BDP TR is hydrophobic. Furthermore, while copper drives the reaction, free copper ions are notorious for two artifacts: fluorescence quenching (via static complexation) and protein precipitation .

This guide provides a self-validating system to optimize your copper catalyst concentrations, ensuring maximum brightness with minimal background.

PART 1: The Core Mechanism (Why Optimization Matters)

The CuAAC reaction relies on Cu(I) to form a triazole linkage between your BDP TR azide/alkyne and the target biomolecule. However, Cu(I) is unstable and readily oxidizes to Cu(II), which is inactive for catalysis and highly damaging to proteins (via reactive oxygen species).

The "Goldilocks" Zone:

  • Too Low [Cu]: Slow kinetics; incomplete labeling; "patchy" imaging.

  • Too High [Cu]: Protein degradation; Cu(II)-mediated fluorescence quenching (dim signal); non-specific dye aggregation.

The Solution: We use a Cu(I)-stabilizing ligand (THPTA) .[1][2][3][4][5] The ligand acts as a sacrificial shield, protecting the Cu(I) from oxidation while maintaining its catalytic availability.[1][3]

Visualizing the Workflow & Critical Control Points

CuAAC_Workflow cluster_fail Critical Failure Modes Reagents 1. Prepare Reagents (Fresh Ascorbate!) Premix 2. Pre-Complex Catalyst (CuSO4 + THPTA) Reagents->Premix Mix 1:5 Ratio Reaction 3. Initiate Reaction (Add Dye + Ascorbate) Premix->Reaction Protects Cu(I) Quench 4. Stop & Clean (EDTA Chelation) Reaction->Quench 30-60 min Oxidation Cu(I) -> Cu(II) (Inactive/Toxic) Reaction->Oxidation No Ligand/Old Ascorbate Precipitation Protein Aggregation Reaction->Precipitation Excess Free Cu Result Labeled Biomolecule Quench->Result Remove Cu(II)

Figure 1: The CuAAC workflow.[6] Note that pre-complexing Copper and Ligand (Step 2) is the most critical step to prevent protein degradation.

PART 2: Optimization Protocol (The "Chequerboard" Method)

Do not guess your concentrations. Use this matrix to determine the optimal copper load for your specific protein/lysate.

Reagents Required:

  • BDP TR Azide/Alkyne: 10 mM stock in DMSO.

  • CuSO₄: 20 mM in water.[5][7][8]

  • THPTA Ligand: 100 mM in water (Water-soluble, superior to TBTA for proteins).

  • Sodium Ascorbate: 100 mM in water (MUST be prepared fresh ).[3][7][8]

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris (it chelates copper).

Step-by-Step Optimization
  • Prepare the Catalyst Premix (The 1:5 Rule): Always maintain a 1:5 molar ratio of CuSO₄ to THPTA.[7] This ensures all copper is complexed.

    • Premix A (Low): Mix 1 µL CuSO₄ (20 mM) + 5 µL THPTA (20 mM).

    • Premix B (High): Mix 1 µL CuSO₄ (20 mM) + 5 µL THPTA (100 mM).

    • Incubate premixes for 5 minutes before use.

  • Set up the Reaction Matrix: Run three parallel reactions to find the sweet spot.

ComponentReaction A (Low Cu)Reaction B (Medium Cu)Reaction C (High Cu)
Target Protein 50 µL (1 mg/mL)50 µL (1 mg/mL)50 µL (1 mg/mL)
BDP TR Dye 20 µM final20 µM final20 µM final
Cu:THPTA Premix 50 µM Cu 100 µM Cu 500 µM Cu
Na-Ascorbate 2.5 mM final2.5 mM final5.0 mM final
  • Execution:

    • Add Protein + Dye to the tube.[7]

    • Add Catalyst Premix (Cu/THPTA).[7] Vortex gently.

    • Add Sodium Ascorbate LAST to initiate.[3][5][9]

    • Incubate 30-60 mins at Room Temp (Dark).

  • Termination (Crucial for BDP TR):

    • Add EDTA (10 mM final) to strip copper.

    • Why? BDP dyes can be quenched by residual Cu(II). EDTA restores fluorescence.

PART 3: Troubleshooting & FAQs
Q1: My BDP TR signal is weak, but I know the reaction worked (mass spec confirmed). What is happening?

Diagnosis: You are likely experiencing Paramagnetic Fluorescence Quenching . Mechanism: Copper(II) is paramagnetic and acts as a static quencher when in close proximity to fluorophores like BDP TR. Solution:

  • Wash Aggressively: Perform methanol/chloroform precipitation or spin-column purification.

  • Chelation: Ensure you incubate with 10 mM EDTA or dilute the sample significantly before imaging.

  • Reference: Mechanism of Copper Induced Fluorescence Quenching [1].

Q2: I see bright red aggregates in my sample. Is this the labeled protein?

Diagnosis: Likely Dye Precipitation . Cause: BDP TR is hydrophobic. If the organic solvent content is too low, or if the dye concentration is >50 µM, it will crash out of the aqueous buffer. Solution:

  • Add Co-solvent: Ensure the final reaction contains 5-10% DMSO.

  • Lower Dye Load: Reduce BDP TR concentration to 10-20 µM.

  • Use THPTA: Unlike TBTA (which requires 20% DMSO), THPTA is water-soluble and helps solubilize the local reaction environment [2].

Q3: Can I use TBTA instead of THPTA?

Answer: Avoid TBTA for protein labeling. TBTA is poorly soluble in water and requires high organic solvent percentages (approx. 20% DMSO/tBuOH), which can denature proteins. THPTA is fully water-soluble, faster, and protects proteins from oxidative damage by scavenging reactive oxygen species [3].

Q4: How long can I store the Sodium Ascorbate?

Answer: Zero days. Sodium Ascorbate oxidizes in air within hours (turning yellow). Using old ascorbate leads to a buildup of Cu(II) (inactive catalyst) and no reaction. Always prepare 100 mM stock fresh from powder immediately before the experiment [4].

Q5: My cells are dying during live labeling. How do I optimize?

Answer: High copper is toxic to live cells.

  • Limit: Do not exceed 50 µM Copper for live cells.

  • Ratio: Increase the Ligand:Cu ratio to 10:1 (e.g., 50 µM Cu : 500 µM THPTA) to further detoxify the metal.

  • Time: Shorten incubation to 10-15 minutes [5].

References
  • Mechanism of Copper Induced Fluorescence Quenching. National Institutes of Health (PMC). Available at: [Link]

  • THPTA - A Water Soluble Click Ligand. Glen Research. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (via PMC). Available at: [Link]

  • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. Available at: [Link][2][3][6][10][11][12][13][14]

Sources

Technical Support Center: Optimizing BDP TR Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Fluorescence Quenching of BDP TR (Bodipy Texas Red) Conjugates Audience: Researchers, Senior Scientists, and Drug Development Professionals

The Core Mechanism: Why BDP TR Quenches

Q: I increased the molar excess of dye during conjugation, but my signal intensity dropped. Why?

A: You are likely experiencing Concentration-Dependent Self-Quenching , specifically driven by the formation of H-aggregates .

Unlike the classic Texas Red (a sulforhodamine derivative), BDP TR is based on a Boron-dipyrromethene (BODIPY) core. While BDP TR offers superior photostability and a neutral charge, its core structure is planar and lipophilic (hydrophobic).

  • The Pi-Stacking Effect: When multiple BDP TR molecules are attached in close proximity on a single protein (High Degree of Labeling, DOL), their planar structures stack like coins (H-dimers).

  • Non-Radiative Decay: These stacked dimers absorb excitation energy effectively but dissipate it as heat (non-radiative decay) rather than emitting photons.

  • The Paradox: A conjugate with a DOL of 6.0 might actually be dimmer than a conjugate with a DOL of 2.5.

Visualizing the Quenching Pathway

QuenchingMechanism cluster_0 Ideal State (Low DOL) cluster_1 Quenched State (High DOL) Monomer BDP TR Monomer PhotonOut1 Emission (616 nm) Monomer->PhotonOut1 High Quantum Yield PhotonIn1 Excitation (589 nm) PhotonIn1->Monomer Aggregate H-Aggregate (Stacked) Heat Thermal Dissipation (No Fluorescence) Aggregate->Heat Non-Radiative Decay PhotonIn2 Excitation (589 nm) PhotonIn2->Aggregate

Caption: Comparison of radiative decay in isolated monomers vs. non-radiative thermal dissipation in H-aggregated BDP TR dyes.

Optimization Protocol: The "Sweet Spot" Strategy

Q: What is the optimal Degree of Labeling (DOL) for BDP TR to maximize brightness?

A: For BDP TR, the target DOL is strictly 1.5 to 3.5 dyes per protein . Exceeding this range usually yields diminishing returns due to the quenching mechanism described above.

Step-by-Step Optimization Workflow

1. Preparation:

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3). Critical: Must be amine-free.

  • Dye Stock: Dissolve BDP TR NHS ester in anhydrous DMSO.

  • Protein: Concentration should be >2 mg/mL to ensure efficient kinetics.

2. The Reaction Matrix (Titration): Do not rely on a single ratio. Set up three small-scale pilot reactions:

Reaction IDDye:Protein Molar RatioExpected OutcomeRisk
Rxn A 5:1Low DOL (1.0 - 2.0)High quantum yield, lower total brightness.
Rxn B 10:1 (Recommended) Optimal DOL (2.0 - 3.5) Balance of brightness and solubility.
Rxn C 20:1High DOL (>4.0)High risk of quenching and precipitation.

3. Purification: Remove free dye immediately using a spin desalting column (e.g., Zeba or PD-10) equilibrated in PBS. Dialysis is often too slow and can lead to dye hydrolysis products sticking to the membrane.

Critical Calculations & Data Analysis

Q: How do I accurately calculate DOL for BDP TR?

A: You must correct for the dye's absorbance at 280 nm.[1] BDP TR absorbs significantly at 280 nm, which inflates the apparent protein concentration if uncorrected.

The Formula:



BDP TR Constants:

  • 
     (Extinction Coeff):  60,000 
    
    
    
    (at ~589 nm)
  • 
     (Correction Factor):  0.19
    
  • 
    :  589 nm[1][2]
    

Example Calculation Table:

ParameterValueSource/Notes

(Dye Abs)
1.50Measured at


(Total Abs)
0.65Measured at 280 nm

0.19 Specific to BDP TR [1]

210,000Typical for Antibodies
Calculated DOL ~2.8 Optimal Range

Advanced Troubleshooting (FAQs)

Q: My conjugate precipitated immediately upon adding the dye. What happened? A: This is a "hydrophobic crash." BDP TR is lipophilic. If you added a high volume of dye in DMSO to an aqueous protein solution, the local solvent environment changed, or the protein became too hydrophobic due to over-labeling.

  • Fix: Ensure the final DMSO concentration is <10% (v/v). Add the dye slowly while vortexing.[3]

  • Advanced Fix: Use BDP TR-X or PEGylated BDP . The "X" (aminohexanoyl) or PEG linker adds spacing and solubility, reducing the propensity for aggregation [2].

Q: The DOL is 3.0, but the signal is still weak compared to Alexa Fluor 594. A: Check your mounting media. BDP dyes are sensitive to certain antifade reagents.

  • Fix: Ensure your mounting medium does not contain p-phenylenediamine (PPD) if you observe rapid bleaching or quenching, although BDP is generally robust.

  • Check: Verify the excitation filter. BDP TR excites at 589 nm.[1][2][4][5][6] Using a standard "Rhodamine" filter (540 nm center) might only excite the dye at 30% efficiency. Use a "Texas Red" or "ROX" filter set.

Q: Can I use BDP TR for intracellular staining? A: Yes, BDP TR is excellent for this because it is pH insensitive (unlike Fluorescein) and generally membrane permeable. However, because it is hydrophobic, unbound dye can stick to intracellular membranes.

  • Fix: Perform rigorous washing steps with buffers containing 1% BSA or 0.1% Tween-20 to scavenge hydrophobic background signal.

Decision Logic for Rescue

If your current conjugate is suboptimal, follow this logic to recover or redesign:

OptimizationLogic Start Evaluate Conjugate CheckDOL Calculate DOL (Using CF280 = 0.19) Start->CheckDOL HighDOL DOL > 4.0 CheckDOL->HighDOL OptimalDOL DOL 1.5 - 3.5 CheckDOL->OptimalDOL LowDOL DOL < 1.0 CheckDOL->LowDOL Quenched Issue: Self-Quenching Action: Re-run with lower dye ratio or use BDP TR-X (Linker) HighDOL->Quenched Good Action: Proceed to Assay (Check Filter Set 589/616nm) OptimalDOL->Good Weak Issue: Hydrolysis or Low Reactivity Action: Check pH (8.3) & Dry DMSO LowDOL->Weak

Caption: Troubleshooting decision tree based on calculated Degree of Labeling (DOL).

References

Sources

Technical Support Center: Post-Click Chemistry Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Unreacted BDP TR Alkyne

Welcome to the technical support center for post-click chemistry reaction cleanup. This guide is designed for researchers, scientists, and drug development professionals who are utilizing BDP TR alkyne in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions and need to effectively remove unreacted dye from their biomolecule of interest. As Senior Application Scientists, we understand that robust purification is critical for the success of downstream applications. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the highest purity for your labeled conjugates.

I. Understanding the Challenge: Why Remove Unreacted BDP TR Alkyne?

The presence of free, unreacted BDP TR alkyne can significantly interfere with downstream analyses.[1] For instance, in fluorescence imaging, unbound dye can lead to high background signals, obscuring the specific localization of your labeled biomolecule.[1] In quantitative assays, the presence of free dye can lead to inaccurate measurements of labeling efficiency and concentration. Therefore, a thorough purification step is non-negotiable for generating reliable and reproducible data.

BDP TR alkyne is a borondipyrromethene fluorophore with a molecular weight of 461.29 Da.[2] It is known for its brightness and photostability, making it a popular choice for labeling.[3][4] However, its hydrophobic nature and good solubility in common organic solvents like DMF, DMSO, and DCM can present unique purification challenges.[2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the purification process.

Q1: I'm seeing high background fluorescence in my imaging experiments. How can I be sure it's from unreacted BDP TR alkyne?

A1: High background is a classic sign of residual free dye.[1] To confirm this, you can run a control sample that has not undergone the click reaction but contains all other components, including the BDP TR alkyne. If you observe similar background fluorescence, it strongly suggests the presence of unreacted dye.

Troubleshooting Steps:

  • Optimize Reaction Stoichiometry: Ensure you are not using an excessive molar excess of the BDP TR alkyne. While a slight excess is often necessary to drive the reaction to completion, a large excess will make purification more difficult.

  • Verify Purification Method Efficiency: The purification method you are using may not be suitable for the scale of your reaction or the properties of your biomolecule. Consider trying an alternative method outlined in the sections below.

  • Perform a Second Purification Step: For particularly challenging separations, a second round of purification using the same or a different method can be effective.[5]

Q2: My protein is precipitating during the purification process. What can I do?

A2: Protein precipitation can be caused by several factors, including the choice of solvent, pH, and the inherent properties of your protein. BDP TR alkyne's hydrophobicity can sometimes contribute to the aggregation of the labeled protein.

Troubleshooting Steps:

  • Solvent Composition: If using precipitation as a purification method, carefully select the organic solvent. Methanol or acetone are commonly used. It's crucial to perform the precipitation at a low temperature (e.g., on ice) to minimize protein denaturation.

  • Buffer Exchange: Before purification, consider exchanging your sample into a buffer that is known to maintain the stability of your protein.

  • Alternative Methods: If precipitation continues to be an issue, switch to a non-precipitating method like size-exclusion chromatography (SEC) or reverse-phase chromatography.

Q3: How do I know if my purification was successful?

A3: The success of your purification can be assessed using a few different techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively assess the removal of the small molecule dye from your much larger biomolecule.[6] The unreacted BDP TR alkyne will have a much higher mobility on the TLC plate compared to the labeled biomolecule, which will remain at or near the origin.

  • UV-Vis Spectroscopy: By measuring the absorbance of your sample at the excitation maximum of BDP TR (around 589 nm) and the absorbance of your biomolecule (e.g., at 280 nm for proteins), you can get a qualitative idea of the dye-to-biomolecule ratio. A significant decrease in the 589 nm absorbance post-purification indicates successful dye removal.

  • Mass Spectrometry: For a more definitive and quantitative assessment, mass spectrometry can be used to confirm the presence of the labeled biomolecule and the absence of the free dye.

III. Purification Methodologies: A Comparative Overview

The choice of purification method depends on several factors, including the size and nature of your biomolecule, the scale of your reaction, and the required level of purity. Below is a comparison of common techniques.

Method Principle Advantages Disadvantages Best Suited For
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.[7]Mild conditions, high recovery of biomolecules.[7][8]Can be time-consuming, requires specialized columns and equipment.[1]Proteins, large peptides, oligonucleotides.[7][9]
Precipitation Differential solubility of the biomolecule and the small molecule dye.Simple, rapid, and inexpensive.Can lead to protein denaturation or aggregation, may not be suitable for all biomolecules.[10]Robust proteins that can withstand solvent changes.[11]
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity.[12][13]High resolution, effective for separating molecules with different hydrophobicities.[13]Requires organic solvents which can denature some proteins, more complex method development.[14]Peptides, oligonucleotides, and some robust proteins.[14]
Specialized Dye Removal Resins Multimodal resins with size exclusion and affinity properties.[1]Fast, convenient spin-column format, high recovery.[1][8]Can be more expensive than traditional methods.A wide range of biomolecules, especially for small-scale purifications.

IV. Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective purification methods.

Protocol 1: Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size, making it ideal for removing the small BDP TR alkyne (461.29 Da) from larger biomolecules.[7]

Materials:

  • SEC column (e.g., PD-10 desalting column or similar)

  • Equilibration and elution buffer (e.g., PBS)

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of your chosen buffer. This removes any storage solution and prepares the column for your sample.

  • Sample Loading: Carefully load your click reaction mixture onto the top of the column bed. Allow the sample to fully enter the column.

  • Elution: Begin eluting your sample with the equilibration buffer.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL). The labeled biomolecule, being larger, will elute first in the earlier fractions. The smaller, unreacted BDP TR alkyne will be retained longer and elute in later fractions.[15]

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy or by visual inspection for the characteristic pink/red color of BDP TR to identify the fractions containing your purified product and those containing the free dye.

Protocol 2: Protein Precipitation

This method relies on the principle that proteins can be precipitated out of solution by the addition of an organic solvent, leaving the more soluble unreacted dye in the supernatant.

Materials:

  • Ice-cold methanol or acetone

  • Microcentrifuge

  • Phosphate-buffered saline (PBS) or other suitable buffer for resuspension

Procedure:

  • Pre-chill: Ensure your methanol or acetone is pre-chilled to -20°C.

  • Precipitation: Add 4 volumes of ice-cold methanol to your click reaction mixture. For example, for a 100 µL reaction, add 400 µL of cold methanol.

  • Incubation: Vortex briefly and incubate the mixture at -20°C for at least 30 minutes to allow the protein to fully precipitate.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted BDP TR alkyne.

  • Washing: Wash the protein pellet by adding 500 µL of ice-cold methanol, vortexing briefly, and repeating the centrifugation step. This wash step is crucial to remove any remaining traces of the free dye.[11]

  • Resuspension: After removing the supernatant from the wash step, allow the protein pellet to air dry briefly to remove excess methanol. Do not over-dry the pellet as it can make resuspension difficult. Resuspend the purified protein pellet in a suitable buffer.

Protocol 3: Monitoring Purification with Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for quickly assessing the progress of your purification.[6]

Materials:

  • Silica gel TLC plates

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes)

  • UV lamp

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of your initial reaction mixture, your purified fraction(s), and a standard of the BDP TR alkyne onto the TLC plate.

  • Development: Place the TLC plate in a chamber containing your chosen mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp. The BDP TR alkyne is fluorescent and will be easily visible.

  • Analysis: The unreacted BDP TR alkyne will travel up the plate (higher Rf value), while your labeled biomolecule will remain at or near the baseline (low Rf value). A successfully purified sample will show a spot at the baseline with no corresponding spot at the higher Rf of the free dye.

V. Visual Workflow and Logic Diagrams

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

PurificationWorkflow Start Post-Click Reaction Mixture ChooseMethod Select Purification Method Start->ChooseMethod SEC Size-Exclusion Chromatography ChooseMethod->SEC Large Biomolecule Precipitation Precipitation ChooseMethod->Precipitation Robust Protein RPC Reverse-Phase Chromatography ChooseMethod->RPC Peptide/Oligo Resin Dye Removal Resin ChooseMethod->Resin Small Scale PerformPurification Perform Purification Protocol SEC->PerformPurification Precipitation->PerformPurification RPC->PerformPurification Resin->PerformPurification Analyze Analyze Purity (TLC, UV-Vis) PerformPurification->Analyze Success Purified Product Analyze->Success Pure Failure Impure Product Analyze->Failure Contaminated RePurify Re-purify or Choose Alternative Method Failure->RePurify RePurify->ChooseMethod New Method RePurify->PerformPurification Repeat

Caption: Decision workflow for selecting and performing a purification method.

TroubleshootingLogic Problem Problem High Background or Low Purity Cause1 Potential Cause Inefficient Purification Problem->Cause1 Cause2 Potential Cause Protein Instability Problem->Cause2 Cause3 Potential Cause Excess Reagents Problem->Cause3 Solution1 Solution Optimize method or try alternative (e.g., SEC instead of precipitation) Cause1->Solution1 Solution2 Solution Change buffer, use milder purification method Cause2->Solution2 Solution3 Solution Reduce molar excess of alkyne in reaction Cause3->Solution3

Caption: Troubleshooting logic for common purification issues.

VI. References

  • BDP TR alkyne (A270113). (n.d.). Antibodies.com. Retrieved from [Link]

  • Martin, B. R., & Cravatt, B. F. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in protein science, 68, 14.10.1–14.10.16. [Link]

  • Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. (2012). PMC. [Link]

  • Size exclusion chromatography removal of unbound dye increases the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. (2020). PMC. [Link]

  • Reversed Phase Chromatography. (n.d.). Cytiva. Retrieved from [Link]

  • Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? (2021). ResearchGate. [Link]

  • What Protein Precipitation Techniques Are Used for Concentration and Clean Up? (2012). G-Biosciences. [Link]

  • How to remove fluorescent dye from proteins? (2022). ResearchGate. [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). NIH. [Link]

  • Reversed Phase Chromatography. (2021). YouTube. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • How to remove unreacted florescent dye from labeled protein? (2021). ResearchGate. [Link]

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018). Chromatography Today. [Link]

  • Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved from [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (2017). PMC. [Link]

  • Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. (2012). LCGC International. [Link]

  • Recycle of the alkyne peptide after click chemistry? (2020). ResearchGate. [Link]

  • Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. (2017). PubMed. [Link]

Sources

Technical Guide: Minimizing Non-Specific Binding of BDP TR to Plasticware

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Truth About BDP TR

BDP TR (Boron-dipyrromethene Texas Red) is a high-performance fluorophore renowned for its photostability, high quantum yield, and narrow emission spectrum.[1] However, its core chemical structure—a boron-dipyrromethene scaffold—is inherently lipophilic (hydrophobic) .

While this lipophilicity makes BDP TR excellent for membrane staining and intracellular applications, it creates a significant technical challenge in aqueous buffers: Non-Specific Binding (NSB) .

In an aqueous environment, water molecules form a highly ordered "cage" around hydrophobic solutes. To maximize entropy, water drives hydrophobic molecules (BDP TR) toward other hydrophobic surfaces (polypropylene tubes, polystyrene plates, pipette tips). This results in:

  • Signal Loss: Dye is stripped from the solution onto the tube walls.

  • High Background: Dye sticks to the walls of the assay plate, creating noise.

  • Non-Linear Standard Curves: Lower concentrations lose a higher percentage of dye to adsorption.

This guide provides a self-validating system to eliminate these artifacts.

The Mechanism of Adsorption

To solve the problem, we must visualize the driving force. The adsorption is not a chemical bond; it is an entropically driven physical interaction.

Visualization: The Hydrophobic Effect

The following diagram illustrates why BDP TR leaves your buffer and sticks to the plastic.

AdsorptionMechanism cluster_solution Aqueous Solution (High Energy State) cluster_surface Plastic Interface BDP BDP TR Molecule (Hydrophobic) Plastic Polypropylene/Polystyrene (Hydrophobic Surface) BDP->Plastic Driven by Hydrophobic Effect Water Water Molecules (Ordered Cage) Result Adsorbed State (Entropy Maximized) Water->Result Released to Bulk (Entropy Increase) Plastic->Result Surface Energy Reduced

Caption: Figure 1. The thermodynamic drive. Water molecules force the hydrophobic BDP TR dye against the hydrophobic plastic wall to regain entropic freedom.

Material Selection: The First Line of Defense

Standard laboratory plastics are fatal to low-concentration BDP TR assays. You must select materials that modify the surface energy.

Comparative Material Performance Table
Material TypeSurface ChemistryBDP TR CompatibilityRecommendation
Standard Polystyrene (PS) HydrophobicPoor Avoid. Causes massive signal loss.
Standard Polypropylene (PP) HydrophobicPoor Avoid for storage or serial dilutions.
Non-Binding Surface (NBS) Hydrophilic Polymer (PEO-like)Excellent Gold Standard. Use for assay plates (e.g., Corning NBS).[2][3][4]
Glass (Borosilicate) Hydrophilic (Silanol groups)Good Good for storage, but impractical for HTS.
Low-Retention Tips Fluorinated/SiliconeModerate Better than standard, but buffer additives are still required.

Expert Insight: "Low-binding" tubes are not all created equal. Some use silicone oil coatings which can leach into your assay. Look for tubes with a covalently modified hydrophilic polymer surface (e.g., Eppendorf LoBind or Corning NBS).

Chemical Mitigation: Buffer Additives

If you cannot change your plasticware, you must change your buffer chemistry.

A. The Detergent Solution (Recommended)

Non-ionic detergents are the most effective method. They form a "brush layer" on the plastic and solubilize the dye.

  • Pluronic F-127 (0.01% - 0.1% w/v): The superior choice. It is a block copolymer that strongly adheres to hydrophobic plastics, creating a hydrophilic shield. It prevents the dye from ever touching the wall.

  • Tween-20 (0.01% - 0.05% v/v): Effective, but can sometimes form micelles that alter the fluorescence quantum yield of BDP dyes if the concentration is too high (above CMC).

B. The Protein Trap (Warning)

Many researchers add BSA (Bovine Serum Albumin) to block NSB. Proceed with caution.

  • The Risk: Albumin has high-affinity binding pockets for fatty acids and hydrophobic molecules. BSA may "block" the plastic, but it will also sequester your BDP TR dye , reducing your effective free dye concentration and quenching fluorescence.

  • The Verdict: Use Pluronic F-127 instead of BSA for small hydrophobic fluorophores.

Experimental Protocol: The Sequential Transfer Loss Test

Do not guess if you have loss; measure it. This self-validating protocol quantifies NSB in your specific workflow.

Objective: Determine the % signal loss per liquid transfer step.

Materials:

  • Your Assay Buffer (± additives)[5]

  • BDP TR stock (1 µM)

  • The plasticware (e.g., standard PP tubes)[6][7]

  • A plate reader

Procedure:

  • Prepare: Fill Tube 1 with 500 µL of 100 nM BDP TR in your buffer.

  • Transfer: Pipette the solution from Tube 1 to Tube 2. Pipette up and down 3 times. Incubate 1 min.

  • Repeat: Transfer from Tube 2 to Tube 3... up to Tube 5.

  • Read: Transfer 100 µL from each tube (1-5) into a Corning NBS microplate.

  • Calculate:

    
    
    

Success Criteria: If signal loss between Tube 1 and Tube 5 is >10%, your buffer/plastic combination is invalid. Add 0.1% Pluronic F-127 and repeat.

Troubleshooting & FAQs

Decision Tree: Diagnosing BDP TR Issues

Use this logic flow to identify the root cause of your assay failure.

Troubleshooting Start Issue Observed IssueType What is the symptom? Start->IssueType LowSignal Low Signal / Loss of Sensitivity IssueType->LowSignal Signal Drops HighBg High Background / Noisy Baseline IssueType->HighBg Noise Increases CheckTips Are you using standard tips? LowSignal->CheckTips CheckPlate Plate Type? HighBg->CheckPlate ChangeTips Switch to Low-Retention + Pre-wet tips CheckTips->ChangeTips Yes CheckBuffer Does buffer contain Surfactant? CheckTips->CheckBuffer No AddPluronic Add 0.05% Pluronic F-127 CheckBuffer->AddPluronic No CheckBSA Is BSA present? CheckBuffer->CheckBSA Yes RemoveBSA Remove BSA (Dye sequestration) CheckBSA->RemoveBSA Yes SwitchNBS Switch to Corning NBS Plate CheckPlate->SwitchNBS Standard PS WashStep Wash Stringency CheckPlate->WashStep Already NBS AddTween Add 0.05% Tween-20 to Wash Buffer WashStep->AddTween

Caption: Figure 2. Diagnostic logic for resolving BDP TR assay anomalies.

Frequently Asked Questions

Q: Can I use DMSO to prevent sticking? A: DMSO helps with solubility, but it does not effectively prevent surface adsorption in aqueous buffers once diluted. In fact, high DMSO (>2%) can sometimes denature blocking proteins. Use DMSO only to prepare your concentrated stock solution (e.g., 10 mM), then dilute into a buffer containing Pluronic F-127.

Q: Why does my standard curve look exponential instead of linear? A: This is a classic symptom of saturation binding. At low concentrations (e.g., 1 nM), the plastic walls adsorb a significant fraction of the dye (e.g., 50%). At high concentrations (e.g., 100 nM), the walls are saturated (taking only 1%), leaving the rest in solution. This warps the linearity. Resolution: Switch to NBS plates or add detergent.

Q: I'm performing cell imaging. Will Pluronic F-127 kill my cells? A: Pluronic F-127 is generally non-toxic and is frequently used to help load AM-ester dyes (like Fura-2) into cells. A concentration of 0.02% - 0.04% is typically safe for short-term incubations (1-2 hours).

References

  • Corning Life Sciences. (n.d.). Corning® NBS™ Surface: Technical Note on Non-Binding Surface Chemistry. Retrieved from [Link]

  • Bratcher, P. E., & Gaggar, A. (2013).[6][7] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9).[6][7] (Demonstrates the principles of hydrophobic adsorption and blocking). Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Detergents in TRIC Assays: Preventing Sample Adsorption. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: BDP TR Alkyne vs. Alexa Fluor 594 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers leveraging the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the choice of a fluorescent alkyne is paramount to achieving high-quality imaging data. In the red-orange spectral range, two prominent options are BDP TR alkyne and Alexa Fluor 594 alkyne. This guide provides an in-depth, data-supported comparison to inform your selection, ensuring optimal signal and clarity for your specific application.

At their core, these molecules serve the same function: to covalently attach a fluorescent reporter to an azide-modified biomolecule. However, their underlying chemistries—BDP TR being a borondipyrromethene dye and Alexa Fluor 594 a sulfonated rhodamine derivative—give rise to distinct photophysical properties that directly impact experimental outcomes.[1][2][3][4]

Photophysical Properties: The Foundation of Brightness

A fluorophore's utility is defined by its ability to absorb light from an excitation source and efficiently convert it into a detectable fluorescent signal. The key metrics for this are the molar extinction coefficient (ε), which measures the probability of light absorption, and the quantum yield (Φ), the efficiency of converting absorbed photons into emitted photons.[5] The product of these two values provides a theoretical measure of a fluorophore's intrinsic brightness.[6]

PropertyBDP TR AlkyneAlexa Fluor 594 AlkyneSignificance for Researchers
Excitation Max (λex) 589 nm[2]590 nm[7][8]Both are optimally excited by common 561 nm or 594 nm laser lines.
Emission Max (λem) 616 nm[2]617 nm[7]Nearly identical emission profiles mean the same filter sets (e.g., 630/69) can be used.[9][8]
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹[10]~73,000 cm⁻¹M⁻¹Alexa Fluor 594 has a slightly higher probability of absorbing a photon.
Quantum Yield (Φ) 0.90 [11][12]0.66[8]BDP TR is significantly more efficient at converting absorbed light into fluorescence.
Calculated Brightness (ε x Φ) ~62,100 ~48,180BDP TR alkyne has a ~29% higher intrinsic brightness.
Stokes Shift (λem - λex) 27 nm27 nmIdentical shifts, indicating similar performance in minimizing self-quenching at high labeling densities.

Brightness Analysis: BDP TR Alkyne Takes the Lead

While both are considered bright dyes, the quantitative data reveals a significant advantage for BDP TR alkyne. Its exceptionally high quantum yield of 0.90—meaning 90% of absorbed photons are emitted as fluorescence—is the primary driver of its superior intrinsic brightness.[1][11] In practical terms, this ~29% greater brightness can translate to:

  • Higher Signal-to-Noise Ratio: Brighter signals stand out more clearly from background autofluorescence, enabling more confident identification of labeled structures.

  • Detection of Low-Abundance Targets: When studying proteins or other molecules expressed at low levels, the enhanced signal from BDP TR can be the difference between detection and non-detection.

  • Reduced Phototoxicity: A brighter dye may allow for the use of lower excitation laser power or shorter exposure times, minimizing stress and damage to live cells during imaging.

It is important to note that while Alexa Fluor 594 is theoretically less bright, it is renowned for its exceptional photostability and pH insensitivity, which are critical factors for long-term imaging experiments or studies in variable pH environments.[9][7][8][13] BDP dyes are also known for being highly photostable and resistant to oxidation.[3][11][14]

Visualizing the Workflow: Copper-Catalyzed Click Chemistry

The following diagram illustrates the fundamental workflow for labeling an azide-modified biomolecule with a fluorescent alkyne using CuAAC.

CuAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction Cocktail cluster_product Product biomolecule Azide-modified Biomolecule (R-N₃) catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) fluorophore Alkyne-Fluorophore (e.g., BDP TR Alkyne) fluorophore->catalyst labeled_product Fluorescently Labeled Biomolecule catalyst->labeled_product Click Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: Fluorescent Labeling of Cellular Components via Click Chemistry

This protocol provides a robust, validated methodology for labeling azide-modified biomolecules within fixed cells. It is suitable for use with either BDP TR alkyne or Alexa Fluor 594 alkyne.

Causality Statement: The success of click chemistry labeling hinges on the efficient catalysis by Cu(I). This protocol uses a freshly prepared mixture of Copper (II) Sulfate and a reducing agent (e.g., Sodium Ascorbate) to generate the necessary Cu(I) in situ, maximizing reaction efficiency. Permeabilization is included to allow the click reagents to access intracellular targets; this step can be omitted for surface-only labeling.

Materials:

  • Cells cultured on coverslips containing the azide-modified molecule of interest.

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 3.7-4% Formalin or Paraformaldehyde in PBS

  • Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS

  • BDP TR alkyne or Alexa Fluor 594 alkyne (stock in anhydrous DMSO, e.g., 10 mM)

  • Click Reaction Component A: 100 mM Copper (II) Sulfate (CuSO₄) in water

  • Click Reaction Component B: 500 mM Sodium Ascorbate in water (prepare fresh)

  • Click Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

  • Antifade mounting medium with DAPI (optional)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS to remove culture medium.

    • Fix the cells by incubating with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (Prepare immediately before use):

    • Note: The final concentration of the alkyne dye may require optimization (typically 1-10 µM).

    • For a 500 µL final reaction volume (sufficient for one coverslip), add reagents in the following order:

      • 485 µL of Click Reaction Buffer

      • 2.5 µL of Click Reaction Component A (CuSO₄) (Final: 0.5 mM)

      • 2.5 µL of 10 mM Alkyne Dye stock (Final: 5 µM)

      • 10 µL of freshly prepared Click Reaction Component B (Sodium Ascorbate) (Final: 10 mM)

    • Vortex the cocktail gently to mix.

  • Labeling Reaction:

    • Remove the final PBS wash from the coverslips.

    • Add the complete Click Reaction Cocktail to the coverslips, ensuring cells are fully covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.

    • Perform a final rinse with deionized water.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for the Texas Red/ROX channel (e.g., Excitation: 590 nm, Emission: 615 nm).

The Principle of Fluorescence

The ability to visualize these labeled molecules is governed by the fundamental process of fluorescence, where a molecule absorbs a high-energy photon and, after a brief excited state, emits a lower-energy photon.

Fluorescence_Principle S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (Excitation) High Energy Photon In S1->S0 Fluorescence (Emission) Lower Energy Photon Out

Caption: Simplified Jablonski diagram illustrating fluorescence.

Conclusion and Recommendations

Both BDP TR alkyne and Alexa Fluor 594 alkyne are high-performance fluorescent dyes for click chemistry applications.

  • Choose BDP TR Alkyne when: The absolute brightest signal is your top priority. This is especially critical for detecting low-abundance targets, working with samples that have high autofluorescence, or when you wish to minimize laser power to preserve sample integrity.

  • Choose Alexa Fluor 594 Alkyne when: You require a well-established and robust dye with a long history of performance in a wide array of applications. Its proven photostability and pH insensitivity make it a reliable workhorse for many imaging experiments.

Ultimately, the choice depends on the specific demands of your experiment. However, based on intrinsic photophysical properties, BDP TR alkyne offers a significant advantage in brightness , making it a compelling choice for researchers pushing the limits of detection in fluorescence microscopy.

References

  • Antibodies.com. BDP TR alkyne (A270113). [Link]

  • FluoroFinder. Alexa Fluor 594 Dye Profile. [Link]

  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 336-345. [Link]

  • Butkevich, A. N., et al. (2017). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Angewandte Chemie International Edition, 56(43), 13375-13379. [Link]

  • Gryczynski, I., et al. (2010). Photophysical properties of a new DyLight 594 dye. Journal of Photochemistry and Photobiology B: Biology, 98(1), 35-39. [Link]

  • Wang, H., et al. (2013). Developing visible fluorogenic 'click-on' dyes for cellular imaging. Organic & Biomolecular Chemistry, 11(32), 5342-5350. [Link]

  • Innova Biosciences. A-Z Guide to Fluorochromes. [Link]

  • ResearchGate. Photophysical properties of a new DyLight 594 dye. [Link]

  • FluoroFinder. Tips for Fluorophore Selection. [Link]

  • Salk Institute. Fluorochromes Brightness Chart. [Link]

  • Lumiprobe (Chinese). BDP® TR alkyne. [Link]

  • MDPI. Photochemical Properties and Stability of BODIPY Dyes. [Link]

  • Lumiprobe (Chinese). BDP® TR alkyne. [Link]

  • Jena Bioscience. Alkyne-containing Fluorescent Dyes. [Link]

Sources

A Comparative Guide to Fluorophore Photostability: BDP TR vs. Texas Red

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and quantitative power of fluorescence-based assays. In the red portion of the spectrum, both BDP TR and Texas Red are common choices for labeling biomolecules. While spectrally similar, their underlying chemistries lead to significant differences in performance, particularly concerning photostability—the ability of a fluorophore to resist photodegradation under illumination. This guide provides an in-depth comparison of the photostability of BDP TR and Texas Red, supported by experimental frameworks to empower you to make the most informed decision for your research.

Introduction to the Contenders

Texas Red® , a derivative of sulforhodamine 101, has been a workhorse in biological imaging for decades.[1] It belongs to the rhodamine family of dyes and is widely used for labeling antibodies and other proteins for applications like immunofluorescence and flow cytometry.[2][3][4] While known for its bright fluorescence, its photostability, though considered good, can be a limiting factor in experiments requiring prolonged or intense light exposure.[2][4]

BDP TR , on the other hand, is a member of the boron-dipyrromethene (BODIPY) family of dyes.[5][6] This class of fluorophores is renowned for high fluorescence quantum yields, sharp absorption and emission peaks, and, most notably, exceptional resistance to photobleaching.[5][7][8] BDP TR was designed as a spectrally similar, yet more photostable, alternative to rhodamine dyes like Texas Red and ROX.[6][7]

Head-to-Head: Spectroscopic and Photophysical Properties

A direct comparison of their core properties reveals the foundation of their performance differences. BDP TR's high quantum yield and inherent chemical stability contribute to its robust performance.

PropertyBDP TRTexas Red
Chemical Class Boron-dipyrromethene (BODIPY)Sulforhodamine
Excitation Max (nm) ~589 nm[7][9]~589-596 nm[1][10]
Emission Max (nm) ~616 nm[7][9]~615 nm[1][10]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~69,000[9]~85,000[1][10]
Fluorescence Quantum Yield ~0.9[9]~0.93[10][11]
Key Advantage High photostability and resistance to oxidation[7][12]Well-established, widely used dye[2]

The Core Issue: Photostability Explained

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[13] During the fluorescence process, the excited fluorophore can undergo intersystem crossing to a triplet state. In this long-lived state, it is highly reactive and can interact with molecular oxygen or other molecules, leading to permanent chemical damage and a loss of fluorescence.

For quantitative imaging applications, such as time-lapse live-cell imaging or single-molecule tracking, photobleaching is a significant problem. It leads to a diminishing signal over time, which can be misinterpreted as a biological change and complicates accurate measurement. Dyes with high photostability, like BDP TR, are less prone to entering this destructive pathway, thus providing a more stable and reliable signal over the course of an experiment.[5][7] While Texas Red has good photostability, newer dyes like the Alexa Fluor series and BDP dyes are often recommended for applications demanding greater photostability.[4][10]

Experimental Protocol: A Self-Validating System for Measuring Photostability

To objectively assess fluorophore performance, a standardized protocol is essential. This methodology allows for the direct comparison of photobleaching rates under conditions that can be replicated in your own laboratory.

Protocol: Measurement of Photobleaching Half-Life

This protocol describes a method to determine the photobleaching half-life (the time required for the fluorescence intensity to decrease by 50%) of a fluorescent dye using time-lapse fluorescence microscopy.[14]

Objective: To quantify and compare the photobleaching rates of BDP TR and Texas Red-conjugated antibodies on a fixed cellular sample.

Materials:

  • BDP TR NHS ester and Texas Red sulfonyl chloride (or their respective pre-conjugated secondary antibodies).

  • Primary antibody of choice.

  • Fixed cells on microscope slides or coverslips.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., PBS with 5% BSA).

  • Antifade mounting medium.

  • Fluorescence microscope equipped with a stable light source (e.g., 561nm or 594nm laser), appropriate filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Antibody Conjugation (if starting from reactive dyes): Covalently label a secondary antibody with BDP TR and Texas Red dyes according to the manufacturer's protocols. The goal is to achieve a similar degree of labeling (DOL) for both conjugates to ensure a fair comparison.

  • Immunofluorescence Staining:

    • Permeabilize fixed cells with permeabilization buffer.

    • Block non-specific binding sites with blocking buffer for 30-60 minutes.

    • Incubate with the primary antibody at the recommended dilution.

    • Wash samples three times with PBS.

    • Incubate with the BDP TR or Texas Red-conjugated secondary antibody at an optimized concentration, protecting from light.

    • Wash samples three times with PBS, protecting from light.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Microscope Setup & Image Acquisition:

    • Turn on the microscope and allow the light source to stabilize for at least 30 minutes. This is critical for consistent illumination intensity.

    • Locate a representative field of view for each sample (BDP TR and Texas Red).

    • Set the illumination intensity (laser power or LED percentage) to a fixed, high level to accelerate photobleaching. Crucially, use the exact same illumination settings for both dyes.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector in the initial frames. Use these same settings for both samples.

    • Initiate a time-lapse acquisition, capturing images continuously (e.g., one frame every 5 seconds) for an extended period (e.g., 5-10 minutes) until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis program like ImageJ/Fiji.

    • Define several regions of interest (ROIs) over stained structures. Define at least one ROI in a background area with no cells.

    • For each time point, measure the mean fluorescence intensity within each ROI.

    • Correct for background fluorescence by subtracting the mean intensity of the background ROI from the mean intensity of the cellular ROIs at each time point.

    • Normalize the intensity data for each ROI by dividing all values by the intensity of the first time point (t=0). This sets the initial intensity to 100% (or 1.0).

    • Plot the normalized fluorescence intensity as a function of time for both BDP TR and Texas Red.

    • Determine the photobleaching half-life (t½) – the time at which the normalized intensity drops to 50%. A longer half-life indicates greater photostability.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis & Comparison p1 Antibody Conjugation (BDP TR & Texas Red) p2 Immunofluorescence Staining of Fixed Cells p1->p2 a1 Microscope Setup (Consistent Illumination) p2->a1 a2 Time-Lapse Imaging (Continuous Exposure) a1->a2 d1 Measure Intensity Decay Over Time a2->d1 d2 Normalize & Plot Data d1->d2 d3 Calculate Photobleaching Half-Life (t½) d2->d3 d4 Compare t½: BDP TR vs. Texas Red d3->d4

Caption: Workflow for comparative photostability analysis.

Conclusion and Practical Recommendations

For the researcher, this has direct practical implications:

  • Long-Term Live-Cell Imaging: BDP TR is the superior choice. Its resistance to photobleaching ensures that signal loss is minimized over extended time courses, allowing for more accurate tracking of dynamic cellular processes.

  • Quantitative Immunofluorescence: When the intensity of the fluorescent signal is used as a quantitative measure of protein expression, the stability of BDP TR provides more reliable and reproducible data, especially when multiple Z-stacks or fields of view are acquired.

  • High-Intensity Illumination Techniques (e.g., Confocal, Super-Resolution): These methods subject fluorophores to high photon fluxes. The robustness of BDP TR makes it better suited to withstand these harsh conditions, yielding brighter images for longer.

While Texas Red remains a valid and often more economical option for qualitative, endpoint assays like routine immunofluorescence snapshots, researchers engaged in demanding, quantitative, or live-cell imaging studies will find the superior photostability of BDP TR to be a crucial advantage for generating high-quality, trustworthy data.

References

  • Characteristics and Applications of Texas Red Fluorescent Dyes. (2024, August 29). Labinsights.
  • BDP® TR DBCO. Lumiprobe.
  • Texas Red (and Texas Red-X) Dye. Thermo Fisher Scientific - US.
  • Fluorescent Labelling with Texas Red. (2024, June 19). LifeTein Peptide Blog.
  • Texas Red. Wikipedia.
  • Bodipy TR | BDP TR. AxisPharm.
  • Texas Red Dye Profile. FluoroFinder.
  • BDP TR D
  • BDP TR alkyne (A270113). Antibodies.com.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. Benchchem.
  • BDP® TR alkyne. Lumiprobe.
  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog.
  • The Enduring Brightness of BDP TR: A Technical Guide to its Photostability in Live-Cell Imaging. Benchchem.
  • BDP® TR in Fluorophores. Lumiprobe.
  • Buy Texas red | 82354-19-6. (2023, August 15). Smolecule.
  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chem Rev Lett 5 (2022) 12-67.

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Technical Deep Dive: Spectral Co-occupancy and Performance Analysis of BDP TR Alkyne vs. mCherry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Conflict

Bottom Line: BDP TR Alkyne and mCherry cannot be multiplexed in the same imaging experiment using standard microscopy filter sets.

They are spectral analogs , meaning they occupy the exact same excitation/emission channels (Texas Red/ROX channel). Attempting to image both simultaneously will result in 100% signal crosstalk, making it impossible to distinguish the genetic tag (mCherry) from the chemical tag (BDP TR).

This guide serves as a decision framework to help you choose the correct reporter based on your specific experimental constraints: Genetic Expression (mCherry) vs. Chemical/Metabolic Labeling (BDP TR Alkyne) .

Part 1: Spectral Characterization & Technical Specifications

To understand why these two fluorophores are mutually exclusive in a single panel, we must look at their photophysical properties. BDP TR (Borondipyrromethene Texas Red analog) is a synthetic organic dye, whereas mCherry is a genetically encoded fluorescent protein derived from Discosoma sp.

Comparative Technical Specifications
FeaturemCherry (Fluorescent Protein)BDP TR Alkyne (Organic Dye)Performance Delta
Excitation Max 587 nm589 nm~2 nm (Indistinguishable)
Emission Max 610 nm616 nm~6 nm (Indistinguishable)
Quantum Yield (QY) 0.22~0.90BDP TR is ~4x Brighter
Extinction Coeff. 72,000 M⁻¹cm⁻¹~69,000 M⁻¹cm⁻¹Comparable absorptivity
Photostability Moderate (prone to bleaching)High (BODIPY core is robust)BDP TR is superior
Labeling Type Genetic (Plasmid/Viral)Chemical (Click Chemistry)Context Dependent
Cell State Live or FixedFixed (Standard CuAAC)mCherry wins for Live Cell
The "Bleed-Through" Physics

Standard "Texas Red" or "mCherry" filter sets typically have a bandpass emission filter ranging from 600 nm to 640 nm .

  • mCherry Emission (610 nm): Passes through with ~90% efficiency.

  • BDP TR Emission (616 nm): Passes through with ~90% efficiency.

Because their emission peaks are almost identical, no amount of optical filtering can separate them.

Part 2: Decision Logic & Experimental Design

Since you cannot use them together, you must select the one that fits your biological question.

Visualization: Selection Logic Flowchart

The following diagram illustrates the decision process for choosing between these two reporters.

SelectionLogic cluster_warning CRITICAL WARNING Start Experimental Requirement LiveCell Strictly Live Cell Imaging? Start->LiveCell Metabolic Metabolic Labeling (e.g., EdU, nascent RNA)? LiveCell->Metabolic No (Fixed endpoints) Use_mCherry CHOICE: mCherry (Genetic Tag) LiveCell->Use_mCherry Yes (Genetic encoding) Bright Need High Brightness/Super-Res? Metabolic->Bright No (Protein Tagging) Use_BDP CHOICE: BDP TR Alkyne (Chemical Tag) Metabolic->Use_BDP Yes (Click Chemistry) Bright->Use_mCherry No (Standard expression) Bright->Use_BDP Yes (High QY needed) Warning DO NOT MULTIPLEX These occupy the same channel.

Figure 1: Decision matrix for selecting between mCherry and BDP TR Alkyne based on experimental constraints.

Part 3: Protocols & Workflows

Scenario A: Using BDP TR Alkyne (Chemical Labeling)

Best for: Visualizing nascent DNA (EdU), RNA (EU), or post-translational modifications (fatty acids, glycosylation) in fixed cells. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents Required:
  • Target: Alkyne or Azide-modified biomolecule incorporated into cells.

  • Dye: BDP TR Alkyne (dissolved in DMSO).

  • Catalyst: CuSO₄ + THPTA (ligand to protect biomolecules from oxidation).

  • Reductant: Sodium Ascorbate (freshly prepared).

Step-by-Step Protocol (Fixed Cells):
  • Metabolic Labeling: Incubate live cells with the alkyne/azide precursor (e.g., EdU) for the desired pulse duration.

  • Fixation: Wash cells with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.

  • Permeabilization: Wash 2x with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 mins.

  • Click Cocktail Preparation (Prepare immediately before use):

    • Note: Add in this specific order to prevent precipitation.

    • PBS (buffer)

    • CuSO₄ (2 mM final) pre-mixed with THPTA (10 mM final)

    • BDP TR Alkyne (2–5 µM final)

    • Sodium Ascorbate (100 mM stock -> 10 mM final). Add last.

  • Reaction: Add cocktail to cells. Incubate for 30–60 mins at RT in the dark .

  • Wash: Wash 3x with PBS containing 0.1% Tween-20 to remove unreacted dye.

  • Nuclear Counterstain: Stain with DAPI or Hoechst (Blue channel).

  • Mount & Image: Image in the Texas Red/mCherry channel.

Visualization: The Click Chemistry Workflow

ClickWorkflow Step1 1. Metabolic Pulse (Live Cells + Precursor) Step2 2. Fixation & Perm (4% PFA + Triton) Step1->Step2 Step3 3. Prepare Cocktail (CuSO4 + THPTA + Dye) Step2->Step3 Step4 4. Click Reaction (30-60 min, Dark) Step3->Step4 Add Ascorbate Last Step5 5. Wash & Image (Remove Unreacted Dye) Step4->Step5

Figure 2: Sequential workflow for BDP TR Alkyne labeling via CuAAC Click Chemistry.

Scenario B: Using mCherry (Genetic Labeling)

Best for: Live cell dynamics, lineage tracing, or when chemical permeabilization is impossible. Mechanism: Expression of plasmid DNA/Viral vector.

  • Protocol Summary: Transfect/Transduce -> Wait 24-48h for maturation -> Image live or fix.

  • Note on Fixation: mCherry survives PFA fixation well, but organic solvents (methanol/acetone) can quench its fluorescence by denaturing the beta-barrel structure.

Part 4: Alternative Multiplexing Strategies

If your experiment requires two red targets, you cannot use BDP TR and mCherry. You must shift one target to a different spectral window.

Recommended Shifts:

  • Shift the Genetic Tag:

    • Replace mCherry with mTagBFP2 (Blue) or mNeonGreen/GFP (Green).

    • Result: BDP TR (Red) + GFP (Green) = Resolved.

  • Shift the Chemical Tag:

    • Replace BDP TR Alkyne with BDP FL Alkyne (Green, BODIPY FL equivalent).

    • Result: mCherry (Red) + BDP FL (Green) = Resolved.

  • Shift to Far Red (Requires Cy5 filter):

    • Keep mCherry (Red).

    • Use Sulfo-Cyanine5 Alkyne or BDP 630/650 .

    • Result: mCherry (Red) + Cy5 (Far Red) = Resolved.

References

  • FPbase. mCherry Fluorescent Protein Spectral Data.[1] Retrieved from [Link]

  • Shaner, N. C., et al. (2004). Improved monomeric red, orange and yellow fluorescent proteins derived from Discosoma sp. red fluorescent protein.[1][2] Nature Biotechnology. Retrieved from [Link]

Sources

BDP TR vs. BODIPY TMR Alkyne: The Multiphoton Deep-Tissue Imaging Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red" Shift Advantage

For researchers utilizing multiphoton microscopy (MPM) in deep-tissue imaging, the choice between BDP TR Alkyne (Texas Red channel) and BODIPY TMR Alkyne (TAMRA channel) is not merely a matter of spectral color—it is a decision between peak efficiency and spectral fit .

While both dyes share the robust BODIPY core and click-chemistry utility, BDP TR Alkyne is the superior candidate for deep-tissue multiphoton imaging using standard Ytterbium (1040 nm) or Ti:Sapphire lasers. This is due to a specific photophysical anomaly: a significant "blue-shift" in its two-photon absorption (2PA) spectrum that aligns its peak cross-section (>200 GM) directly with the 1040–1060 nm excitation window, outperforming the theoretically "resonant" BODIPY TMR.

Part 1: Photophysical & Multiphoton Comparison

The following data synthesizes commercial specifications with experimental multiphoton cross-sections (GM units).

FeatureBDP TR Alkyne (Texas Red Analog)BODIPY TMR Alkyne (TAMRA Analog)Winner
1P Excitation Max 589 nm542 nmContext Dependent
1P Emission Max 616 nm (Red)574 nm (Orange)BDP TR (Better depth)
Quantum Yield (QY) 0.90 0.64BDP TR
Extinction Coeff.[1] (

)
69,000

55,000

BDP TR
2P Abs. Peak (

)
~1060 nm (Anomalous Shift)~1080 nmBDP TR (Matches Yb lasers)
2P Cross-Section (

)
>200 GM ~60–80 GMBDP TR (2.5x Brighter)
Stokes Shift ~27 nm~32 nmComparable
The "Blue-Shift" Mechanism: Why BDP TR Wins at 1040 nm

Standard theory suggests the 2-photon excitation peak should be exactly double the 1-photon peak (


).
  • BODIPY TMR: Follows this rule reasonably well (

    
     nm).[1]
    
  • BDP TR: Exhibits a symmetry-breaking electronic effect . Its 2PA peak is significantly blue-shifted relative to the expected 1178 nm (

    
    ). Experimental data (Mütze et al., 2012) places the effective peak near 1060 nm .[1]
    
    • Result: You do not need an OPO (Optical Parametric Oscillator) tuned to 1180 nm to excite BDP TR.[1] A standard fixed-wavelength 1040 nm laser excites BDP TR at near-peak efficiency (>200 GM), yielding a signal significantly brighter than BODIPY TMR.[1]

Part 2: Decision Logic & Laser Compatibility

Use the following logic flow to determine the correct dye for your specific optical setup.

DyeSelection Start Select Laser Source Laser_1040 Fixed Yb Laser (1040 nm) Start->Laser_1040 Laser_TiSap Tunable Ti:Sapphire (700-1000 nm) Start->Laser_TiSap Laser_OPO OPO System (1100-1300 nm) Start->Laser_OPO Choice_TR BDP TR Alkyne (>200 GM @ 1060nm) Laser_1040->Choice_TR Optimal Excitation High Brightness Choice_TMR BODIPY TMR Alkyne (Lower GM, Orange Em) Laser_1040->Choice_TMR Functional but Lower Signal Laser_TiSap->Choice_TR Poor Excitation (<1000nm) Laser_TiSap->Choice_TMR Excite @ 980nm (Blue edge) Laser_OPO->Choice_TR Excite @ 1150nm (Red edge)

Figure 1: Decision matrix for dye selection based on available multiphoton excitation sources.

Part 3: Experimental Protocol (CuAAC Labeling)

This protocol describes the conjugation of BDP TR Alkyne to an Azide-modified target (e.g., EdU-labeled DNA or Azide-functionalized protein) for deep tissue imaging.

Reagents Required
  • BDP TR Alkyne: 10 mM stock in DMSO (Store at -20°C, dark).

  • CuSO4: 100 mM in water (Freshly prepared).

  • THPTA Ligand: 500 mM in water (Stabilizes Cu(I) state, prevents oxidation).[1]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared; reduces Cu(II) to Cu(I)).

  • Buffer: PBS (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Fix tissue/cells with 4% PFA (15 min) and permeabilize with 0.5% Triton X-100 (20 min).[1]

    • Wash 3x with PBS.

  • Click Cocktail Assembly (Prepare in order):

    • Note: Premixing Copper and Ligand is critical to prevent dye precipitation.[1]

    • Step A: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 2 µL CuSO4 + 4 µL THPTA). Incubate 5 min.

    • Step B: Add Sodium Ascorbate (10 µL of 100 mM).

    • Step C: Add BDP TR Alkyne (Final concentration 1–5 µM).[1]

    • Step D: Dilute with PBS to final volume.

  • Labeling:

    • Incubate sample with Click Cocktail for 30–60 minutes at Room Temperature (Dark).

    • Tip: For thick tissue (>100 µm), extend incubation to 2 hours and add 0.1% Triton to the cocktail to aid penetration.[1]

  • Washing:

    • Wash 4x 15 min with PBS containing 1% BSA to remove unreacted dye (BODIPY dyes are hydrophobic and can stick to lipids; BSA acts as a scavenger).

Imaging Settings (BDP TR)
  • Laser: 1040 nm (or 1060 nm).[1]

  • Filter: Standard Texas Red / mCherry filter (e.g., 610/60 nm bandpass).[1]

  • Detector: GaAsP PMT (Red channel).[1]

Part 4: Mechanism of Action (Visualized)

ClickMechanism Target Biomolecule-Azide (R-N3) Transition Triazole Formation (1,4-disubstituted) Target->Transition + Catalyst Dye BDP TR-Alkyne (Fluor-C≡CH) Dye->Transition + Catalyst Catalyst Cu(I)-THPTA Complex Catalyst->Transition Accelerates Result Fluorescent Conjugate (High QY, Photostable) Transition->Result Covalent Bond

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism generating the fluorescent species.

References
  • Mütze, J., et al. (2012).[1][2] "Excitation Spectra and Brightness Optimization of Two-Photon Excited Probes." Biophysical Journal, 102(4), 934-944.[1] Link[1]

    • Key Source: Establishes the >200 GM cross-section and blue-shifted 2P peak for BODIPY TR.
  • Lumiprobe Corporation. "BDP TR Alkyne & BDP TMR Alkyne Spectral Datasheets." Link

    • Source: 1P spectral data, Extinction coefficients, and Quantum Yields.[1][3]

  • Makarov, N. S., et al. (2008).[1] "Two-photon absorption standards in the 550–1600 nm excitation wavelength range." Optics Express, 16(6), 4029-4047.[1] Link[1]

    • Source: Methodology for GM unit calcul

Sources

Cost & Performance Guide: BDP TR Alkyne vs. Alexa Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Switch

For decades, Alexa Fluor® 594 (AF594) has been the gold standard for red-channel fluorescence due to its water solubility and photostability. However, for Click Chemistry (CuAAC) applications, BDP TR Alkyne (a Bodipy Texas Red analog) has emerged as a superior alternative for 80% of workflows.

The Verdict:

  • Choose BDP TR Alkyne if: You need higher quantum yield, superior photostability, membrane permeability, and a 90% reduction in reagent costs .

  • Choose Alexa Fluor 594 Alkyne if: Your protocol requires a strictly hydrophilic dye to minimize non-specific binding in highly aqueous environments (e.g., flow cytometry of surface proteins) or if you are matching legacy protocols regulated by specific SOPs.

Technical Specifications Comparison

The following data synthesizes properties from spectral databases and supplier certificates of analysis (CoA).

FeatureBDP TR Alkyne (Bodipy TR)Alexa Fluor® 594 Alkyne Implication
Core Chemistry Borondipyrromethene (Neutral)Sulfonated Rhodamine (Anionic)BDP is membrane permeable; AF594 is membrane impermeable.
Excitation Max 589 nm590 nmIdentical laser line (561 nm or 594 nm).
Emission Max 616 nm617 nmIdentical filter sets (Texas Red/ROX).
Extinction Coeff.[1] (

)
~69,000

~90,000

AF594 absorbs more photons per molecule.
Quantum Yield (

)
0.90 0.66BDP TR converts absorbed photons more efficiently.
Theoretical Brightness ~62,100 (

)
~59,400 (

)
BDP TR is ~5% brighter theoretically.
Solubility Organic (DMSO/DMF/DCM)Aqueous (Water/Buffer)BDP requires organic co-solvent for labeling.
Photostability Extreme HighBDP TR withstands STED/confocal bleaching better.
Cost Efficiency Model

The most significant differentiator is cost. Alexa Fluor dyes carry a premium for the brand and sulfonation patent legacy (though some patents have expired, the specific alkyne derivatives remain expensive).

Market Price Analysis (2024/2025 Estimates):

  • Alexa Fluor 594 Alkyne (Thermo/Invitrogen): ~$680 USD per 0.5 mg

    • Cost per mg:[2]$1,360

  • BDP TR Alkyne (Lumiprobe/Broadpharm/Antibodies): ~$40 - $170 USD per 1 mg

    • Cost per mg:[2]~$100 (Average)

Cost-Per-Experiment (Standard 10 nmol labeling reaction):

  • AF594: ~$10.00 per reaction.

  • BDP TR: ~$0.75 per reaction.

Fiscal Insight: Switching to BDP TR Alkyne allows a lab to run 13x more experiments for the same budget.

Performance & Mechanism Analysis
A. The "Click" Chemistry Advantage

Both dyes utilize a terminal alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, their structural differences dictate their performance in biological systems.

BDP TR (The "Stealth" Label):

  • Mechanism: The Bodipy core is uncharged and relatively hydrophobic.

  • Benefit: It easily penetrates cell membranes, making it ideal for intracellular target labeling (e.g., EdU proliferation assays, nascent RNA labeling).

  • Risk: In purely aqueous buffers without washing, it can stick to hydrophobic pockets on proteins (background noise). This is mitigated by proper washing steps (MeOH or detergents).

Alexa Fluor 594 (The "Hydrophilic" Label):

  • Mechanism: Highly sulfonated and negatively charged.

  • Benefit: Extremely soluble in water; resists non-specific binding to cellular lipids. Ideal for cell-surface labeling or delicate proteins that denature in DMSO.

  • Risk: Cannot cross intact cell membranes passively; requires fixation/permeabilization before the click reaction (which is standard for CuAAC anyway).

B. Photostability & Brightness

While AF594 has a higher extinction coefficient, BDP TR's near-unity quantum yield (0.90) compensates, resulting in slightly higher total photon output. More importantly, Bodipy dyes are structurally rigid, reducing vibrational relaxation pathways that lead to photobleaching. In STED microscopy or long-term live imaging, BDP TR retains signal 20-30% longer than Rhodamine-based dyes.

Decision Matrix & Workflow

Use the following logic flow to select the correct dye for your specific application.

DyeSelection Start Select Application Intracellular Intracellular Target (EdU, RNA, Organelles) Start->Intracellular Surface Cell Surface / Extracellular Protein Start->Surface Budget Budget Constraints? Intracellular->Budget Solubility Strictly Aqueous Required? Surface->Solubility Budget->Solubility No BDP CHOICE: BDP TR Alkyne (High Brightness, Low Cost) Budget->BDP Yes (Save $$) Solubility->BDP No (DMSO ok) AF594 CHOICE: Alexa Fluor 594 (High Solubility, Standard) Solubility->AF594 Yes (No DMSO)

Figure 1: Decision tree for selecting between BDP TR and Alexa Fluor 594 based on application constraints.

Experimental Protocol: High-Efficiency Click Labeling

This protocol is optimized for BDP TR Alkyne but notes adjustments for AF594.

Scope: Labeling Azide-tagged biomolecules (e.g., EdU-labeled DNA) in fixed cells.

Reagents:
  • Reaction Buffer: 100 mM Tris-HCl, pH 7.6 (or PBS).

  • Copper Source: 2 mM CuSO4.

  • Reducing Agent: 10 mM Sodium Ascorbate (Freshly prepared).

  • Dye Stock:

    • BDP TR:[1][3][4][5][6] 5 mM in DMSO.

    • AF594: 5 mM in Water or DMSO.

  • Catalyst Ligand (Optional but Recommended): THPTA (stabilizes Cu(I) state).

Step-by-Step Workflow:
  • Fixation & Permeabilization:

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.5% Triton X-100 (20 min).

    • Note: Critical for both dyes, as the Click reaction reagents (Cu) require access to the nucleus.

  • Click Cocktail Preparation (Prepare immediately before use):

    • Add reagents in this exact order to prevent copper precipitation:

    • PBS/Tris Buffer (860 µL)

    • CuSO4 (20 µL)

    • THPTA Ligand (Optional, 10 µL)

    • Dye Alkyne (1-5 µM final conc. -> ~1 µL of stock)

    • Sodium Ascorbate (100 µL) -> Solution will turn colorless/pale.

  • Incubation:

    • Add cocktail to cells. Incubate 30 minutes at Room Temp in the dark.

    • Optimization: BDP TR is hydrophobic. If background is high, reduce dye concentration to 1 µM. AF594 is forgiving up to 10 µM.

  • Washing (The Differentiator):

    • For AF594: Wash 3x with PBS + 0.1% Tween-20.

    • For BDP TR: Wash 3x with PBS + 0.1% Triton X-100 or PBS + 3% BSA .

    • Why? BSA acts as a scavenger to remove unbound hydrophobic BDP dye molecules from cell membranes, ensuring crisp signal-to-noise ratio.

ClickProtocol cluster_wash Wash Specifics Prep 1. Fix & Permeabilize (PFA + Triton) Mix 2. Prepare Cocktail (Cu + Dye + Ascorbate) Prep->Mix Incubate 3. React (30 min, Dark) Mix->Incubate Wash 4. Wash Step (Crucial for BDP) Incubate->Wash Image 5. Imaging (Ex: 561/594nm) Wash->Image Note BDP TR: Use BSA/Triton AF594: Use PBS/Tween Wash->Note

Figure 2: Step-by-step Click Chemistry labeling workflow highlighting the critical wash step differentiation.

References
  • Lumiprobe Corporation. BDP TR Alkyne: General Properties and Spectral Data. Retrieved from .

  • Thermo Fisher Scientific. Alexa Fluor™ 594 Alkyne Product Information.[7] Retrieved from .

  • Antibodies.com. BDP TR Alkyne (A270113) Specifications and Validation.[1] Retrieved from .[1]

  • Loudet, A., & Burgess, K. (2007).[8] BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. (Foundational text on BODIPY stability vs Rhodamines).

  • ResearchGate. Comparative photostability studies of BODIPY and fluorescein dyes. Retrieved from .

Sources

A Researcher's Guide to Performance in Bioimaging: BDP TR Alkyne vs. Atto 590 Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

For researchers leveraging the precision of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), the choice of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth, objective comparison of two prominent red-emitting fluorescent probes, BDP TR alkyne and Atto 590 alkyne. By examining their photophysical properties, chemical characteristics, and performance in common applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal reagent for their specific needs.

The Foundation: Bioorthogonal Labeling and the Role of the Fluorophore

Bioorthogonal chemistry enables the specific labeling of biomolecules in their complex native environments. The CuAAC reaction, a cornerstone of this field, involves the formation of a stable covalent bond between an azide-functionalized biomolecule and an alkyne-bearing probe, such as a fluorophore.[1][2] The success of such an experiment hinges not only on the reaction's efficiency but also on the performance of the chosen fluorescent tag. An ideal probe should be bright, photostable, and inert to biological processes, ensuring that the detected signal is a true and robust representation of the molecule of interest.

Core Contenders: Unpacking BDP TR Alkyne and Atto 590 Alkyne

BDP TR alkyne and Atto 590 alkyne both occupy the coveted orange-red region of the spectrum, a window often favored for its lower cellular autofluorescence. However, their distinct molecular scaffolds—a borondipyrromethene core for BDP TR and a rhodamine-based structure for Atto 590—give rise to significant performance differences.[3][4]

Figure 1: A simplified representation of the core chemical structures of BDP TR alkyne and Atto 590 alkyne.

Photophysical Performance: A Quantitative Comparison

The utility of a fluorophore is defined by its photophysical parameters. Brightness, a function of both the molar extinction coefficient (light-gathering ability) and fluorescence quantum yield (light-emitting efficiency), is a key consideration. Photostability, or resistance to photobleaching, is equally critical, especially for advanced imaging techniques.

PropertyBDP TR AlkyneAtto 590 Alkyne
Excitation Maximum (λ_abs_) ~589 nm[5][6]~593 nm[7][8]
Emission Maximum (λ_em_) ~616 nm[5][6]~622 nm[7][8]
Molar Extinction Coefficient (ε) ~69,000 M⁻¹cm⁻¹[5]~120,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.9[5][6]~0.8[8]
Relative Brightness (ε x Φ) ~62,100~96,000
Key Structural Class Borondipyrromethene[4]Rhodamine[3][9]

Expert Insights:

  • Brightness: Based on its significantly higher molar extinction coefficient, Atto 590 is the brighter of the two dyes , making it theoretically superior for detecting low-abundance targets where signal amplification is crucial.

  • Photostability: While BDP TR is known to be a bright and relatively stable dye, the Atto family of dyes is particularly renowned for its high thermal and photostability.[3][7][9] This makes Atto 590 exceptionally well-suited for demanding applications that involve intense or prolonged light exposure , such as super-resolution microscopy (e.g., STED, STORM, PALM) and long-term live-cell imaging.[7]

Experimental Protocol: A Self-Validating Workflow for CuAAC Labeling in Fixed Cells

This protocol provides a robust, step-by-step methodology for labeling azide-modified biomolecules within fixed cells. The inclusion of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical, as it both accelerates the reaction and protects the sample from damaging reactive oxygen species that can be generated by the copper catalyst.[1]

CuAAC_Workflow cluster_reagents Click Cocktail Preparation (Fresh) Start Azide-labeled cells on coverslip FixPerm 1. Fix & Permeabilize (e.g., 4% PFA, then 0.25% Triton X-100) Start->FixPerm Wash1 2. Wash 3x with PBS FixPerm->Wash1 Incubate 3. Incubate with Click Cocktail (30-60 min, RT, dark) Wash1->Incubate Dye Alkyne Dye (BDP TR or Atto 590) CuSO4 CuSO₄ Ligand THPTA Ligand Reducer Sodium Ascorbate Wash2 4. Wash 3x with PBS Incubate->Wash2 Counterstain 5. Counterstain & Mount (e.g., DAPI, mounting medium) Wash2->Counterstain Image 6. Acquire Image (Fluorescence Microscope) Counterstain->Image

Figure 2: A generalized experimental workflow for CuAAC labeling of fixed cells.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed and culture cells on coverslips. Introduce the azide-containing metabolic label (e.g., Ac4ManNAz, EdU, Hpg) and incubate for the desired period to allow for incorporation.

    • Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS.

  • Preparation of the Click Reaction Cocktail (Prepare 1 mL fresh):

    • Causality: This cocktail must be prepared fresh and in the specified order to ensure the reduction of Cu(II) to the active Cu(I) state and to allow for the formation of the protective copper-ligand complex before the addition of the reducing agent.

    • To 950 µL of PBS, add the following:

      • 10 µL of a 10 mM alkyne dye stock solution (BDP TR or Atto 590 in DMSO). Final concentration: 100 µM.

      • 20 µL of a 50 mM CuSO₄ solution in water. Final concentration: 1 mM.

      • 20 µL of a 50 mM THPTA solution in water. Final concentration: 1 mM.

    • Vortex the mixture briefly.

    • Immediately before use , add 10 µL of a 1 M sodium ascorbate solution in water. Final concentration: 10 mM. Vortex gently.

  • Labeling Reaction:

    • Remove the final PBS wash from the coverslips.

    • Add enough click reaction cocktail to fully cover the cells (e.g., 100-200 µL).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Post-Labeling Washes and Mounting:

    • Remove the reaction cocktail and wash the coverslips three times with PBS for 5 minutes each.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image using a fluorescence microscope equipped with filter sets appropriate for the chosen dye (e.g., a TRITC or Texas Red filter set).

Application-Specific Recommendations

The choice between BDP TR alkyne and Atto 590 alkyne should be dictated by the specific experimental demands.

ApplicationRecommended ProbeJustification
Routine Fixed-Cell Imaging/FACS BDP TR Alkyne or Atto 590 AlkyneBoth probes perform well. BDP TR may offer a more cost-effective solution for standard applications.
Detecting Low-Abundance Targets Atto 590 AlkyneThe superior brightness of Atto 590 provides a higher signal-to-noise ratio, which is critical for visualizing faint biological structures.
Super-Resolution Microscopy (STORM, STED) Atto 590 AlkyneThe exceptional photostability of the Atto dye family is a key requirement to withstand the high laser power and repeated excitation cycles inherent to these techniques.[7][8]
Long-Term Live-Cell Imaging Atto 590 AlkyneHigh photostability minimizes phototoxicity and ensures that the fluorescent signal persists throughout extended time-lapse experiments.

Conclusion: A Strategic Choice for Optimal Data

Both BDP TR alkyne and Atto 590 alkyne are high-performance fluorescent probes for bioorthogonal labeling. BDP TR alkyne serves as a reliable and bright workhorse for many standard applications. However, for experiments pushing the boundaries of sensitivity and resolution, the enhanced brightness and superior photostability of Atto 590 alkyne make it the clear choice. By carefully considering the photophysical properties of these dyes in the context of specific experimental requirements, researchers can ensure the generation of high-quality, reproducible, and impactful data.

References

  • Soriano del Amo, D., Wang, W., Jiang, H., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Uttam, S., & Gernaey, A. (2014). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Chemical Biology. Available at: [Link]

  • ATTO-TEC GmbH. (n.d.). ATTO 590 alkyne. Retrieved from a relevant product page, such as those provided by distributors like Sigma-Aldrich.
  • Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]

  • Uttam, S., et al. (2013). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie. Available at: [Link]

  • Nature Protocols. (2014). Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. Available at: [Link]

  • FluoroFinder. (n.d.). ATTO 590 Dye Profile. Retrieved from [Link]

  • Kol, M. A., et al. (2019). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. Available at: [Link]

  • S. Jabermoradi, et al. (2023). Super-Resolution Microscopy Based on the Inherent Fluctuations of Dye Molecules. arXiv. Available at: [Link]

  • Lelek, M., et al. (2021). Beyond DNA: new probes for PAINT super-resolution microscopy. Chemical Society Reviews. Available at: [Link]

  • M. Fazel, et al. (2016). Enhanced DNA imaging using super-resolution microscopy and simultaneous single-molecule orientation measurements. Biomedical Optics Express. Available at: [Link]

  • Oleksiievets, N., et al. (2022). Fluorescence lifetime DNA-PAINT for multiplexed super-resolution imaging of cells. Nature Communications. Available at: [Link]

  • Lelek, M., et al. (2023). Beyond DNA: new probes for PAINT super-resolution microscopy. Chemical Communications. Available at: [Link]

Sources

The Stokes Shift Advantage: A Comparative Guide to BDP TR and Traditional Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based applications, the choice of fluorophore is a critical decision that dictates the sensitivity, clarity, and ultimate success of an experiment. While traditional rhodamine dyes have long been workhorses in the field, a new generation of fluorophores offers significant advantages. This guide provides an in-depth comparison of the Stokes shift and other key photophysical properties of the boron-dipyrromethene (BDP) dye, BDP TR, against traditional rhodamines like Tetramethylrhodamine (TMR) and Rhodamine B.

The Significance of the Stokes Shift in Fluorescence Applications

The Stokes shift, named after physicist Sir George Stokes, is the difference between the maximum wavelength of absorption (excitation) and the maximum wavelength of emission for a fluorescent molecule.[1] A larger Stokes shift is a highly desirable characteristic in fluorescence microscopy and other detection methods for several key reasons:

  • Reduced Spectral Overlap: A significant separation between excitation and emission spectra minimizes the "cross-talk" between the excitation light source and the emitted fluorescence signal. This leads to a darker background and a higher signal-to-noise ratio, resulting in clearer, more distinct images.[2]

  • Enhanced Sensitivity: By effectively filtering out scattered excitation light, a larger Stokes shift allows for the detection of weaker fluorescent signals, thereby increasing the sensitivity of the assay.[2]

  • Multiplexing Capabilities: In multi-color imaging experiments, fluorophores with large Stokes shifts are less likely to have their emission spectra overlap with the excitation spectra of other dyes, simplifying experimental design and data analysis.

BDP TR vs. Traditional Rhodamines: A Head-to-Head Comparison

BDP TR is a borondipyrromethene-based fluorophore designed as a brighter and more photostable alternative to traditional rhodamine dyes like ROX and TMR.[3][4] Let's delve into a comparative analysis of their key photophysical properties.

Photophysical Properties

The following table summarizes the key photophysical parameters for BDP TR and two common traditional rhodamines, Tetramethylrhodamine (TMR) and Rhodamine B. The Stokes shift is calculated as the difference between the emission maximum and the absorption maximum.

PropertyBDP TRTetramethylrhodamine (TMR)Rhodamine B
Absorption Maximum (λabs) 589 nm[3]~550 nm~554 nm
Emission Maximum (λem) 616 nm[3]~575 nm~580 nm
Stokes Shift (λem - λabs) 27 nm ~25 nm ~26 nm
Molar Extinction Coefficient (ε) 69,000 cm-1M-1~95,000 cm-1M-1~106,000 cm-1M-1
Fluorescence Quantum Yield (Φ) 0.9 [5]~0.4~0.31 (in water)[6]
Brightness (ε x Φ) 62,100 ~38,000 ~32,860

As the data indicates, while the Stokes shifts are comparable, BDP TR exhibits a significantly higher fluorescence quantum yield, making it a substantially brighter fluorophore than both TMR and Rhodamine B. This superior brightness, coupled with its excellent photostability, makes BDP TR a compelling choice for demanding imaging applications.[5][7]

Chemical Structures

The difference in the core chemical structure between BDP dyes and rhodamines underpins their distinct photophysical properties.

cluster_0 BDP TR Core Structure cluster_1 Rhodamine B Core Structure BDP_TR BDP_TR Rhodamine_B Rhodamine_B

Figure 1. Comparison of the core chemical structures of BDP TR and Rhodamine B.

Rhodamine dyes are based on a xanthene core, while BDP dyes are constructed around a boron-dipyrromethene core. This structural difference contributes to the enhanced photostability and high quantum yield of the BDP family of dyes.[4]

Experimental Protocol: Measuring Stokes Shift

The following protocol outlines the steps to experimentally determine and compare the Stokes shift of BDP TR and a traditional rhodamine dye using a spectrofluorometer.

Materials
  • BDP TR, amine-reactive succinimidyl ester (or other suitable derivative)

  • Tetramethylrhodamine (TMR), amine-reactive succinimidyl ester (or other suitable derivative)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Experimental Workflow

G prep 1. Prepare Stock Solutions (1 mM in DMSO) working 2. Prepare Working Solutions (1-10 µM in PBS) prep->working abs_scan 3. Measure Absorption Spectra (Determine λ_abs_max) working->abs_scan ex_scan 4. Measure Excitation Spectra (Confirm λ_ex_max) abs_scan->ex_scan em_scan 5. Measure Emission Spectra (Determine λ_em_max) ex_scan->em_scan calc 6. Calculate Stokes Shift (λ_em_max - λ_abs_max) em_scan->calc comp 7. Compare Results calc->comp

Figure 2. Workflow for the experimental determination of Stokes shift.

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • Dissolve the amine-reactive esters of BDP TR and TMR in anhydrous DMSO to a final concentration of 1 mM.

    • Store these stock solutions at -20°C, protected from light and moisture.

  • Prepare Working Solutions:

    • Dilute the 1 mM stock solutions in PBS (pH 7.4) to a final concentration in the range of 1-10 µM. The optimal concentration should result in an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

  • Measure Absorption Spectra:

    • Using a spectrophotometer, measure the absorption spectrum of each working solution from approximately 400 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λabs_max) for both BDP TR and TMR.

  • Measure Excitation and Emission Spectra: [8]

    • Excitation Spectrum:

      • Set the emission monochromator of the spectrofluorometer to the estimated emission maximum (e.g., 616 nm for BDP TR and 575 nm for TMR).

      • Scan the excitation monochromator across a range of wavelengths (e.g., 450-610 nm for BDP TR and 450-570 nm for TMR).

      • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, and the peak of this spectrum is the excitation maximum (λex_max).

    • Emission Spectrum:

      • Set the excitation monochromator to the determined λex_max for each dye.

      • Scan the emission monochromator across a range of wavelengths (e.g., 590-700 nm for BDP TR and 550-700 nm for TMR).

      • The peak of the resulting spectrum is the emission maximum (λem_max).

  • Calculate the Stokes Shift:

    • For each dye, calculate the Stokes shift using the following formula: Stokes Shift (nm) = λem_max - λabs_max

  • Compare the Results:

    • Tabulate the determined λabs_max, λem_max, and the calculated Stokes shift for both BDP TR and the traditional rhodamine. This direct comparison under identical experimental conditions will provide a robust and reliable assessment of their relative Stokes shifts.

Conclusion

While traditional rhodamine dyes have been invaluable tools in biological research, the advent of advanced fluorophores like BDP TR offers significant improvements in key photophysical properties. Although the Stokes shift of BDP TR is comparable to that of traditional rhodamines, its vastly superior brightness and photostability make it an excellent choice for a wide range of fluorescence-based applications, from high-resolution microscopy to high-throughput screening. For researchers and drug development professionals seeking to push the boundaries of sensitivity and clarity in their experiments, BDP TR represents a compelling and advantageous alternative to its traditional rhodamine counterparts.

References

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • Fendt, L.-A., et al. (2019). Stokes shift microscopy by excitation and emission imaging. Optics Express, 27(6), 8345-8357.
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142–155.
  • Molecular Expressions. (n.d.). Fluorescence Microscopy: Overview of Excitation and Emission Fundamentals. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (1999). BODIPY Dyes for Fluorescence Polarization-Based Assays. Journal of Biomolecular Screening, 4(4), 213-220.
  • ResearchGate. (2018). Photo-physical characterization of Rhodamine B in liquid and solid solutions. Retrieved from [Link]

  • ResearchGate. (2020). Novel rhodamine dye with large Stokes shifts by fusing the 1,4-diethylpiperazine moiety and its applications in fast detection of Cu2+. Retrieved from [Link]

  • The Fayer Lab, Stanford University. (n.d.). Time-Dependent Stokes Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Stokes shift. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). What is the Stokes Shift?. Retrieved from [Link]

  • Peng, X., et al. (2018).
  • Chen, Y., et al. (2020). Novel rhodamine dye with large Stokes shifts by fusing the 1,4-diethylpiperazine moiety and its applications in fast detection of Cu2+. RSC Advances, 10(63), 38481-38486.
  • Brainly. (2025, April 9). [FREE] Why is a large Stokes shift beneficial?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of new rhodamine dyes with large Stokes shift. Retrieved from [Link]

Sources

Validation & Quality Control

HPLC-MS Analysis of BDP TR Alkyne Conjugates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The BDP TR Advantage

In the landscape of bioorthogonal chemistry, the BDP TR (BODIPY Texas Red) alkyne represents a significant evolution over traditional rhodamine and cyanine derivatives. While historically prized for their spectral properties, traditional fluorophores often falter during downstream characterization—specifically in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflows.

This guide provides a technical deep-dive into the HPLC-MS analysis of BDP TR alkyne conjugates. Unlike charged cyanines (e.g., Cy5) which can induce unpredictable retention shifts, or bulky rhodamines that suffer from isobaric interference, BDP TR offers a neutral, zwitterionic core with a unique isotopic signature, making it a superior candidate for high-fidelity proteomic and metabolomic profiling.

Technical Comparison: BDP TR vs. Alternatives

The choice of fluorophore dictates not just imaging quality, but the feasibility of mass spectrometric validation. The table below contrasts BDP TR Alkyne with its primary market alternatives: Cy5 Alkyne and TAMRA Alkyne .

Table 1: Physicochemical & MS Performance Metrics
FeatureBDP TR AlkyneCy5 AlkyneTAMRA Alkyne
Core Structure Boron-Dipyrromethene (Neutral/Zwitterionic)Polymethine (Fixed Positive Charge)Rhodamine (Cationic/Zwitterionic)
Emission Channel ROX / Texas Red (~616 nm)Far-Red (~670 nm)TRITC / Orange (~580 nm)
Photostability High (Resistant to bleaching)Low (Prone to oxidative degradation)Moderate
HPLC Hydrophobicity High (Elutes late on C18)Moderate to HighModerate
MS Ionization (ESI) Forms

and radical

Fixed charge

dominates

Isotopic Signature Distinct

pattern (1:4)
Standard Carbon envelopeStandard Carbon envelope
Protein Migration Minimal shift (Neutral core)Significant shift (Charge addition)Moderate shift

Expert Insight: The presence of Boron in BDP TR provides a built-in mass spectrometric "barcode." The natural abundance of


 (19.9%) and 

(80.1%) creates a distinct isotopic envelope that distinguishes dye-labeled peptides from background noise, a feature absent in Cy5 or TAMRA.

Experimental Workflow: From Conjugation to MS

The following workflow ensures high-efficiency labeling (CuAAC) followed by rigorous purification and analysis.

Diagram 1: Analytical Workflow

G Start Biomolecule-Azide Click CuAAC Reaction (CuSO4, THPTA, Ascorbate) Start->Click Reagent BDP TR Alkyne Reagent->Click Cleanup Precipitation / Desalting (Remove Excess Dye) Click->Cleanup 30-60 min @ RT HPLC RP-HPLC Separation (C18 Column) Cleanup->HPLC Clean Sample MS ESI-MS Analysis (Isotope & Frag Check) HPLC->MS Eluent Stream

Caption: Integrated workflow for BDP TR conjugation and downstream MS analysis.

Protocol 1: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate BDP TR Alkyne to an Azide-tagged protein/peptide.

  • Preparation:

    • Protein-Azide: Dissolve in PBS (pH 7.4) to 1–2 mg/mL.

    • BDP TR Alkyne: Prepare 10 mM stock in DMSO.

    • Catalyst Premix: Mix CuSO

      
       (1 mM final) with THPTA ligand  (5 mM final) in water. Note: THPTA is preferred over TBTA for aqueous solubility and protecting proteins from oxidation.
      
  • Reaction Assembly:

    • To the protein solution, add BDP TR Alkyne (2–5 molar equivalents).

    • Add Catalyst Premix.

    • Initiate by adding Sodium Ascorbate (5 mM final).

  • Incubation: Vortex gently; incubate for 1 hour at Room Temperature (RT) in the dark.

  • Quenching: Add EDTA (10 mM) to chelate copper.

Protocol 2: HPLC-MS Method

Objective: Separation of labeled conjugate from free dye and unlabeled protein.

  • System: Agilent 1290 Infinity II / Thermo Q-Exactive (or equivalent).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 Å).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient:

    • 0–2 min: 5% B (Desalting)

    • 2–20 min: 5%

      
       95% B (Linear Gradient)
      
    • 20–25 min: 95% B (Wash - Critical for hydrophobic BDP removal)

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV-Vis: 280 nm (Protein), 589 nm (BDP TR Abs Max).

    • MS: ESI Positive Mode, Scan range 300–2000 m/z.

Data Interpretation & Fragmentation Logic

Interpreting the mass spectrum of BDP TR conjugates requires understanding its unique ionization behavior. Unlike peptides that protonate predictably (


), BODIPY cores can form radical cations  (

) under ESI conditions.
Mass Shift Calculation

The theoretical mass addition upon conjugation is the molecular weight of the BDP TR Alkyne.

  • BDP TR Alkyne MW: ~461.3 Da

  • Net Mass Shift: +461.3 Da (Assuming no loss of N

    
     during click, which is standard for triazole formation).
    
Diagram 2: MS Fragmentation Pathway

BODIPY dyes exhibit a characteristic fragmentation pattern useful for confirmation.

Fragmentation Parent Precursor Ion [M+H]+ or [M]+• LossHF Loss of HF (-20 Da) Parent->LossHF CID/HCD BoronSig Isotopic Check 10B:11B (1:4) Parent->BoronSig MS1 Inspection CoreFrag Core Fragmentation (Loss of side chains) LossHF->CoreFrag High Energy

Caption: ESI-MS fragmentation logic for BODIPY derivatives. Note the characteristic HF loss.

Key Diagnostic Ions:
  • Precursor: Look for the expected conjugate mass. Check for the 1:4 isotopic ratio caused by Boron.[1]

  • Fragment 1 (Neutral Loss): A loss of 20 Da (HF) is highly characteristic of the BF

    
     core in BODIPY dyes.
    
  • Fragment 2 (Side Chains): Loss of methyl/ethyl groups or the propargyl linker if cleavage occurs at the amide bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Hydrophobic interaction of BDP with column.Increase column temperature to 40-50°C; Use a C4 column for larger proteins.
Low MS Signal Ion suppression or poor ionization of neutral core.Ensure 0.1% Formic Acid is present. Switch to Nano-ESI for higher sensitivity.
Precipitation BDP TR is highly hydrophobic.Add 5-10% DMSO or DMF to the aqueous buffer before adding the dye.
Copper Adducts Incomplete EDTA chelation.Use a desalting column (e.g., Zeba Spin) immediately after quenching.

References

  • Antibodies.com. (n.d.). BDP TR Alkyne (A270113) Specifications. Retrieved from [Link]

  • Ni, Y., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Bioconjugate Chemistry. Retrieved from [Link]

  • Bernier, D., et al. (2015). Fragmentation patterns of boron-dipyrromethene (BODIPY) dyes by electrospray ionization high-resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Guide: Validating Triazole Formation Using BDP TR Alkyne in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confirmation of triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a pivotal step in chemoproteomics and metabolic labeling. BDP TR Alkyne (Boron-Dipyrromethene Texas Red analog) represents a high-performance alternative to traditional cyanine and rhodamine-based click reagents.

While traditional dyes like ROX are prone to oxidative degradation, BDP TR offers exceptional photostability, a high quantum yield, and a neutral charge, facilitating superior membrane permeability. This guide provides an objective technical analysis of BDP TR Alkyne, detailing its mechanistic advantages, comparative performance, and a rigorous, self-validating protocol for confirming triazole conjugates in complex biological systems.

Mechanistic Foundation[1]

The core utility of BDP TR Alkyne lies in its participation in the CuAAC reaction, where it serves as the "click" reporter.[1] Unlike fluorogenic probes (which turn on only after reaction), BDP TR is constitutively fluorescent. Therefore, confirming triazole formation requires a protocol that rigorously distinguishes covalently bound dye from non-specifically adsorbed background.

The Reaction Pathway

The terminal alkyne on the BDP TR fluorophore reacts with an azide-labeled biomolecule (e.g., EdU-labeled DNA or AHA-labeled protein) in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.

G Azide Azide-Labeled Target (R-N3) Catalyst Cu(I) Catalyst (CuSO4 + THPTA + Ascorbate) Azide->Catalyst BDP BDP TR Alkyne (Fluorophore) BDP->Catalyst Triazole Stable 1,2,3-Triazole Conjugate Catalyst->Triazole Cycloaddition Signal Localized Fluorescence (Texas Red Channel) Triazole->Signal Validation

Figure 1: The CuAAC reaction pathway utilizing BDP TR Alkyne to label azide-tagged biomolecules.

Comparative Analysis: BDP TR vs. Alternatives

Selecting the correct fluorophore is critical for signal-to-noise ratio (SNR). BDP TR Alkyne is often compared to Alexa Fluor 594 Alkyne and Sulfo-Cyanine 5 Alkyne.

Performance Matrix
FeatureBDP TR Alkyne Alexa Fluor 594 Alkyne Sulfo-Cyanine 5 Alkyne ROX (Rhodamine X)
Core Structure Boron-DipyrrometheneSulfonated RhodamineSulfonated CyanineRhodamine
Charge Neutral (Lipophilic)Negative (Hydrophilic)Negative (Hydrophilic)Zwitterionic
Photostability Excellent HighModerateLow (Oxidation prone)
Quantum Yield ~0.9 (High)~0.66~0.28~0.7
Membrane Permeability High (Intracellular targets)Low (Requires permeabilization)LowModerate
Emission Channel Texas Red / ROXTexas Red / ROXCy5 (Far Red)ROX
Stokes Shift Small (~25 nm)Moderate (~27 nm)Moderate (~20 nm)Large

Key Insight: BDP TR is the superior choice for intracellular staining where deep tissue/cell penetration is required due to its neutral charge. However, because it is hydrophobic, it requires careful washing with organic-containing buffers (e.g., BSA or low % Tween) to remove non-specific background binding.

Experimental Protocol: The Self-Validating System

To confirm triazole formation, one cannot simply "add and read." The protocol must prove that the signal originates from the specific 1,2,3-triazole linkage.

Materials
  • Probe: BDP TR Alkyne (Stock: 5 mM in DMSO).

  • Catalyst System: CuSO4 (100 mM), THPTA Ligand (500 mM), Sodium Ascorbate (freshly prepared 100 mM).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Wash Buffer: PBS + 0.1% Tween-20 + 3% BSA (BSA is critical for scavenging lipophilic BDP dye).

Step-by-Step Methodology
Phase 1: Metabolic Labeling (The Setup)
  • Incubate cells with the azide-containing metabolic precursor (e.g., 10 µM EdU for DNA or AHA for proteins) for the desired duration.

  • Negative Control (Essential): Prepare a parallel sample treated with DMSO vehicle only (no azide precursor). This validates that BDP TR does not bind non-specifically to the cell.

Phase 2: Fixation & Permeabilization
  • Fix cells with 4% PFA for 15 minutes.

  • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Wash 3x with PBS.

Phase 3: The Click Reaction (Triazole Formation)

Critical: Prepare the Click Cocktail immediately before use. Add reagents in this specific order to prevent Cu(I) precipitation.

  • Reaction Buffer: PBS (pH 7.4).

  • CuSO4: Add to final concentration of 1 mM.

  • THPTA Ligand: Add to final 2 mM (Maintain 1:2 to 1:5 Cu:Ligand ratio to protect biomolecules).

  • BDP TR Alkyne: Add to final 1–5 µM.

  • Sodium Ascorbate: Add last to final 10 mM. (This initiates the reduction of Cu(II) to Cu(I)).

Incubate for 30 minutes at room temperature in the dark.

Phase 4: Rigorous Washing (The Validation Step)

Because BDP TR is not fluorogenic, unreacted dye will fluoresce.

  • Wash 2x with PBS + 3% BSA (BSA sequesters free lipophilic dye).

  • Wash 2x with PBS + 0.1% Tween-20.

  • Wash 1x with PBS.

Validation & Data Interpretation

Successful triazole formation is confirmed through specific signal localization compared to controls.

Validation Logic Flow

Use the following decision tree to interpret your results.

Validation Start Acquire Image/Flow Data (Ex: 590nm / Em: 620nm) ControlCheck Check Negative Control (No Azide Precursor) Start->ControlCheck Signal Is there Signal in Control? ControlCheck->Signal HighBg High Background: Non-specific binding. Action: Increase BSA wash. Signal->HighBg Yes Clean Clean Background: Proceed to Sample Signal->Clean No SampleCheck Check Experimental Sample Clean->SampleCheck Localization Is Signal Localized? (e.g., Nuclear for EdU) SampleCheck->Localization Success VALIDATED: Triazole formed successfully. Localization->Success Yes Failure FAILURE: Reaction failed. Check Cu(I) generation. Localization->Failure No

Figure 2: Logic flow for validating specific triazole formation versus background noise.

Quantitative Assessment
  • Fluorescence Microscopy: Look for high contrast. If labeling DNA (EdU), nuclei should be bright red (BDP TR) with black cytoplasm. If cytoplasm is hazy, the washing step (Phase 4) was insufficient.

  • Flow Cytometry: The experimental population should show a distinct log-shift (typically >2 decades) in intensity compared to the negative control.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Lumiprobe Corporation. (n.d.). BDP TR Alkyne Spectral Properties and Protocol. Lumiprobe Product Literature.

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Thermo Fisher Scientific. (n.d.). Click Chemistry Tools & Reagents Guide.

Sources

Technical Guide: SDS-PAGE Fluorescence Imaging of BDP TR Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for BDP TR in Proteomics

In the landscape of fluorescent protein analysis, BDP TR (Boron-Dipyrromethene Texas Red analog) has emerged as a superior alternative to traditional rhodamine and cyanine dyes for SDS-PAGE applications. While traditional dyes like Texas Red or Cy5 are industry standards, they often suffer from significant drawbacks in electrophoretic workflows: poor photostability, pH sensitivity, and—most critically—electrophoretic mobility shifts caused by the fluorophore's intrinsic charge.

BDP TR distinguishes itself through its electrically neutral (zwitterionic) core structure . Unlike negatively charged sulfonated dyes (e.g., Alexa Fluor 594) or positively charged rhodamines, BDP TR minimizes the alteration of the protein's native charge-to-mass ratio established by SDS. This guide details the mechanistic advantages of BDP TR, provides a validated labeling protocol, and objectively compares its performance against market alternatives.

Technical Deep Dive: Photophysics & Chemistry

The "Gel Shift" Phenomenon

The accuracy of SDS-PAGE relies on the principle that Sodium Dodecyl Sulfate (SDS) imparts a uniform negative charge to proteins, ensuring separation occurs strictly by mass.[1]

  • The Problem: Conventional fluorophores often carry a net charge. When conjugated to a protein, they alter the charge-to-mass ratio. A highly negatively charged dye (like Fluorescein/FITC) increases the net negative charge, causing the protein to migrate faster than expected. Conversely, bulky or positively charged dyes can cause "drag."

  • The BDP TR Solution: BDP TR is based on the BODIPY scaffold, which is relatively hydrophobic and electrically neutral. This ensures that the migration distance reflects the protein's molecular weight, not the dye's charge.

Spectral Properties

BDP TR is engineered to match the ROX/Texas Red channel , making it compatible with standard laser scanners (e.g., Typhoon, PharosFX) and fluorescence microscopes.

  • Excitation Max: ~589 nm[2][3][4][5][6][7]

  • Emission Max: ~616 nm[2][3][4][6][7][8]

  • Quantum Yield: ~0.9 (Near unity, significantly brighter than Texas Red)[2]

  • Photostability: High resilience to photobleaching allows for extended exposure times during faint band detection.

Comparative Analysis

The following tables contrast BDP TR against standard in-gel detection methods.

Table 1: Performance Metrics vs. Alternatives
FeatureBDP TR (Pre-labeling) Coomassie Blue (Post-stain) Silver Stain (Post-stain) Cy5 / Alexa 647 (Pre-labeling)
Sensitivity < 0.1 ng (High)~50 ng (Low)~0.5 ng (High)< 0.1 ng (High)
Dynamic Range 3-4 orders of magnitude ~1 orderNon-linear (Saturation)3-4 orders
Labeling Time 15 min (Pre-run)2-4 hours (Post-run)4-8 hours (Post-run)15 min (Pre-run)
Gel Shift Minimal (Neutral Core) NoneNoneModerate (Neg. Charge)
Downstream Utility Western Blot / MS compatible MS compatibleDifficult for MSWestern Blot / MS compatible
Photostability Excellent N/AN/AModerate
Table 2: Chemical Property Comparison
PropertyBDP TRTexas Red (Sulforhodamine 101)Alexa Fluor 594
Core Structure BODIPY (Boron-dipyrromethene)RhodamineRhodamine derivative
Net Charge Neutral / ZwitterionicMixed/VariableStrongly Negative (Sulfonated)
Quantum Yield ~0.90~0.50~0.66
pH Stability High (pH 3–10)ModerateHigh

Visualizing the Advantage

The following diagrams illustrate the workflow and the mechanistic difference in migration.

Diagram 1: The "Gel Shift" Mechanism

This diagram contrasts how charged dyes distort protein migration compared to the neutral BDP TR.

GelShift cluster_0 SDS-PAGE Migration Physics cluster_1 Migration Outcome Protein Native Protein (MW: 50 kDa) SDS SDS Binding (Uniform Neg Charge) Protein->SDS Denaturation ChargedDye Charged Dye (e.g., Cy5) Adds Negative Charge SDS->ChargedDye Conjugation BDPDye BDP TR Dye (Neutral Charge) SDS->BDPDye Conjugation ShiftedBand Anomalous Migration (Appears as ~45 kDa) ChargedDye->ShiftedBand Electrophoresis (Charge Bias) TrueBand Accurate Migration (Appears as 50 kDa) BDPDye->TrueBand Electrophoresis (Mass Only)

Caption: BDP TR maintains the native charge-to-mass ratio dictated by SDS, whereas charged dyes can accelerate migration, leading to inaccurate molecular weight estimation.

Experimental Protocol: Pre-Electrophoresis Labeling

This protocol uses BDP TR NHS Ester (Amine-reactive) to label lysine residues.[5] This is the most robust method for total protein profiling before loading the gel.

Materials Required[1][2][4][5][7][9][10][11][12][13][14]
  • Protein Sample: 1–10 mg/mL in amine-free buffer (PBS, HEPES, or Bicarbonate). Avoid Tris or Glycine.

  • Labeling Reagent: BDP TR NHS Ester (dissolved in anhydrous DMSO or DMF at 10 mg/mL).

  • Purification: Zeba Spin Desalting Columns or Dialysis cassettes (optional for SDS-PAGE, mandatory for cell work).

  • Stop Solution: 1M Tris-HCl (pH 8.0).

Step-by-Step Workflow
  • Preparation:

    • Ensure protein is in a pH 8.3–8.5 buffer (Sodium Bicarbonate is ideal).[9]

    • Calculate the molar ratio.[9] For SDS-PAGE visualization, a dye-to-protein ratio of 1:1 to 3:1 is sufficient. Over-labeling can cause precipitation.

  • Reaction:

    • Add the BDP TR NHS ester solution to the protein sample.[2]

    • Mix immediately by gentle pipetting.

    • Incubate for 15–30 minutes at room temperature in the dark.

  • Quenching:

    • Add Stop Solution (Tris-HCl) to a final concentration of 50–100 mM. Incubate for 5 minutes. The free amine in Tris reacts with excess NHS ester, neutralizing it.

  • SDS-PAGE Loading:

    • Add 4X Laemmli Sample Buffer (containing SDS and reducing agent like DTT/BME) to the quenched reaction.

    • Heat: Boil at 95°C for 5 minutes.

    • Load: Load directly onto the gel. Note: Unreacted hydrolyzed dye will run at the dye front (<1 kDa) and will not interfere with protein bands.

Diagram 2: Experimental Decision Matrix

Workflow Start Protein Sample CheckBuffer Is Buffer Amine-Free? Start->CheckBuffer Dialysis Dialyze into PBS/Bicarbonate CheckBuffer->Dialysis No (Tris/Glycine present) Labeling Add BDP TR NHS Ester (15 min, RT) CheckBuffer->Labeling Yes Dialysis->Labeling Quench Quench with Tris Labeling->Quench Denature Add SDS + Boil Quench->Denature RunGel Run SDS-PAGE Denature->RunGel Image Image (Ex 589 / Em 616) RunGel->Image

Caption: Optimized workflow for BDP TR labeling. Buffer exchange is critical if the starting sample contains primary amines (Tris/Glycine).

Validation & Troubleshooting

Validating Labeling Efficiency (Degree of Labeling - DOL)

Before running the gel, measure absorbance at 280 nm (Protein) and 589 nm (Dye) using a Nanodrop.

  • Formula:

    
    
    
  • Note: For BDP TR, the Correction Factor (CF280) is typically 0.19 .[3][4][6][7]

Common Issues
  • Precipitation: BDP TR is hydrophobic. If the protein precipitates upon dye addition, add DMSO to the reaction (up to 10% v/v) or reduce the dye-to-protein ratio.

  • Smearing: Indicates over-labeling or protein degradation. Reduce incubation time or dye concentration.

  • Weak Signal: Check the pH of the reaction buffer. NHS esters hydrolyze rapidly; if the pH < 7.5, reactivity is poor.

References

  • Bio-Rad Laboratories. (n.d.). Fluorescence Detection Sensitivity in SDS-PAGE: A Comparison of Stains. Retrieved from [Link]

  • Rath, A., et al. (2009). Detergent binding explains anomalous SDS-PAGE migration of membrane proteins. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry of BDP TR Conjugates: Understanding and Interpreting the Mass Shift

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the precise characterization of the final product is paramount. When a fluorescent label like BODIPY™ TR-X (BDP TR-X) is conjugated to a protein, confirming the success and stoichiometry of the reaction is a critical quality control step. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, providing an accurate readout of the mass shift that occurs upon conjugation.

This guide provides an in-depth technical comparison and practical insights into the mass spectrometry analysis of BDP TR-X conjugated proteins. We will move beyond a simple recitation of protocols to explain the underlying principles and experimental choices, ensuring a robust and self-validating analytical workflow.

The Fundamental Principle: Detecting the Mass Shift

The core of this analysis lies in a simple yet profound principle: the covalent attachment of a BDP TR-X molecule to a protein will increase the protein's overall mass. By precisely measuring the mass of the protein before and after the conjugation reaction, we can confirm the addition of the dye and even determine the number of dye molecules attached, a metric known as the dye-to-protein ratio (DAR).

Electrospray ionization (ESI) is the most common ionization technique for analyzing large biomolecules like proteins and their conjugates.[1] ESI is a "soft" ionization method, meaning it can convert molecules from a liquid solution into gas-phase ions with minimal fragmentation, preserving the intact conjugate for mass analysis.[2] In the mass spectrometer, these ions are separated based on their mass-to-charge ratio (m/z). For large molecules like proteins, ESI typically produces a series of multiply charged ions.[3] Sophisticated deconvolution algorithms are then used to process this series of peaks and calculate the neutral molecular weight of the protein or protein conjugate.[3][4]

BDP TR-X Conjugation: The Chemistry and the Mass Addition

BDP TR-X is frequently supplied as an N-hydroxysuccinimidyl (NHS) ester. This functional group readily reacts with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[5][6]

During this reaction, the N-hydroxysuccinimide portion is released as a leaving group. Therefore, the mass added to the protein is not the full molecular weight of the BDP TR-X NHS ester, but rather the mass of the BDP TR-X moiety that forms the covalent bond.

ComponentMolecular Weight (Da)
BDP TR-X NHS Ester 634.46
N-Hydroxysuccinimide (Leaving Group) 115.09[7]
Mass of Conjugated BDP TR-X Moiety 519.37

This calculated mass addition of 519.37 Da for each BDP TR-X molecule is the theoretical mass shift we expect to observe in our mass spectrometry data.

Workflow for BDP TR-X Conjugation and Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the conjugation of BDP TR-X to a protein and its subsequent analysis by mass spectrometry.

BDP_TR_Conjugation_MS_Workflow cluster_conjugation Bioconjugation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Solution (e.g., Antibody in Bicarbonate Buffer) Reaction Conjugation Reaction (pH 8.3-9.0, RT, 1-2 hours) Protein->Reaction BDP_TR BDP TR-X NHS Ester (in DMSO) BDP_TR->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Conjugate Purified BDP TR-Protein Conjugate Purification->Conjugate Sample_Prep Sample Preparation (Dilution, Desalting) Conjugate->Sample_Prep LC_MS LC-MS Analysis (ESI-QTOF or Orbitrap) Sample_Prep->LC_MS Data_Acquisition Data Acquisition (m/z spectrum) LC_MS->Data_Acquisition Deconvolution Deconvolution (Mass Spectrum) Data_Acquisition->Deconvolution Analysis Data Analysis (Mass Shift, DAR) Deconvolution->Analysis

Figure 1: Workflow for BDP TR-X conjugation and subsequent mass spectrometry analysis.

Experimental Protocols

Protocol 1: BDP TR-X NHS Ester Labeling of an Antibody

This protocol provides a general procedure for labeling an IgG antibody with BDP TR-X NHS ester. The molar ratio of dye to antibody may need to be optimized for your specific application.

Materials:

  • IgG Antibody (at least 2 mg/mL)

  • BDP TR-X NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[8]

  • Purification Column (e.g., Sephadex G-25 size-exclusion column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against the labeling buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the BDP TR-X NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the reactive dye solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

Protocol 2: Mass Spectrometry Analysis of the BDP TR-X Conjugate

This protocol outlines the general steps for analyzing the intact mass of the conjugated antibody using LC-MS with an electrospray ionization source.

Materials:

  • Purified BDP TR-X conjugated antibody

  • Unconjugated antibody (control)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase column suitable for protein analysis (e.g., C4)

Procedure:

  • Sample Preparation: Dilute both the conjugated and unconjugated antibody samples to approximately 0.1-0.5 mg/mL in Mobile Phase A.

  • LC Separation:

    • Inject 1-5 µg of the prepared sample onto the LC system.

    • Use a shallow gradient of Mobile Phase B to elute the protein from the column. A typical gradient might be 5-95% B over 10-15 minutes. The organic solvent helps to denature the protein, leading to a wider charge state distribution and often better signal in the mass spectrometer.

  • Mass Spectrometry Acquisition (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 250 - 350 °C

    • Mass Range: 1000 - 4000 m/z (this will depend on the expected charge states of your protein)

    • In-Source Fragmentation: Keep the cone voltage or fragmentor voltage low initially to minimize in-source decay. This may need to be optimized.[9]

  • Data Processing:

    • Sum the spectra across the protein elution peak.

    • Use a deconvolution algorithm (e.g., MaxEnt1, ReSpect) to convert the m/z spectrum into a zero-charge mass spectrum.

    • Compare the deconvoluted mass of the conjugated antibody to the unconjugated control to determine the mass shift and calculate the DAR.

Interpreting the Mass Spectrum: What to Expect

Upon successful conjugation, the deconvoluted mass spectrum of the BDP TR-X labeled protein will show a series of peaks. Each peak corresponds to the protein with a different number of dye molecules attached.

Table 1: Expected Mass Shifts for BDP TR-X Conjugation to a Hypothetical 150 kDa Antibody

SpeciesNumber of BDP TR-X MoleculesTheoretical Mass (Da)Expected Mass Shift (Da)
Unconjugated Antibody0150,000.000
DAR 11150,519.37+519.37
DAR 22151,038.74+1038.74
DAR 33151,558.11+1558.11
DAR 44152,077.48+2077.48

The distribution and intensity of these peaks will reflect the efficiency and stoichiometry of the conjugation reaction.

Comparison with Alternative Dyes for Mass Spectrometry

While many fluorescent dyes can be used for protein labeling, their behavior in the mass spectrometer can differ.

  • Cyanine Dyes (e.g., Cy3, Cy5): These are widely used fluorescent labels. In mass spectrometry, they generally behave well, adding a defined mass. However, their fragmentation patterns can sometimes be complex.

  • Alexa Fluor™ Dyes: This family of dyes is known for its excellent photostability and brightness. They are sulfonated, which can sometimes affect the charge state distribution of the protein in the mass spectrometer.

  • BODIPY Dyes (including BDP TR-X): BODIPY dyes have some unique characteristics that can be advantageous in mass spectrometry.

    • Boron Isotopic Signature: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%). This results in a characteristic isotopic pattern in the mass spectrum that can be used as a unique identifier for labeled peptides or proteins.[2]

    • In-Source Fragmentation: BODIPY dyes can sometimes undergo in-source fragmentation, often observed as a neutral loss of hydrofluoric acid (HF).[2] While this can complicate the spectrum, it can also serve as a diagnostic marker for the presence of the dye. Adjusting the in-source fragmentation energy can help to control this phenomenon.[9][10]

The choice of dye will depend on the specific requirements of your experiment. If the primary goal is simply to confirm conjugation and determine the DAR, most common amine-reactive dyes will suffice. However, for more complex experiments, such as peptide mapping to identify the sites of conjugation, the unique features of BODIPY dyes may offer additional analytical power.

Conclusion: A Powerful Tool for Bioconjugate Characterization

Mass spectrometry is an unparalleled technique for the detailed characterization of BDP TR-X conjugated proteins. By understanding the principles of electrospray ionization, the chemistry of the conjugation reaction, and the expected mass shift, researchers can confidently assess the quality of their bioconjugates. This guide provides the foundational knowledge and practical protocols to implement a robust and reliable workflow for the mass spectrometric analysis of fluorescently labeled proteins, ensuring the integrity and consistency of your research and development efforts.

References

  • Principles of Electrospray Ionization. (2013). Conway Institute, University College Dublin. [Link]

  • N-Hydroxysuccinimide. PubChem. [Link]

  • Hernandez, P., & Müller, M. (2010). Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond. Journal of the American Society for Mass Spectrometry, 21(11), 1861–1874. [Link]

  • High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates. Analytical Chemistry. [Link]

  • Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling. Journal of the American Society for Mass Spectrometry. [Link]

  • Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]

  • Mass Spectrometry as a tool for the Bioanalysis of Antibody-Drug Conjugates (ADCs). Quality Assistance. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]

  • Unifying Fluorescence Microscopy and Mass Spectrometry for Studying Protein Complexes in Cells. National Institutes of Health. [Link]

  • Parsimonious Charge Deconvolution for Native Mass Spectrometry. National Institutes of Health. [Link]

  • A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. G-Biosciences. [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv. [Link]

  • Current Challenges in Mass Spectrometry Instruments. AZoLifeSciences. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • How does fluorescent labeling affect the binding kinetics of proteins with intact cells? National Institutes of Health. [Link]

  • Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ResearchGate. [Link]

  • Fluorescent labeling and modification of proteins. National Institutes of Health. [Link]

Sources

NMR Characterization of BDP TR Alkyne Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In bioorthogonal chemistry, specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the purity of the labeling reagent is the rate-limiting step for reaction stoichiometry and fluorescence efficiency.[1] BDP TR Alkyne (a BODIPY-based Texas Red analog) offers superior photostability compared to traditional Rhodamine derivatives, but its synthesis involves complex boron-complexation steps that can leave non-fluorescent impurities undetectable by UV-Vis HPLC alone.[1]

The Solution: This guide establishes Nuclear Magnetic Resonance (NMR) not just as a structural confirmation tool, but as the primary quantitative method for validating BDP TR Alkyne purity. We compare this approach against standard HPLC-MS workflows and traditional Texas Red reagents, demonstrating why NMR is the "Gold Standard" for ensuring the integrity of the BF₂ core and the alkyne "click" handle.

Comparative Analysis: BDP TR Alkyne vs. Alternatives

Product Class Comparison: BODIPY (BDP) vs. Rhodamine (Texas Red)

Before characterizing purity, it is critical to understand what we are characterizing.

FeatureBDP TR Alkyne (BODIPY Core)Standard Texas Red Alkyne (Rhodamine Core)Impact on Purity Analysis
Core Structure Neutral, Boron-DipyrrometheneCationic/Zwitterionic XantheneBDP is soluble in CDCl₃; TR often requires DMSO/MeOD.[1]
Photostability High (Resistant to bleaching)Moderate (Prone to photobleaching)BDP samples degrade less during long NMR acquisition.
Synthesis Risk BF₂ Decomplexation Sulfonation isomerismCritical: NMR must confirm Boron-Fluorine bond integrity.[1]
Aggregation High (H-aggregates in polar solvents)ModerateBDP requires specific NMR solvent protocols to prevent line broadening.[1]
Methodological Comparison: NMR vs. HPLC-MS

Why is HPLC insufficient for BDP TR Alkyne?

Diagnostic CapabilityHPLC-MS (Standard QC)qNMR (Proposed Gold Standard)
Purity % Measures relative absorbance at specific

.[1]
Measures molar ratio of all protons.
Inorganic Salts Invisible (elute in void volume).Visible (if protons present) or inferred by mass balance.
BF₂ Core Integrity Mass spec shows parent ion, but not complex stability.19F NMR definitively proves F-B-F bond existence.
Solvent Residue Often invisible (e.g., water, chloroform).Quantifiable (residual DCM/THF can be toxic to cells).
Alkyne Degradation Hard to distinguish internal vs. terminal alkyne.1H NMR clearly shows terminal alkyne proton (~2.5 ppm).

Technical Deep Dive: The NMR Characterization Protocol

Structural Diagnostics

The BDP TR Alkyne structure consists of a BODIPY core (often with thiophene or aryl substituents for red-shifting), a linker (often phenoxy-acetamide), and a terminal alkyne.[1]

Key Diagnostic Signals (1H NMR in CDCl₃):

  • The "Click" Handle (Alkyne): Look for a triplet at

    
     2.4 – 2.6 ppm  (
    
    
    
    Hz).
    • Failure Mode: Disappearance of this peak indicates alkyne degradation or polymerization.

  • The Linker (Acetamide -CH₂-): A doublet or singlet around

    
     4.0 – 4.2 ppm .[1]
    
    • Integration Check: This integrates to 2H and serves as the internal standard for the alkyne proton (1H). Ratio must be 2:1.

  • The BODIPY Core:

    • Aromatic/Heteroaromatic protons (Thiophene/Phenyl) appear in the

      
       6.5 – 8.0 ppm  region.
      
    • Impurity Alert: Sharp singlets in the

      
       6.0 – 6.5 ppm region often indicate pyrrole starting materials  that failed to condense.
      

Key Diagnostic Signals (19F NMR):

  • The BF₂ Signature: A quartet (due to ¹¹B coupling) at approximately

    
     -145 ppm .[1]
    
    • Failure Mode: A singlet or broad undefined peak here indicates hydrolysis of the BF₂ core (loss of fluorescence).

Experimental Protocol: Avoiding Aggregation

BODIPY dyes are lipophilic and prone to


-

stacking (H-aggregation), which causes severe peak broadening in NMR, mimicking the appearance of paramagnetic impurities or polymers.[1]

Step-by-Step Workflow:

  • Solvent Selection:

    • Primary: Deuterated Chloroform (CDCl₃). Best for solubility and sharp peaks.

    • Alternative: Deuterated Methylene Chloride (CD₂Cl₂). Use if the sample is an NHS-ester variant (sensitive to acid in CDCl₃).[1]

    • Avoid: DMSO-d₆ or D₂O unless the specific derivative is sulfonated/water-soluble.[1] DMSO often promotes stacking for neutral BODIPYs.

  • Concentration Optimization:

    • Target 3–5 mg in 0.6 mL solvent.

    • Warning: Exceeding 10 mM often leads to concentration-dependent broadening.[1]

  • Acquisition:

    • Standard pulse sequence (zg30).

    • Relaxation delay (D1): Set to 2.0 s (longer than standard) to ensure full relaxation of the rigid aromatic core protons for accurate integration.

    • Scans: 64–128 scans to visualize minor impurities (<1%).

Visualizations

Workflow: From Synthesis to Validation

This diagram illustrates the critical decision points where NMR saves time compared to relying solely on HPLC.

QC_Workflow Synthesis BDP TR Synthesis (Condensation + BF3 Complexation) Crude Crude Product (Contains Pyrroles/Salts) Synthesis->Crude Purification Silica Gel / HPLC Purification Crude->Purification Check_HPLC HPLC-MS Check Purification->Check_HPLC Check_NMR 1H & 19F NMR Validation Check_HPLC->Check_NMR Mass OK Check Structure Decision Pass Criteria? Check_NMR->Decision Final Certified BDP TR Alkyne (Ready for Click) Decision->Final Integrals Correct BF2 Intact Repurify Re-Purify Decision->Repurify Solvents/Impurities Detected Repurify->Purification

Caption: Integrated QC workflow prioritizing NMR validation post-HPLC to detect non-chromophoric impurities and structural defects.

Logic Gate: NMR Impurity Identification

How to interpret the spectrum to identify specific failure modes.

NMR_Logic Spectrum Acquire 1H NMR (CDCl3) Alkyne_Region Region: 2.0 - 2.6 ppm Spectrum->Alkyne_Region Aromatic_Region Region: 6.0 - 8.0 ppm Spectrum->Aromatic_Region Check_Triplet Triplet Present? Alkyne_Region->Check_Triplet Check_Pyrrole Sharp Singlets @ 6.0-6.5 ppm? Aromatic_Region->Check_Pyrrole Result_Good_Alk Alkyne Intact Check_Triplet->Result_Good_Alk Yes Result_Bad_Alk Degraded/Polymerized Check_Triplet->Result_Bad_Alk No/Broad Result_Pure_Core Core Clean Check_Pyrrole->Result_Pure_Core No Result_Impurity Unreacted Pyrrole Contamination Check_Pyrrole->Result_Impurity Yes

Caption: Diagnostic logic for interpreting 1H NMR spectra of BDP TR Alkyne to identify common synthesis failures.

Performance Data Summary

The following table summarizes the typical purity specifications required for high-efficiency "Click" reactions.

ParameterSpecificationVerification Method
Purity > 95%HPLC (254 nm & 590 nm) + 1H NMR
Alkyne Functionality > 90% active1H NMR (Integration of

2.5 vs Core)
Solvent Content < 1% wt/wt1H NMR (DCM/DMF/Water peaks)
Identity M+ confirmedLC-MS (ESI+)
Fluorescence QY ~0.9 (in MeOH)Fluorescence Spectroscopy

Expert Insight: While commercial vendors list >95% purity, "Click" reactions are highly sensitive to copper-chelating impurities.[1] NMR is the only method that detects trace amines or thiols (often used in synthesis) that might poison the Cu(I) catalyst, causing reaction failure even if the dye appears pure by HPLC.

References

  • Antibodies.com. BDP TR Alkyne (A270113) Specifications.[2] Retrieved from [Link][1]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties.[][4] Chemical Reviews, 107(11), 4891-4932.[1] [Link]

Sources

Technical Assessment: Labeling Efficiency of BDP TR Click Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioorthogonal labeling, BDP TR (Bodipy Texas Red) Azide represents a high-performance alternative to traditional rhodamine-based click reagents. While Alexa Fluor® 594 remains the hydrophilic gold standard for antibody conjugation, BDP TR offers distinct advantages in click chemistry applications due to its compact molecular footprint, exceptional quantum yield (~0.9), and superior photostability.

This guide provides a rigorous technical assessment of BDP TR labeling efficiency, specifically focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is designed to help researchers move beyond generic protocols and understand the physicochemical drivers of labeling success.

The Chemistry of Efficiency: BDP TR vs. Alternatives

Labeling efficiency is a composite metric derived from two factors: Reaction Yield (how many fluorophores attach) and Fluorescence Output (how bright each attached fluorophore is).

Spectral & Kinetic Comparison

BDP TR is a Boron-dipyrromethene dye.[1] Unlike Cyanine or Rhodamine dyes, the BDP core is electrically neutral and relatively hydrophobic. This structural difference dictates its performance.

FeatureBDP TR Azide TAMRA Azide Alexa Fluor® 594 Azide
Core Structure Bodipy (Rigid, Neutral)Rhodamine (Planar, Cationic)Sulfonated Coumarin/Rhodamine
Ex / Em (nm) 589 / 616546 / 579590 / 617
Quantum Yield (Φ) ~0.90 (Very High)~0.30 - 0.60~0.66
Extinction Coeff. (ε) 69,000 M⁻¹cm⁻¹90,000 M⁻¹cm⁻¹90,000 M⁻¹cm⁻¹
Photostability Excellent ModerateHigh
Solubility Low (Requires DMSO/DMF)ModerateHigh (Water soluble)
Steric Hindrance Low (Compact molecule)MediumHigh (Bulky sulfonates)
The "Efficiency" Verdict
  • Brightness Efficiency: While Alexa 594 has a higher extinction coefficient (absorbs more light), BDP TR has a significantly higher quantum yield (wastes less energy as heat). In dense labeling scenarios (e.g., EdU DNA labeling), BDP TR often yields sharper, crisper signals because it is less prone to self-quenching than Rhodamines.

  • Kinetic Efficiency: The BDP TR molecule is smaller and uncharged. In CuAAC reactions within crowded cellular matrices (e.g., nuclear chromatin), BDP TR Azide exhibits faster diffusion rates than bulky, negatively charged sulfonated dyes, leading to faster saturation of alkyne sites.

Mechanistic Visualization

To understand where efficiency is lost or gained, we must visualize the CuAAC reaction pathway. The primary failure mode in BDP TR labeling is Cu(I) oxidation or dye precipitation before the reaction occurs.

G cluster_0 Reagents cluster_1 Catalytic Cycle Azide BDP TR Azide (Hydrophobic) Cu1 Active Cu(I) Species Azide->Cu1 Complexation Alkyne Biomolecule-Alkyne (e.g., EdU-DNA) Alkyne->Cu1 Cu2 CuSO4 (Cu2+) Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 Product Stable Triazole Conjugate Cu1->Product Cycloaddition Oxidation Inactive Cu(II) (Reaction Stalls) Cu1->Oxidation O2 Exposure (Avoid!) Ligand THPTA/TBTA (Stabilizer) Ligand->Cu1 Protects

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism. Note that BDP TR efficiency relies heavily on solvent compatibility to maintain the Azide in solution during the catalytic cycle.

Validated Experimental Protocol: EdU Nuclear Labeling

This protocol is designed to assess BDP TR efficiency against a known benchmark (e.g., TAMRA or Alexa 594). It includes specific "Self-Validating" checkpoints to ensure the chemistry is working.

Materials
  • BDP TR Azide: 10 mM stock in anhydrous DMSO.

  • Reaction Buffer: 100 mM Tris, pH 8.5 (BDP fluorescence is stable pH 3–10, but the reaction prefers basic).

  • Catalyst: CuSO4 (100 mM) + THPTA Ligand (recommended over TBTA for water solubility).

  • Reductant: Sodium Ascorbate (freshly prepared 100 mM).

Step-by-Step Workflow

Step 1: Metabolic Labeling (Pulse) Incubate cells with 10 µM EdU for 1-2 hours.

  • Control: Leave one well without EdU (Negative Control for non-specific BDP binding).

Step 2: Fixation & Permeabilization Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100 (20 min).

  • Critical: Wash 3x with PBS + 3% BSA. BSA blocks hydrophobic pockets where BDP TR might stick non-specifically.

Step 3: The "Cocktail" Assembly (The Efficiency Checkpoint) Prepare the reaction cocktail immediately before use. Add in this exact order to prevent Cu(I) disproportionation:

  • PBS (buffer)

  • CuSO4 (2 mM final)

  • THPTA Ligand (10 mM final) -> Vortex. Solution should remain clear blue.

  • BDP TR Azide (5 µM final) -> Vortex. Ensure no precipitate forms.

  • Sodium Ascorbate (10 mM final) -> Add last. Solution turns colorless/pale yellow.

Self-Validating Checkpoint: If the solution turns brown or precipitates immediately after adding Ascorbate, the Cu(I) has oxidized or the dye has crashed out. Discard and restart.

Step 4: Reaction Incubate samples for 30 minutes at Room Temperature, protected from light.

Step 5: The "Clean-Up" Wash 3x with PBS + 0.1% Tween-20.

  • Why Tween? BDP TR is hydrophobic. Tween helps strip unbound dye from lipid membranes, improving the Signal-to-Noise ratio (SNR).

Assessing the Data: Efficiency Metrics

When analyzing your results, use the following framework to determine if BDP TR is performing efficiently compared to alternatives.

Quantitative Analysis (Flow Cytometry or High-Content Screening)
MetricObservationInterpretation
Stain Index (SI)

Higher is better. BDP TR typically yields a higher SI than TAMRA due to lower background (if washed properly) and higher QY.
Coefficient of Variation (CV) Spread of the positive peakLower is better. High CV suggests inconsistent click reaction efficiency (e.g., dye precipitation).
Photobleaching Rate Intensity loss over 60s exposureSlower is better. BDP TR should retain >80% signal where Texas Red drops to <50%.
Troubleshooting Low Efficiency

If your BDP TR signal is weak, follow this logic tree:

Troubleshooting Start Problem: Low Signal or High Background Check1 Is the solution cloudy? Start->Check1 Check2 Did you use THPTA? Check1->Check2 No Sol1 Dye Precipitated. Increase DMSO to 10% in cocktail. Check1->Sol1 Yes Check3 Is the background high? Check2->Check3 Yes Sol2 Cu(I) Oxidized. Switch from TBTA to THPTA and use fresh Ascorbate. Check2->Sol2 No Sol3 Hydrophobic Sticking. Increase Tween-20 washes or reduce dye conc. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for optimizing BDP TR labeling efficiency.

Conclusion

BDP TR Azide is a superior choice for applications requiring high photostability and maximal brightness in the red channel. Its labeling efficiency in click chemistry is comparable or superior to Alexa Fluor 594, provided that the user accounts for its hydrophobicity by maintaining appropriate organic co-solvent levels (DMSO) and using aggressive wash steps (Tween-20).

For researchers performing long-term time-lapse imaging or super-resolution microscopy (STED/STORM) on clicked samples, BDP TR is the recommended standard over TAMRA or Texas Red.

References

  • National Institutes of Health (PMC). Comparison of Photobleaching and Photostability Traits of Fluorophores. [Link]

  • Baseclick. TAMRA dye for labeling in life science research (Comparative Baseline). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of BDP TR Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Analysis

The "Hidden" Hazard in Click Chemistry

As researchers, we often focus on the "Click" reaction's efficiency (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) but overlook the environmental persistence of the reagents involved.

BDP TR Alkyne (Boron-dipyrromethene Texas Red analog) is not merely a fluorescent powder; it is a chemically robust, environmentally persistent fluorophore often dissolved in penetrating solvents (DMSO/DMF) and mixed with aquatic toxins (Copper catalysts).

Effective disposal is not just about compliance—it is about preventing the release of stable fluorophores and heavy metals into municipal water systems where they do not degrade.

Waste Classification Matrix

Before initiating disposal, you must characterize the waste based on the entire reaction matrix, not just the dye.

ComponentChemical NaturePrimary HazardRegulatory Waste Stream
BDP TR Alkyne Organic Fluorophore (Boron core)Environmental Persistence; Potential MutagenHazardous Chemical Waste (Tag as "Organic Dye")
Solvent Carrier DMSO, DMF, or DCMDMSO/DMF: Skin penetrant (carrier). DCM: Carcinogen/Volatile.F-Listed (Halogenated) or Non-Halogenated Organic
Catalyst CuSO₄ / Cu(I) / THPTAAquatic Toxin (Heavy Metal)Heavy Metal Contaminated Organic
Reducing Agent Sodium AscorbateLow Hazard (Mild Reductant)General Chemical Waste

Part 2: Pre-Disposal Segregation (The Self-Validating System)

To ensure safety and compliance, use this self-validating logic flow. If you cannot answer "Yes" to the validation question, STOP and re-evaluate the waste stream.

The Heavy Metal Check (Critical)
  • Context: Click chemistry uses Copper (Cu).[1][2][3][4][5]

  • Rule: If your reaction mixture contains Copper (even in mM concentrations), it cannot be combined with standard "Non-Halogenated Organic Solvents" (like Acetone/Ethanol waste) in many jurisdictions, as this complicates incineration.

  • Validation: Does my waste tag explicitly list "Copper" and "Heavy Metals"?

The Halogen Check
  • Context: BDP TR Alkyne is often dissolved in Dichloromethane (DCM) for synthesis or purification.

  • Rule: Halogenated solvents must be segregated from non-halogenated solvents to prevent the creation of toxic dioxins during incorrect incineration.

  • Validation: Did I use DCM or Chloroform? If yes, this goes into the "Halogenated" carboy.

The Penetrant Check
  • Context: DMSO and DMF are common solvents for this dye.[2]

  • Rule: These solvents carry dissolved toxins through nitrile gloves and skin.

  • Validation: Am I wearing double-gloved nitrile or laminate gloves before handling this liquid waste?

Part 3: Visualizing the Disposal Workflow

The following diagram outlines the decision tree for disposing of BDP TR Alkyne waste.

BDP_Disposal_Flow Start Start: Identify Waste Form Liquid Liquid Waste (Reaction Mixtures, Aliquots) Start->Liquid Solid Solid Waste (Tips, Tubes, Columns) Start->Solid Cu_Check Contains Copper (Cu)? (Click Catalyst) Liquid->Cu_Check Solid_Type Solid Type? Solid->Solid_Type HeavyMetalStream DISPOSAL A: Heavy Metal Organic Waste (Tag: Cu, DMSO, BDP Dye) Cu_Check->HeavyMetalStream Yes (Catalyzed) Solvent_Check Solvent Type? Cu_Check->Solvent_Check No (Pure Dye/Wash) Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (DMSO, DMF, Ethanol) Solvent_Check->NonHalo Stream_Halo DISPOSAL B: Halogenated Solvent Waste Halo->Stream_Halo Stream_NonHalo DISPOSAL C: Non-Halogenated Solvent Waste NonHalo->Stream_NonHalo Sharps Sharps/Glass (Vials, Pipettes) Solid_Type->Sharps Consumables Soft Consumables (Gloves, Towels) Solid_Type->Consumables Bin_Sharps DISPOSAL D: Chemically Contaminated Sharps Sharps->Bin_Sharps Bin_Solid DISPOSAL E: Hazardous Solid Waste Bag (Double Bagged) Consumables->Bin_Solid

Caption: Decision tree for segregating BDP TR Alkyne waste based on physical state, metal content, and solvent classification.

Part 4: Detailed Experimental Protocols

Protocol A: Liquid Reaction Mixture Disposal (The "Click" Cocktail)

Scenario: You have a 5 mL reaction mixture containing BDP TR Alkyne, CuSO4, THPTA, Sodium Ascorbate, and DMSO.

  • Preparation:

    • Do NOT quench with strong acids or bases; BDP dyes are stable, but the copper chemistry can be unpredictable with strong shifts in pH.

    • Ensure the waste container is compatible with DMSO (HDPE or Glass is preferred; avoid PS).

  • Segregation:

    • Because this mixture contains Copper, do not pour it into the general "Organic Solvents" carboy.

    • Locate the "Heavy Metal Contaminated Organics" waste stream. If this does not exist in your lab, create a satellite accumulation area with a dedicated bottle.

  • Labeling:

    • Tag the bottle with the specific percentages:

      • DMSO: ~90%

      • Water: ~9%

      • Copper Sulfate: <1%

      • BDP TR Alkyne: <0.1%

  • Rinsing:

    • Rinse the reaction vessel with a small volume of DMSO or water.

    • Crucial: Add this rinse into the waste container , not down the sink. Copper is highly toxic to aquatic life (LC50 values < 1 mg/L for many species) [1].

Protocol B: Solid Waste & Consumables

Scenario: Pipette tips, empty vials with residual dye, and contaminated gloves.

  • Residual Evaporation:

    • If the vials contain volatile solvents (DCM), perform evaporation in a fume hood before disposal.

    • Note: DMSO does not evaporate effectively at room temperature. Do not leave DMSO-contaminated vials open on the bench; the DMSO will absorb water and the dye remains mobile.

  • Containment:

    • Place all tips and tubes into a transparent, sealable hazardous waste bag (typically yellow or clear with a biohazard/chemical hazard symbol).

    • Do not use standard trash. While the BDP dye quantity is low, the "P-listed" or "U-listed" regulations (EPA) often strictly regulate the mixture if commercial chemical products are discarded [2].

  • Sharps:

    • Glass vials containing BDP TR Alkyne residues must go into Chemically Contaminated Sharps containers, not broken glass boxes, to prevent injury and chemical exposure to custodial staff.

Protocol C: Spill Cleanup (DMSO Specific)

Scenario: You spill 100 µL of 10 mM stock solution (in DMSO) on the bench.

  • Immediate Action:

    • Alert nearby personnel.

    • PPE Upgrade: If wearing standard nitrile gloves, double glove immediately. DMSO permeates standard nitrile in < 5 minutes.

  • Absorption:

    • Place an absorbent pad (pig mat) over the spill. Do not wipe initially; let it absorb.

  • Decontamination:

    • Once absorbed, wipe the area with 70% Ethanol . BDP TR Alkyne is hydrophobic; water alone will just smear the dye. Ethanol helps solubilize the dye for removal.

    • Follow with a detergent wash (soap and water) to remove the ethanol/dye residue.

  • Disposal of Cleanup Materials:

    • All pads and gloves used in cleanup must be disposed of as Hazardous Solid Waste .

References

  • United States Environmental Protection Agency (EPA). Aquatic Life Criteria - Copper. EPA 822-R-07-001. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA). Available at: [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. Available at: [Link]

Sources

Comprehensive Handling & Safety Guide: BDP TR Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Product Identity: BDP TR Alkyne (Boron-Dipyrromethene derivative) Application: Fluorescence imaging (ROX/Texas Red channel) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Target Audience: Senior Researchers, Safety Officers, and Drug Discovery Scientists.

This guide moves beyond basic material safety data sheets (MSDS) to provide an operational framework for the safe, efficient, and high-fidelity use of BDP TR Alkyne. It synthesizes chemical safety with experimental rigor to ensure data integrity.

Technical Specifications & Risk Assessment

Before handling, users must understand the physicochemical properties that dictate both safety and experimental success.

Physicochemical Properties
PropertySpecificationOperational Implication
Molecular Weight ~461.29 DaPrecise weighing required for stoichiometric Click reactions.[1]
Excitation / Emission 589 nm / 616 nmMatches ROX/Texas Red filter sets.[2] Avoid green laser excitation to prevent cross-talk.
Solubility DMSO, DMF, DCMCritical: Poor water solubility. Must be dissolved in organic solvent before aqueous dilution.
Appearance Dark colored solidHigh molar extinction coefficient; even trace dust is visible/contaminating.
Reactivity Terminal AlkyneInert alone; highly reactive with azides in the presence of Cu(I).
Hazard Identification

While BDP TR Alkyne is often classified as non-hazardous for shipping, it must be treated with Universal Precautions due to its status as a bioactive organic synthesis reagent.

  • Inhalation: Potential respiratory irritant if aerosolized (powder form).

  • Skin/Eye Contact: May cause irritation. The dye is lipophilic and can penetrate cell membranes/skin barriers.

  • Phototoxicity: Prolonged exposure to high-intensity light can generate reactive oxygen species (ROS) in solution, though BDP dyes are more stable than traditional rhodamines.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during the three critical phases of handling: Weighing (Solid), Solubilization (High Conc.), and Reaction (Diluted).

Protection ZonePPE RequirementRationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for splashing organic solvents (DMSO/DMF) which can carry the dye into the eye.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer Layer: Protects against gross contamination. Inner Layer: Barrier against DMSO permeation (DMSO carries solutes through skin).
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of dye particulate during weighing and solvent vapors during stock prep.
Body Lab Coat (Buttoned, Long Sleeve) Prevents clothing contamination. BDP dyes stain aggressively and are difficult to remove from fabrics.
Operational Workflow & Visualization
Diagram 1: Safe Handling & Reaction Logic

This workflow illustrates the critical control points (CCPs) to maintain safety and dye stability.

BDP_Handling_Workflow Storage Storage (-20°C, Dark, Desiccated) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation StockPrep Stock Preparation (Dissolve in anhydrous DMSO) Equilibration->StockPrep Weighing in Hood Aliquoting Aliquoting (Single-use vials, Argon purge) StockPrep->Aliquoting Minimize Freeze-Thaw Aliquoting->Storage Return Excess ClickRxn CuAAC Reaction (Buffer + Azide + Cu(I)) Aliquoting->ClickRxn Dilute to Working Conc.

Caption: Operational workflow emphasizing moisture control (Equilibration) and stability preservation (Aliquoting).

Detailed Experimental Protocols
Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration stock for long-term use.

  • Equilibration: Remove the product vial from -20°C storage. Do not open until it reaches room temperature (approx. 20-30 mins).

    • Why? Opening a cold vial condenses atmospheric water into the hygroscopic solid, hydrolyzing the ester or degrading the alkyne over time.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF.

    • Quality Control: Ensure DMSO is fresh/dry. Water in DMSO reduces solubility and stability.

  • Dissolution:

    • Calculate volume:

      
      
      
    • Example: For 1 mg of BDP TR Alkyne, add ~217 µL of DMSO to achieve 10 mM.

    • Vortex vigorously for 30 seconds. Centrifuge briefly to collect liquid.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Labeling an Azide-modified biomolecule.

Reagents Required:

  • BDP TR Alkyne stock (10 mM in DMSO)

  • CuSO4 (Copper(II) Sulfate) - 100 mM in water

  • THPTA or TBTA (Ligand) - Stabilizes Cu(I) state

  • Sodium Ascorbate (Reducing Agent) - Prepare Fresh (100 mM in water)

Step-by-Step:

  • Prepare Biomolecule: Dissolve azide-labeled protein/DNA in PBS (pH 7.4).

  • Add Dye: Add BDP TR Alkyne to a final concentration of 10-50 µM (1.5x - 5x molar excess over azide).

  • Premix Catalyst (The "Click Cocktail"):

    • In a separate tube, mix CuSO4 and THPTA ligand (1:5 molar ratio) first.

    • Why? This complexes the copper before it hits the protein, reducing copper-induced denaturation/precipitation.

  • Initiate Reaction: Add the Cu-THPTA mix to the sample, then immediately add Sodium Ascorbate.

    • Final Concentrations: 1 mM CuSO4, 5 mM THPTA, 5 mM Ascorbate.

  • Incubate: 30-60 minutes at Room Temperature in the dark .

  • Purification: Remove unreacted dye via desalting column (PD-10) or dialysis.

Emergency & Disposal Procedures
Spill Response
  • Isolate: Alert nearby personnel.

  • PPE: Don double gloves and goggles.

  • Containment:

    • Solid: Cover with wet paper towel (to prevent dust), wipe up, and place in hazardous waste bag.

    • Solution (DMSO): Absorb with vermiculite or absorbent pads. Clean surface with ethanol.

  • Decontamination: The dye is highly persistent. Use 70% Ethanol or Isopropanol to lift stains from surfaces.

Waste Disposal
  • Classification: Hazardous Organic Waste (due to DMSO/DMF content).

  • Protocol: Do not pour down the drain. Collect in "Halogenated" or "Non-Halogenated" solvent waste containers depending on the solvent used (DCM is halogenated; DMSO/DMF are non-halogenated).

  • Sharps: Dispose of any needles/syringes used for solvent transfer in puncture-proof sharps containers.

References
  • Lumiprobe Corporation. BDP TR Alkyne Product Specifications & Storage. Retrieved from

  • BroadPharm. BDP TR Alkyne Safety & Properties. Retrieved from

  • Thermo Fisher Scientific. Click Chemistry Labeling Protocols & Technology. Retrieved from

  • AAT Bioquest. Spectrum Viewer: BODIPY TR Spectral Properties. Retrieved from [3]

  • National Institutes of Health (NIH). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC3076672. Retrieved from

Sources

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